Dimethylpropiothetin

Catalog No.
S574715
CAS No.
7314-30-9
M.F
(CH3)2S(+)CH2CH2COO(−)
C5H10O2S
M. Wt
134.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylpropiothetin

CAS Number

7314-30-9

Product Name

Dimethylpropiothetin

IUPAC Name

3-dimethylsulfoniopropanoate

Molecular Formula

(CH3)2S(+)CH2CH2COO(−)
C5H10O2S

Molecular Weight

134.2 g/mol

InChI

InChI=1S/C5H10O2S/c1-8(2)4-3-5(6)7/h3-4H2,1-2H3

InChI Key

DFPOZTRSOAQFIK-UHFFFAOYSA-N

SMILES

C[S+](C)CCC(=O)[O-]

Synonyms

(2-carboxyethyl)dimethylsulfonium chloride, 3-dimethylsulfoniopropionate, beta-dimethylsulfoniopropionate, beta-DMSP, dimethyl-beta-propiothetin, dimethyl-beta-propiothetin chloride, dimethyl-propiothetin, dimethylpropiothetin, dimethylpropiothetin chloride, dimethylpropiothetin hydrochloride, dimethylsulfoniopropionate, dimethylsulfoniopropionate chloride, DMPT, S,S-dimethyl-beta-propiothetin, S-dimethylsulfonium propionic acid, sulfonium, (2-carboxyethyl)dimethyl-, chloride (1:1)

Canonical SMILES

C[S+](C)CCC(=O)[O-]

The exact mass of the compound Dimethylpropiothetin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfonium Compounds - Supplementary Records. It belongs to the ontological category of sulfonium betaine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

dimethylpropiothetin DMSP natural occurrence marine algae

Author: Smolecule Technical Support Team. Date: February 2026

Biosynthesis Pathways in Marine Algae

Marine algae primarily synthesize DMSP via the transamination pathway, which is distinct from the pathway found in higher plants [1]. The key steps and recently discovered enzymes involved are outlined below.

G Figure 1: DMSP Transamination Pathway in Algae Methionine Methionine MTOB 4-Methylthio-2-oxobutyrate (MTOB) Methionine->MTOB Transaminase MTHB 4-Methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reductase DMSHB 4-Dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB S-Methyltransferase (DSYB, TpMMT, DSYE) DMSP DMSP DMSHB->DMSP Oxidative Decarboxylase DSYE_Note DSYE discovery indicates greater diversity of DMSP-producing algae. DMSHB->DSYE_Note

The transamination pathway initiates from methionine and involves a series of transformations: transamination, reduction, S-methylation, and final oxidative decarboxylation to yield DMSP [1]. The S-methylation step, catalyzed by S-adenosylmethionine (SAM)-dependent methyltransferases, is a key committed step.

Research has expanded the known enzymes responsible for this step:

  • DSYB: This enzyme was initially identified as a robust indicator of DMSP production in many eukaryotic algae, including dinoflagellates and haptophytes [2].
  • TpMMT: An isoform of the methyltransferase found in the diatom Thalassiosira pseudonana [2].
  • DSYE: A recent discovery (2024) of a phylogenetically distinct methyltransferase, particularly abundant in globally significant algae like Pelagophyceae. This finding suggests that DMSP production is more widespread among marine microbes than previously predicted [3] [4].

A separate, bifunctional enzyme named DsyGD, which performs both the S-methylation and decarboxylation steps, has been identified in some bacteria but not yet in algae [3].

Quantitative Data on DMSP in Marine Algae

The intracellular concentration of DMSP varies significantly between different algal groups and is influenced by environmental factors. The tables below summarize key quantitative findings.

Table 1: Intracellular DMSP Concentrations in Various Algal Taxa

Algal Group Example Species Cytosolic DMSP (mM) Notes
Chrysophytes Ochromonas sp. 529 - 596 [5] Very high accumulators
Dinoflagellates Prorocentrum sp. Up to 1,082 [5] Among the highest concentrations measured
Prymnesiophytes Emiliania huxleyi ~166 [5] Includes coccolithophores
Phaeocystis sp. 71 - 169 [5] Forms major blooms
Prasinophytes Platymonas subcordiformis ~170 [5]
Diatoms Melosira numuloides ~264 [5] Not all diatoms produce DMSP
Mixed species (from seawater) 38 ± 18 [5] Generally lower accumulators
Pelagophyceae Unspecified species Not quantified Recently identified as abundant, globally significant producers [4]

Table 2: Environmental DMSP Concentrations and Influencing Factors

Parameter Concentration / Effect Context / Location
Seawater DMSP (dissolved) 10 - 200 nM [6] [2] Typical range in euphotic zone
Lake Baikal (freshwater) Up to 340 nM [6] Ice-covered lake during spring bloom
Sea-ice (brine channels) 25 - 800 nM [6] Antarctic sea-ice cores
Nitrogen deficiency Increases production [1] Enhances DMSP synthesis
Low temperature Increases production [6] Acts as a cryoprotectant

Key Experimental Protocols

Common methodologies used to study the production and cycling of DMSP in marine environments are summarized below.

1. In Vivo Isotope Labeling for Pathway Elucidation

  • Purpose: To trace the incorporation of precursors into DMSP and identify intermediates [1].
  • Typical Protocol: Algal cultures are incubated with stable isotope-labeled precursors (e.g., ^13C-Methionine). Metabolite extracts are then analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify labeled intermediates such as MTHB and DMSHB, thereby confirming the biosynthetic pathway [1].

2. Measuring DMSP and DMS in Environmental Samples

  • Purpose: To quantify concentrations and transformation rates in water, ice, or culture media [7] [6].
  • Typical Protocol:
    • Sample Collection: Water samples are collected carefully to avoid cell disruption [6].
    • Filtration: Samples are often filtered to separate particulate DMSP (DMSPp, inside cells) from dissolved DMSP (DMSPd) [6].
    • Analysis: DMSP is chemically or enzymatically cleaved to DMS, which is then quantified using purge-and-trap gas chromatography with a sulfur-sensitive detector (e.g., flame photometric detection) [7] [5]. This method allows for the determination of conversion ratios like DMS/DMSP and AA/(DMSP+AA) across different growth phases [7].

3. Identification and Isolation of DMSP-Producing Bacteria

  • Purpose: To study the microbial loop of DMSP degradation [8].
  • Typical Protocol:
    • Culturing: Serial dilutions of seawater or sediment are plated onto minimal, seawater-based agar with DMSP as the sole carbon source [8].
    • Screening: Isolated colonies are tested for DMS production by exposing them to DMSP and analyzing the headspace for DMS using GC [8].
    • Phylogenetic Analysis: 16S rRNA gene sequencing of DMS-producing isolates reveals their diversity, often showing a dominance of α- and γ-Proteobacteria [8].

Emerging Research and Implications

Recent studies are reshaping the understanding of DMSP's ecological role:

  • Cryoprotection in Freshwater: DMSP was found at high concentrations in the freshwater Lake Baikal, produced by the dinoflagellate Gymnodinium baicalense during ice cover. Since osmotic pressure regulation is unnecessary in freshwater, this provides strong evidence for DMSP's primary role as a cryoprotectant [6].
  • Expanded Diversity of Producers: The discovery of the DSYE enzyme in abundant algae like Pelagophyceae indicates that global DMSP production and subsequent DMS emissions have likely been underestimated, with significant implications for climate models [3] [4].
  • Enzyme Structure and Mechanism: The first crystal structure of a bacterial DMSP synthesis enzyme (DsyB) has been resolved, providing mechanistic insights into the S-methyltransferase reaction and facilitating the identification of novel DMSP producers from omics data [2].

References

dimethylsulfoniopropionate DMSP physiological functions microalgae

Author: Smolecule Technical Support Team. Date: February 2026

Physiological Functions of DMSP in Microalgae

DMSP is not just a simple metabolic intermediate; it is a multi-functional molecule central to microalgal survival and ecological function. The table below summarizes its core physiological roles:

Function Mechanism of Action Key Evidence
Osmotic Regulation Acts as a compatible solute to maintain cell volume and water balance under changing salinity, without disrupting cellular metabolism [1]. Particularly important as a compatible solute at low temperatures [1].
Antioxidant Defence DMSP and its breakdown products (DMS, acrylate, dimethylsulfoxide) effectively scavenge reactive oxygen species (ROS) like hydroxyl radicals [2]. Exposure to oxidative stressors (UV radiation, H₂O₂) substantially increases cellular DMSP and its conversion to DMS [2].
Chemical Defence Enzymatic cleavage of DMSP by DMSP lyase produces compounds like DMS and acrylate, which can deter grazers [1]. Proposed as an effective chemical defense against grazing [1].
Cryoprotection Helps protect cells from damage at low temperatures [3] [4]. Identified as a function in phytoplankton [3] [4].

Biosynthesis and Catabolism Pathways

The production and breakdown of DMSP involve distinct and complex biochemical pathways.

DMSP Biosynthesis

DMSP is synthesized from methionine via multiple pathways. The following diagram illustrates the transamination pathway, one of the primary routes in many algae and bacteria:

DMSP_Biosynthesis Methionine Methionine MTOB 4-Methylthio-2-Oxobutyrate (MTOB) Methionine->MTOB Transaminase MTHB 4-Methylthio-2-Hydroxybutyrate (MTHB) MTOB->MTHB Reductase (MTR) DMSHB 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) MTHB->DMSHB S-Methyltransferase (DSYE/DSYG) DMSP DMSP DMSHB->DMSP Decarboxylase (DSYD)

DMSP biosynthesis via the transamination pathway.

Key enzymes in other pathways include DSYB and TpMMT in eukaryotes, and DsyB, MmtN, and BurB in bacteria [5] [6]. Recent research has identified new bifunctional enzymes like DsyGD and diverse DSYE proteins, greatly expanding the number and diversity of known DMSP-producing organisms [5].

DMSP Catabolism and the Fate of Sulfur

Once DMSP is released into the environment—through cell lysis or exudation—it becomes a key nutrient for the microbial community. The following chart shows the two primary bacterial catabolism pathways that determine the fate of sulfur:

DMSP_Catabolism DMSP DMSP CleavagePath Cleavage Pathway DMSP->CleavagePath DMSP Lyase (dddD, dddP, dddQ, dddW, Alma1) DemethylationPath Demethylation Pathway DMSP->DemethylationPath DMSP Demethylase (dmdA) DMS DMS (Volatile) → Atmosphere CleavagePath->DMS MeSH Methanethiol (MeSH) → Microbial Food Web DemethylationPath->MeSH

Competing bacterial pathways for DMSP catabolism.

The cleavage pathway, catalyzed by various DMSP lyases (e.g., DddP, DddQ, DddW in bacteria and Alma1 in algae), produces volatile DMS and acrylate [6] [7]. The demethylation pathway, initiated by the DmdA enzyme, incorporates sulfur into the microbial food web as methanethiol (MeSH) [8] [6]. The DmdA gene is found in a large proportion of marine bacterioplankton, which explains why an estimated 80% of DMSP is degraded via the demethylation pathway [8].

Quantitative Data on DMSP Production

The capacity for DMSP production and accumulation varies significantly among different phylogenetic groups.

Phytoplankton Group Typical Intracellular DMSP Concentration Notable High Producers
Dinoflagellates (Dinophyceae) Up to 1-2 M in a few species; more typically 50-400 mM [1]. Scrippsiella trochoidea (Highest DMSP: 56.70 fmol cell⁻¹) [9].
Prymnesiophyceae (e.g., Coccolithophores) Typically 50-400 mM [1]. Prymnesiacee (Highest DMS: 0.86 fmol cell⁻¹) [9].
Chrysophyta Varies; can be significant producers [9].
Bacillariophyceae (Diatoms) Some members produce significant amounts; others very low [1] [8].
Cyanobacteria Generally very low [8]. Recently discovered low producers with alternative enzymes (e.g., DsyGD) [5].

DMSP levels are dynamic and influenced by environmental conditions and growth phase. The highest cellular concentrations are often found during the stationary or senescent growth phases [9]. Furthermore, DMSP-sulphur can comprise 50% to nearly 100% of the total cellular organic sulphur in producing algae [1].

Key Experimental Protocols

Studying DMSP requires specific methodologies to quantify its concentration and the activity of related enzymes.

Measuring DMSP Lyase Activity (DLA) with SIFT-MS

Traditional gas chromatography (GC) methods for measuring DMS—a proxy for DLA—are labor-intensive. A advanced protocol uses Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) for real-time, accurate measurement [3].

  • Workflow: The following diagram outlines the core analytical setup and process:

DLA_Protocol A Seawater Sample (Algal Culture or Natural) B Add DMSP Substrate A->B C Incubate in Vial B->C D Sparger C->D E Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) D->E F Real-time DMS Quantification E->F

Workflow for measuring DMSP lyase activity via SIFT-MS.

  • Key Steps:
    • Sample Preparation: Seawater samples (from cultures or the field) are spiked with an excess of DMSP substrate.
    • Incubation: The sample is incubated in a sealed vial, allowing enzymatic conversion of DMSP to DMS.
    • Gas Extraction & Analysis: The headspace gas or a sparged gas stream is introduced directly into the SIFT-MS.
    • Quantification: The SIFT-MS uses soft chemical ionization (e.g., H₃O⁺) to quantify DMS in real-time without pre-concentration or chromatographic separation.
  • Advantages: This method is superior to GC-based techniques due to its speed, high accuracy (r² > 0.99 for DMS release rates), and ability to avoid DMS loss during multiple handling steps [3].
Single-Cell Analysis of Bacterial DMSP Catabolism Pathways

To understand how bacteria regulate the cleavage and demethylation pathways, a sophisticated single-cell reporter assay has been developed [7].

  • Principle: Genetically engineer a model marine bacterium (e.g., Ruegeria pomeroyi) to produce different fluorescent proteins when specific DMSP catabolism genes are expressed.
  • Procedure:
    • Strain Engineering: Create reporter strains where the promoters for the demethylation gene (dmdA) and the cleavage gene (dddW) control the expression of distinct fluorescent proteins (e.g., GFP and mCherry).
    • Microfluidic Incubation: Incubate the reporter strains in microfluidic chips with a range of DMSP concentrations.
    • Time-Lapse Microscopy: Monitor fluorescence at the single-cell level over time (e.g., every 45 minutes for 24 hours) to quantify pathway expression dynamics.
  • Key Finding: This protocol revealed that expression of both pathways is significantly upregulated only at high DMSP concentrations (≥1 μM for dmdA; ≥35 nM for dddW), which are typical of microscale hotspots around phytoplankton cells. This indicates that the local DMSP concentration is a critical factor in determining the fate of sulfur [7].

Research Implications and Future Directions

The discovery of novel DMSP synthesis enzymes like DsyGD and DSYE in diverse and abundant algae (particularly bloom-forming Pelagophyceae) and bacteria fundamentally expands the known diversity of DMSP producers [5]. This necessitates a re-evaluation of global DMSP production models, which have traditionally focused on a limited number of algal groups.

Future research should prioritize:

  • Integrating New Genetic Markers: Incorporating these newly discovered genes (DSYE, dsyGD) into environmental metagenomic and metatranscriptomic studies to accurately identify and quantify active DMSP producers in the field.
  • Linking Microscale Dynamics to Global Cycles: Further investigating how microscale processes—like the bacterial switch in DMSP hotspots—scale up to influence the global flux of DMS to the atmosphere [7].
  • Exploring Ecological Interactions: Utilizing advanced techniques, like the single-cell reporter assay, to study DMSP exchange and catabolism in complex, multi-species plankton communities.

References

DMSP biosynthesis pathway methionine in diatoms

Author: Smolecule Technical Support Team. Date: February 2026

The DMSP Biosynthesis Pathway from Methionine

In the diatom Thalassiosira pseudonana, DMSP is synthesized from methionine. The table below outlines the proposed steps, though not all enzymes have been identified [1] [2] [3].

Step Reactant Product Enzyme (Putative) Status in Diatoms
1 L-Methionine 4-Methylthio-2-Oxobutyrate (MTOB) Transaminase Enzyme activity detected; gene unidentified [1].
2 4-Methylthio-2-Oxobutyrate (MTOB) 4-Methylthio-2-Hydroxybutyrate (MTHB) Reductase Enzyme activity detected; gene unidentified [1].
3 4-Methylthio-2-Hydroxybutyrate (MTHB) 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) MTHB-Methyltransferase Gene identified (TpMMT) [1].
4 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) Dimethylsulfoniopropionate (DMSP) Oxidative Decarboxylase Enzyme activity detected; gene unidentified [1].

This pathway can be visualized as follows:

G Met L-Methionine Trans Transaminase (Step 1) Met->Trans MTOB 4-Methylthio-2-Oxobutyrate (MTOB) Red Reductase (Step 2) MTOB->Red MTHB 4-Methylthio-2-Hydroxybutyrate (MTHB) Methyl MTHB-Methyltransferase (Step 3 - TpMMT) MTHB->Methyl DMSHB 4-Dimethylsulfonio-2-Hydroxybutyrate (DMSHB) OxDec Oxidative Decarboxylase (Step 4) DMSHB->OxDec DMSP Dimethylsulfoniopropionate (DMSP) Trans->MTOB Red->MTHB Methyl->DMSHB OxDec->DMSP

The four-step DMSP biosynthesis pathway from methionine in diatoms. The key methyltransferase enzyme (TpMMT) has been identified [1].

Regulation of DMSP Synthesis

Environmental factors induce DMSP production, but research in Thalassiosira pseudonana suggests this may not require upregulation of the entire sulfur assimilation pathway [2] [3]. Key findings include:

Environmental Factor Observed Change in DMSP Molecular-Level Response
High Salinity Increased intracellular concentration [1] [2] [3] Increase in TpMMT protein; activities of first three pathway enzymes detected [1].
Nitrogen Limitation Increased intracellular concentration [2] [3] Limited coordination of sulfur assimilation gene expression [2] [3].
Increased Light Intensity Increased intracellular concentration [2] [3] Limited coordination of sulfur assimilation gene expression [2] [3].

A proteomic study on the sea-ice diatom Fragilariopsis cylindrus under high salinity stress also supports this coordinated response, showing increased abundance of protein isoforms involved in the methionine cycle and DMSP synthesis [4].

Key Experimental Methods

The following methodologies are critical for studying DMSP biosynthesis and regulation:

1. Inducing DMSP Biosynthesis for Study

  • Salinity Stress: For T. pseudonana, acclimatize cells to low salinity (e.g., 10 psu), then shift to higher salinity (e.g., 35 psu) by adding concentrated salt medium. Sample 48 hours post-shift [2] [3].
  • Light Stress: Acclimatize cells to low light (e.g., 50 μmol photons m⁻² s⁻¹), then expose to high light (e.g., 1000 μmol photons m⁻² s⁻¹). Sample 48 hours post-exposure [2] [3].
  • Nitrogen Starvation: Grow T. pseudonana in medium with low initial nitrate concentration (e.g., 30 μM). Sample during yield-limited growth phase [2] [3].

2. Quantifying DMSP

  • Gas Chromatography (GC): The most common method. Cells are collected via filtration, and the filter is placed in a vial with NaOH to convert DMSP to volatile dimethylsulfide (DMS). A headspace gas sample is injected into a GC for quantification [2] [3].
  • Hydrophilic Interaction Liquid Chromatography/Mass Spectrometry (HILIC/MS): A direct method requiring minimal preparation. Suitable for aqueous samples and microalgal extracts. Uses deuterated DMSP as an internal standard. Offers a detection limit of ~20 nM [5].

3. Identifying and Studying Pathway Enzymes

  • Gene Identification: Conduct functional studies on cDNA products of candidate genes in model organisms like T. pseudonana to confirm enzyme activity [1].
  • Proteomics: Use 2D gel electrophoresis to identify proteins with increased abundance under DMSP-inducing conditions. Proteins of interest can be identified via mass spectrometry [4] [2] [3].

Key Insights for Researchers

  • Carbon and Nitrogen Substrate Availability may be more critical for upregulating DMSP production than sulfur assimilation itself [2] [3].
  • Diatoms exhibit unique regulation of this pathway compared to higher plants, with changes specific to the stressor applied [2] [3].
  • The key methyltransferase (TpMMT) is not homologous to bacterial DMSP synthesis genes, indicating independent evolutionary pathways [1].

The core pathway from methionine to DMSP in diatoms is established, but the identities of all enzymes except the methyltransferase (TpMMT) remain a active research frontier.

References

S-adenosyl methionine SAM methyltransferase DMSP synthesis

Author: Smolecule Technical Support Team. Date: February 2026

SAM-Dependent Methyltransferases in DMSP Biosynthesis

DMSP is a key organosulfur molecule with roles in osmoprotection, antioxidant defense, and global sulfur cycling [1] [2]. Its synthesis from methionine occurs via multiple pathways, with the methylation pathway being initiated by specific SAM-dependent methyltransferases [1].

Enzyme Organism Source Pathway Role Protein Structure Catalytic Mechanism
BurB Burkholderia thailandensis (β-proteobacterium) Methylates Methionine (Met) to S-methyl-methionine (SMM) [1] SET domain; tetramer in solution [1] Proximity and desolvation [1]
MmtN Diverse Actinobacteria, α-, and γ-proteobacteria (e.g., Roseovarius indicus) [2] Methylates Methionine (Met) to S-methyl-methionine (SMM) [2] Rossmann-like fold; trimer in solution [2] Proximity and desolvation [2]
Bmt Phaeobacter inhibens (Roseobacter group) [3] Directly produces Methionine from DMSP and betaine (stand-alone methionine synthase) [3] Minimal MetH (betaine-homocysteine S-methyltransferase) [3] Direct methyl transfer, bypassing THF/cobalamin [3]

The core reaction catalyzed by BurB and MmtN is the transfer of a methyl group (-CH₃) from SAM to the sulfur atom of methionine, producing SMM and S-adenosyl-L-homocysteine (SAH) as a by-product [1] [2]. This is an S_N2-type nucleophilic substitution reaction [4].

G SAM S-Adenosyl Methionine (SAM) SAH S-Adenosyl Homocysteine (SAH) SAM->SAH Donates CH3 MTase Methyltransferase (e.g., BurB, MmtN) SAM->MTase Met Methionine (Met) SMM S-Methyl-Methionine (SMM) Met->SMM Accepts CH3 Met->MTase MTase->SAH MTase->SMM

Diagram 1: The core methylation reaction catalyzed by BurB and MmtN in the DMSP synthesis pathway.

Structural Insights and Kinetic Data

Understanding the function of these enzymes requires a look at their three-dimensional structure and kinetic properties.

  • BurB Structure: A SET domain-containing protein that forms a tetramer. Upon binding SAM, a loop region (Gln37-Ala44) undergoes a conformational change, sealing the substrate-binding pocket. This is critical for catalysis, likely by applying the proximity and desolvation mechanism [1].
  • MmtN Structure: Comprises a cap and a Rossmann-like domain, assembling into a trimer. The Met binding site is formed between two adjacent monomers, which positions the substrate for methylation via the same proximity and desolvation mechanism [2].

The table below summarizes key biochemical properties for easy comparison:

Enzyme Optimal pH Optimal Temp (°C) K_M for SAM K_M for Methionine Specificity
BurB 9.0 40 1.8 mM 16.6 mM Specific for Met (not MTHB or MMPA) [1]
MmtN (R. indicus) 8.0 30 6.2 mM 15.3 mM Specific for Met (not MTHB, MMPA, or glycine) [2]

G A BurB B SET Domain Tetramer A->B C Conformational Change in SAM-binding loop B->C D Sealed Active Site (Proximity & Desolvation) C->D

Diagram 2: Proposed catalytic mechanism of BurB involving a conformational change.

Experimental Protocols for Methyltransferase Studies

For researchers aiming to characterize such enzymes, here are detailed methodologies for key assays.

Enzyme Activity Assay via HPLC/LC-MS

This is a standard method to confirm methyltransferase activity by detecting the reaction products (SAH and SMM).

  • Procedure [1] [2]:
    • Reaction Mixture: Combine purified recombinant methyltransferase (e.g., 5-10 µg), Met (e.g., 10-20 mM), and SAM (e.g., 2-5 mM) in a suitable buffer (e.g., Tris-HCl, pH 8.0-9.0).
    • Incubation: Incubate at the optimal temperature (e.g., 30-40°C) for 30-60 minutes.
    • Reaction Termination: Stop the reaction by heat inactivation (95°C for 5-10 minutes) or acidification.
    • Analysis:
      • Centrifuge to remove precipitated protein.
      • Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column.
      • Use an isocratic or gradient elution with a mobile phase (e.g., methanol/sodium acetate buffer) and monitor at 254-260 nm to detect SAH and SAM.
      • Confirm the identity of the product SMM using Liquid Chromatography-Mass Spectrometry (LC-MS) by comparing its mass to an authentic standard.
Protein Crystallography for Mechanism Elucidation

Determining the 3D structure of an enzyme in complex with its substrates or products provides the most direct insight into its catalytic mechanism.

  • Workflow [1] [2]:
    • Protein Production and Purification:
      • Clone the target gene (e.g., burB or mmtN) into an expression vector.
      • Overexpress the recombinant protein in E. coli BL21(DE3) cells.
      • Purify the protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography.
    • Crystallization:
      • Use vapor-diffusion methods (sitting or hanging drops) to grow crystals by mixing the purified protein with reservoir solutions, often in the presence of substrates/inhibitors (e.g., Met, SAM, SAH).
    • Data Collection and Structure Solution:
      • Flash-cool crystals in liquid nitrogen.
      • Collect X-ray diffraction data at a synchrotron facility.
      • Solve the phase problem (e.g., by molecular replacement or SAD/MAD methods).
    • Model Building and Analysis:
      • Build the atomic model into the electron density map and refine it.
      • Analyze the substrate-binding pocket, intermolecular interactions (hydrogen bonds, van der Waals forces), and conformational changes.

Research Applications and Biotechnological Potential

SAM-dependent methyltransferases hold significant promise beyond fundamental science.

  • Enzyme Engineering & Inhibitor Design: Understanding the unique active sites of BurB and MmtN allows for the rational design of specific inhibitors. SAM analogs are powerful tools for studying MTase activity and developing inhibitors with potential therapeutic applications [5].
  • Co-factor Regeneration in Biocatalysis: A major challenge in using MTases industrially is the cost and inhibitory nature of the by-product, SAH. Recent advances offer efficient, scalable enzymatic synthesis of SAH and its analogs, which can help develop sustainable co-factor recycling systems for preparative methylation reactions [6] [4].
  • Exploiting Metabolic Shortcuts: Enzymes like Bmt represent a "metabolic shortcut" for methyl group assimilation. Its role in stress response and lag-phase shortening in bacteria [3] offers insights into microbial adaptation strategies, which could be leveraged in biotechnology for improving bacterial growth or metabolite production under stress.

This field is rapidly advancing, with structural biology and enzyme engineering opening new avenues for drug discovery and green chemistry. Further research will undoubtedly uncover more diverse methyltransferases and novel applications.

References

DMSP antioxidant activity hydroxyl radical scavenging mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Hydroxyl Radical Scavenging

The core antioxidant function of DMSP and DMS lies in their direct chemical interaction with reactive oxygen species (ROS). The proposed mechanism is summarized in the diagram below.

G Oxidative_Stress Oxidative Stressors (UV, Fe limitation, H₂O₂) Algal_Cell Marine Algal Cell Oxidative_Stress->Algal_Cell DMSP High Cellular DMSP Algal_Cell->DMSP Induces DMS DMS Release DMSP->DMS Enzymatic cleavage Scavenging ROS Scavenging DMSP->Scavenging Directly scavenges •OH and other ROS DMS->Scavenging Scavenges •OH and other ROS Protection Cellular Protection Scavenging->Protection

This antioxidant action occurs through several key processes:

  • Direct Scavenging: DMSP and its breakdown products (DMS, acrylate, dimethyl sulfoxide, and methanesulfinic acid) readily react with and neutralize hydroxyl radicals (•OH) and other ROS [1]. This non-enzymatic, direct scavenging provides a crucial line of defense against oxidative damage.
  • Inducible System: The production of DMSP and its lysis into DMS can be increased by various oxidative stressors, forming a responsive inducible antioxidant system [1].
  • Protective Role for Macromolecules: By effectively neutralizing ROS, DMSP and DMS help prevent oxidative damage to proteins, DNA, and lipids, thereby maintaining cellular integrity [1].

Experimental Evidence in Marine Phytoplankton

Substantial research, particularly on the coccolithophore Emiliania huxleyi, supports the antioxidant role of DMSP and DMS. The experimental workflow below outlines a typical approach for investigating this phenomenon.

G A Apply Oxidative Stressor (e.g., H₂O₂, high Cu²⁺, Fe limitation) C Measure Response: - Cell density/Growth - DMSP/DMS production - ROS levels (e.g., O₂•⁻) - Antioxidant enzymes (SOD, CAT) A->C B Culture Marine Algae (e.g., Emiliania huxleyi) B->A D Analyze Correlation between stress, DMSP/DMS, and oxidative damage C->D

Key experimental findings demonstrate that oxidative stressors significantly influence DMSP/DMS dynamics and redox status:

Stressor / Experimental Condition Observed Effect on DMSP/DMS Measured Oxidative Damage/Response
Hydrogen Peroxide (H₂O₂) Substantially increased cellular DMSP and/or lysis to DMS [1]. Direct indicator of oxidative stress.
High Copper (Cu²⁺) Substantially increased cellular DMSP and/or lysis to DMS [1]. Direct indicator of oxidative stress.
Iron (Fe) Limitation Substantially increased cellular DMSP and/or lysis to DMS [1]. Direct indicator of oxidative stress.
Nanoplastics Exposure (0.5 mg L⁻¹, 80 nm) in E. huxleyi Information not specified in studies. Significant increase in superoxide anion (O₂•⁻) production rate; Increased activities of antioxidant enzymes SOD and CAT [2].
Solar Ultraviolet Radiation Substantially increased cellular DMSP and/or lysis to DMS [1]. Direct indicator of oxidative stress.

These experimental results provide strong evidence that the DMSP/DMS system is a generalized inducible response to oxidative stress in marine algae [2] [1].

Biological Significance and Broader Implications

The antioxidant function of DMSP and DMS extends beyond cellular protection to have important ecological and climatic consequences:

  • Physiological Function: This antioxidant system helps protect marine phytoplankton from oxidative damage caused by environmental stressors, supporting their survival and productivity [1].
  • Climate Feedback Loops: The stress-induced release of DMS from the ocean leads to the formation of sulfate aerosols and cloud condensation nuclei in the atmosphere, which can increase cloud cover and potentially reduce surface temperatures, creating a complex feedback loop [1] [3].

Research Techniques and Considerations

Studying the DMSP and DMS antioxidant mechanism involves specific methodological approaches:

  • Evaluating Antioxidant Activity: Common methods include in vitro chemical assays (e.g., DPPH radical scavenging), in vitro cellular assays, and in vivo animal methods to measure radical scavenging, metal chelation, and inhibition of lipid peroxidation [4].
  • Advanced Detection Methods: Due to the short half-life and high reactivity of hydroxyl radicals, highly sensitive and selective techniques like fluorescence probes are valuable for real-time detection and cellular imaging [5].
  • Computational Analysis: For characterizing antioxidant mechanisms, spectroscopic techniques and density functional theory (DFT) calculations can pinpoint molecular reactive sites and scavenging pathways [6] [7].

References

Dimethylsulfoniopropionate (DMSP) in Salinity Stress: Mechanisms, Measurement, and Metabolic Engineering

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMSP and Its Physiological Significance

Dimethylsulfoniopropionate (DMSP) is a pivotal organosulfur compound in global biogeochemical cycles, serving critical physiological functions in diverse photosynthetic organisms ranging from marine phytoplankton to terrestrial plants. This zwitterionic metabolite has garnered significant research attention due to its multifunctional role in environmental stress adaptation, particularly in saline environments. As a compatible solute, DMSP accumulates to high intracellular concentrations without disrupting cellular metabolism, enabling organisms to maintain osmotic balance under hyperosmotic conditions [1] [2]. Beyond its established osmoprotective function, DMSP serves as a potent antioxidant, cryoprotectant, grazing deterrent, and methyl donor in biological systems [1] [3] [4].

The ecological significance of DMSP extends beyond cellular protection, as it is the primary precursor to the climate-active gas dimethylsulfide (DMS). Atmospheric oxidation of DMS contributes to cloud condensation nuclei formation, potentially influencing Earth's albedo and climate regulation through a complex feedback loop [2]. This connection between DMSP production and climate dynamics underscores the importance of understanding the factors that regulate DMSP synthesis and accumulation in response to environmental stressors such as salinity fluctuation.

Osmoprotective Mechanisms of DMSP Under Salinity Stress

DMSP as a Compatible Solute

The fundamental mechanism through which DMSP mitigates salinity stress involves its function as a compatible solute. When organisms face hyperosmotic conditions, they accumulate specific organic osmolytes to balance the internal osmotic potential with the external environment without interfering with essential biochemical processes. DMSP exemplifies this adaptive strategy through several key characteristics:

  • Cellular Osmotic Balance: DMSP accumulates in the cytoplasm to counterbalance the high ion concentrations in vacuoles or external environments, maintaining cell turgor and preventing water loss under saline conditions [1] [2]. In sea-ice diatoms like Fragilariopsis cylindrus, intracellular DMSP increased by approximately 85% when salinity was shifted from 35 to 70 over a 24-hour period [2].

  • Enzyme Compatibility: Unlike inorganic ions, DMSP does not disrupt enzyme activity even at high concentrations. Studies demonstrate that DMSP protects enzymatic function better than equimolar concentrations of NaCl, making it particularly suitable for maintaining metabolic processes under osmotic stress [1].

  • Multifunctional Osmolyte: DMSP serves dual roles in salinity stress tolerance, functioning both as a compatible solute that minimizes ionic disruption of enzyme activity and as a key participant in antioxidant cascades that mitigate oxidative damage associated with salt stress [1].

Integration with Oxidative Stress Responses

Salinity stress induces not only osmotic imbalance but also secondary oxidative stress through increased reactive oxygen species (ROS) production. DMSP participates in an integrated cellular response to these interconnected challenges:

  • Antioxidant Cascade: DMSP and its metabolites (DMS, acrylate, DMSO) form a powerful antioxidant system that scavenges harmful ROS, particularly hydroxyl radicals [1]. This antioxidant capacity is equivalent in reducing power to glutathione, one of the primary antioxidant systems in cells [2].

  • Dynamic DMSP/DMSO Conversion: Under oxidative stress conditions, DMSP is converted to dimethylsulfoxide (DMSO) through ROS-mediated oxidation. The intracellular DMSPp/DMSOp ratio serves as a sensitive indicator of oxidative stress, with decreasing values signaling enhanced ROS production [1]. In high DMSP producers like dinoflagellates and prymnesiophytes, cellular DMSP concentrations are sufficient to effectively control ROS levels, sometimes surpassing the capacity of other antioxidants like ascorbate and glutathione [1].

The following diagram illustrates the interconnected osmotic and oxidative stress response mechanisms involving DMSP:

G SalinityStress SalinityStress OsmoticStress Osmotic Stress SalinityStress->OsmoticStress OxidativeStress Oxidative Stress (ROS Production) SalinityStress->OxidativeStress DMSPSynthesis DMSP Synthesis (Methionine Pathway) OsmoticStress->DMSPSynthesis AntioxidantCascade Antioxidant Cascade (DMSP → DMS → DMSO) OxidativeStress->AntioxidantCascade DMSPAccumulation DMSP Accumulation DMSPAccumulation->AntioxidantCascade Osmoregulation Cellular Osmoregulation DMSPAccumulation->Osmoregulation DMSPSynthesis->DMSPAccumulation OxidativeDamageProtection Oxidative Damage Protection AntioxidantCascade->OxidativeDamageProtection

> DMSP mediates both osmotic and oxidative stress responses under high salinity conditions.

Quantitative Analysis of DMSP Production Under Salinity Stress

The production and accumulation of DMSP in response to salinity stress varies significantly across species, with systematic investigations revealing important patterns in diverse photosynthetic organisms.

DMSP Response Across Organisms

Table 1: DMSP Production Under Salinity Stress Across Different Species

Organism Type Salinity Conditions DMSP Response Key Findings Reference
Fragilariopsis cylindrus Sea-ice diatom 35 → 70 over 24h 85% increase in intracellular DMSP Proteins from Met pathway increased 1.8-2.8 fold; sustained elevation for 5-7 days [2]
Prymnesium simplex Prymnesiophyte 28 vs 32 PSU Higher DMSPp at 32 PSU in exponential phase Maximum dissolved DMSP at lower salinity (28 PSU) [5]
Spartina anglica Cordgrass Natural saltmarsh gradient 6 μmol g⁻¹ FW in leaves DMSP synthesis genes highly expressed in leaves; 16-58% of leaf concentration in other tissues [3] [4]
Arundo donax Giant reed Moderate drought stress Increased foliar DMSP Associated with MET pathway activation; antioxidant function [6]
Vibrio parahaemolyticus Bacterium High salinity medium Growth rescue by DMSP BCCT family transporters (BccT1, BccT2) identified for DMSP uptake [7]
Species-Specific Variations and Environmental Correlations

Different taxonomic groups exhibit distinct patterns of DMSP production and accumulation in response to salinity stress:

  • Phytoplankton Responses: The relationship between salinity and DMSP production varies across phytoplankton taxa. In prymnesiophytes like Phaeocystis spp., DMSP increases exponentially with salinity, while other species show more moderate responses [1]. The prymnesiophyte Prymnesium simplex demonstrated higher particulate DMSP (DMSPp) at elevated salinity (32 PSU) during exponential growth phases, while dissolved DMSP (DMSPd) was maximal at lower salinity (28 PSU) [5].

  • Halophytic Plants: Saltmarshes dominated by Spartina cordgrasses represent global hotspots for DMSP production, with Spartina anglica accumulating up to 6 μmol g⁻¹ fresh weight in leaf tissues [3] [4]. DMSP concentrations in Spartina populations correlate with environmental gradients across saltmarshes, reflecting adaptation to saline conditions [3].

  • Marine Bacteria: Heterotrophic marine bacteria, including Vibrio species, can accumulate DMSP as an osmoprotectant through specific BCCT family transporters, suggesting DMSP may play a significant role in bacterial ecology in saline environments [7].

DMSP Biosynthesis Pathways and Regulatory Mechanisms

Genetic and Enzymatic Basis of DMSP Synthesis

The biosynthesis of DMSP occurs through specialized metabolic pathways that diverge between major taxonomic groups:

G Methionine Methionine MMT MMT (Methionine S-methyltransferase) Methionine->MMT SMM S-methylmethionine (SMM) MMT->SMM SDC SDC (SMM decarboxylase) SMM->SDC DMSPamine DMSP-amine SDC->DMSPamine DOX DOX (DMSP-amine oxidase) DMSPamine->DOX DMSPaldehyde DMSP-aldehyde DOX->DMSPaldehyde ALDH ALDH (Aldehyde dehydrogenase) DMSPaldehyde->ALDH DMSP DMSP ALDH->DMSP AlgalPathway Algal Met Transaminase Pathway AlgalPathway->MMT AlgalPathway->SDC PlantPathway Plant Methylation Pathway PlantPathway->MMT PlantPathway->SDC

> DMSP biosynthesis pathways in plants and algae share multiple enzymatic steps.

The identification of DMSP synthesis genes in Spartina anglica has revealed key enzymatic components:

  • Methionine S-methyltransferase (MMT): Catalyzes the first step of plant DMSP synthesis, producing S-methylmethionine (SMM) [3] [4]. In S. anglica, SaMMT1 showed functional MMT activity, while SaMMT2 with a 10-amino acid insertion in the conserved S-adenosylmethionine-binding domain was inactive [3].

  • S-methylmethionine decarboxylase (SDC): Specifically decarboxylates SMM to form DMSP-amine. S. anglica SaSDC demonstrated a Km of 2.13 ± 0.20 mM and Kcat of 1.67 ± 0.08 nmol µg⁻¹ min⁻¹ protein with SMM as substrate [3] [4].

  • DMSP-amine oxidase (DOX): Oxidizes DMSP-amine to DMSP-aldehyde. S. anglica SaDOX showed significantly higher activity (Kcat ~298.57 pmol µg⁻¹ min⁻¹) compared to SaCAO1 (Kcat ~6.63 pmol µg⁻¹ min⁻¹) [3] [4].

  • Aldehyde dehydrogenase (ALDH): Converts DMSP-aldehyde to DMSP. Multiple ALDH enzymes with promiscuous substrate ranges can perform this final step [3].

Regulation of DMSP Biosynthesis Under Salinity Stress

The regulation of DMSP synthesis in response to salinity involves coordinated changes at multiple levels:

  • Transcriptional Regulation: In Spartina anglica, transcript levels of DMSP synthesis genes (particularly SaSDC) were significantly higher in leaves compared to other tissues, corresponding with elevated SDC and DOX enzyme activities in leaf tissues [3] [4].

  • Protein Abundance Modulation: Proteomic analysis of Fragilariopsis cylindrus revealed that one-third of proteins increased under high salinity were associated with amino acid pathways [2]. Key enzymes in the methionine-DMSP biosynthesis pathway showed substantial increases:

    • S-adenosylhomo-cysteine hydrolase isoforms: 1.8- to 2.1-fold increase
    • S-adenosyl Met synthetase isoforms: 1.9- to 2.5-fold increase
    • S-adenosyl Met methyltransferase: 2.8-fold increase [2]
  • Metabolic Flux Adjustment: Under salinity stress, carbon allocation shifts toward compatible solute synthesis, with increased flux through the methionine pathway enhancing DMSP production [1] [2]. This metabolic reprogramming represents a fundamental adaptation to osmotic stress across diverse photosynthetic organisms.

Experimental Methods for DMSP Analysis

DMSP Quantification Protocols

Accurate measurement of DMSP concentrations and transformation rates is essential for investigating its role in salinity stress response:

  • Sample Collection and Processing: For phytoplankton cultures, aliquots of unfiltered culture are directly added to glass vials containing NaOH for total DMSP analysis. For particulate DMSP (DMSPp), culture aliquots are filtered through glass fiber filters (Whatman GF/F), while the filtrate is used for dissolved DMSP (DMSPd) measurement [5].

  • Alkaline Cleavage and DMS Detection: DMSP is indirectly quantified through its alkaline cleavage to DMS. Samples are treated with 10 M NaOH and sealed in gas-tight vials with Teflon-coated butyl rubber septa, then left to react in the dark at room temperature for at least 12 hours to ensure complete DMSP conversion to DMS [5].

  • Chromatographic Analysis: The resulting DMS is analyzed using gas chromatography systems equipped with flame photometric detectors (GC-FPD) or mass spectrometers (GC-MS). Typical GC conditions include:

    • Detector temperature: 150°C
    • Injector temperature: 95°C
    • Oven temperature: 90°C
    • Carrier gas: Nitrogen at 59.5 mL min⁻¹
    • DMS retention time: approximately 2.5 minutes [5]
  • Calibration and Quantification: Calibration curves are prepared using DMSP standards (e.g., Research Plus, USA) at different concentrations, enabling accurate quantification of sample DMSP content [5].

Molecular Biology Techniques for DMSP Pathway Analysis

Advanced molecular approaches enable comprehensive investigation of DMSP biosynthesis regulation:

  • Transcriptomic Analysis: RNA sequencing identifies candidate DMSP synthesis genes and their expression patterns across tissues and conditions. For Spartina anglica, transcriptome screening identified MMT, SDC, and DOX candidates that were subsequently characterized [3].

  • Functional Characterization: Recombinant enzymes expressed in E. coli are purified and assayed for specific activities. Kinetic parameters (Km, Kcat) determined through these assays reveal catalytic efficiencies of DMSP synthesis enzymes [3] [4].

  • Proteomic Approaches: Two-dimensional gel electrophoresis and mass spectrometry identify protein changes associated with salinity-induced DMSP increases. In Fragilariopsis cylindrus, this approach revealed elevated proteins from the methionine-DMSP biosynthesis pathway under hypersaline conditions [2].

Table 2: Experimental Methods for DMSP Pathway Analysis

Method Category Specific Techniques Key Applications Considerations
DMSP Quantification GC-FPD, GC-MS headspace analysis Quantifying DMSP concentrations in cultures, tissues, and environmental samples Requires complete alkaline cleavage; calibration with DMSP standards essential
Gene Identification RNA sequencing, transcriptome screening, homology searches Identifying candidate DMSP synthesis genes Functional validation required due to enzyme promiscuity in some families
Enzyme Characterization Recombinant protein expression, kinetic assays, substrate specificity tests Determining catalytic efficiency and substrate preferences of DMSP enzymes SDC and DOX are most specific to high-level DMSP production
Protein Analysis 2D gel electrophoresis, mass spectrometry, western blot Quantifying changes in DMSP pathway protein abundance Reveals post-transcriptional regulation and protein isoform changes
Metabolic Engineering Heterologous expression, transgenic approaches, root uptake assays Testing gene function and enhancing DMSP production Demonstrated improved salinity and drought tolerance in engineered plants

Applications and Future Research Directions

Biotechnological Applications of DMSP

The protective properties of DMSP against salinity stress present promising opportunities for agricultural and environmental biotechnology:

  • Crop Improvement Strategies: Engineering DMSP synthesis pathways into crop plants offers a viable approach to enhance salinity tolerance. Heterologous expression of Spartina DMSP synthesis genes (MMT, SDC, DOX) in Arabidopsis conferred increased tolerance to both salinity and drought stress [3] [4].

  • Alternative Delivery Methods: Direct application of DMSP through root uptake provides a non-genetic approach to enhance stress tolerance. Experimental administration of DMSP to plants via root systems successfully improved salinity and drought resilience [3] [4].

  • Microbial Management: Understanding bacterial DMSP uptake and metabolism could inform probiotic development for aquaculture and agricultural systems where salinity stress impacts productivity [7].

Emerging Research Frontiers

Several promising research directions are emerging from recent advances in DMSP biology:

  • Gene Discovery and Characterization: While key DMSP synthesis genes have been identified in Spartina, equivalent genes in phytoplankton and other high DMSP producers remain to be fully elucidated, presenting opportunities for discovering novel enzymatic mechanisms [2] [3].

  • Regulatory Network Analysis: Understanding how DMSP synthesis is integrated with broader stress response networks, including connections with circadian regulation and flowering time control, represents an important frontier [8].

  • Ecosystem-Scale Implications: Quantifying how environmental changes alter DMSP production and its subsequent impact on climate feedback mechanisms requires improved modeling incorporating molecular-level understanding of DMSP regulation [2] [3].

  • Metabolic Engineering Optimization: Fine-tuning DMSP accumulation in crop plants while avoiding potential yield penalties requires better understanding of carbon allocation and metabolic flux control in engineered systems [3] [9].

References

DMSP and dimethylsulfide DMS production in ocean

Author: Smolecule Technical Support Team. Date: February 2026

DMSP and DMS in the Marine Environment

Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound synthesized by phytoplankton, corals, and some bacteria. Its degradation product, Dimethyl Sulfide (DMS), is a climatically important trace gas that influences cloud formation and global temperature [1] [2].

The table below summarizes the quantitative data and key correlations observed in the Yellow Sea (YS) and East China Sea (ECS) during summer, highlighting the environmental factors at play [1].

Parameter Observed Range (Average) Key Correlations & Environmental Influences
DMS 0.94 to 8.44 nmol/L (avg: 4.04 nmol/L) [1] Positive correlation with DMSPd and DMSPp; high values in nutrient-rich surface waters [1].

| DMSPd (Dissolved) | 1.27 to 21.08 nmol/L (avg: 9.33 nmol/L) [1] | Positively correlated with Chlorophyll a (Chl a); primarily originated from phytoplankton [1]. | | DMSPp (Particulate) | 2.83 to 51.90 nmol/L (avg: 21.83 nmol/L) [1] | Positively correlated with Chlorophyll a (Chl a); primarily originated from phytoplankton [1]. | | DMSP Lyase Activity (DLA) | 0.24 to 9.82 nmol/L/h (avg: 3.19 nmol/L/h) [1] | Higher activity in surface and bottom waters; influenced by water masses and bacterial action [1]. | | Environmental Drivers | --- | YSCWM (colder, deeper water): Lower DMS/P [1]. YDW (nutrient-rich): Higher biomass, elevated DMS/P [1]. |

Microbial Pathways of DMSP Degradation

DMSP is primarily consumed by marine bacteria through three major pathways. The cleavage pathway is responsible for producing DMS, while the demethylation pathway dominates sulfur assimilation [1].

G DMSP DMSP DMS DMS DMSP->DMS Cleavage Pathway (via DMSP Lyase) MeSH MeSH DMSP->MeSH Demethylation Pathway (via DmdA enzyme) DMSOP DMSOP DMSP->DMSOP Oxidation Pathway Climate Influence Climate Influence DMS->Climate Influence Bacterial Biomass Bacterial Biomass MeSH->Bacterial Biomass DMSO & Acrylate DMSO & Acrylate DMSOP->DMSO & Acrylate

Figure 1: The three primary bacterial pathways for DMSP degradation. The cleavage pathway (red) produces the climate-active gas DMS [1].

Experimental Insights: Isolating and Studying DMSP-Degrading Bacteria

The referenced study isolated and characterized bacteria capable of degrading DMSP and DMSO, providing a methodology to quantify their role in the sulfur cycle [1].

Experimental Workflow

The core experimental approach involved isolating specific bacteria from environmental samples and conducting controlled degradation assays [1].

G A Seawater Sample Collection (YS & ECS) B Bacterial Isolation (Culture with DMSP or DMSO as sole C/S source) A->B C Degradation Assays B->C D Quantitative Analysis C->D C1 Measure DMS production & total DMSP consumption C->C1 DMSP Degradation C2 Test enhancement of degradation with glucose C->C2 DMSO Degradation

Figure 2: The experimental workflow for isolating DMSP-degrading bacteria and assessing their metabolic activity [1].

Key Quantitative Findings from Bacterial Assays

The experiments with isolated bacteria yielded the following key results [1]:

Experimental Focus Key Finding Quantitative Result
DMS Production from DMSP The cleavage pathway's contribution to total DMSP degradation. Ranged from 2.5% to 47.1% of total degraded DMSP [1].
Glucose Impact on DMSO Degradation Effect of a carbon source on DMSO degradation rates. Degradation was enhanced by a factor of 4.5 to 7.0 when glucose was added [1].
Bacterial Isolation Success in isolating relevant bacteria from the environment. 21 DMSP-degrading and 12 DMSO-degrading bacteria were isolated [1].

A Researcher's Checklist

Based on this research, here are key points to consider for related studies:

  • Environmental Context is Crucial: Always account for dominant water masses (e.g., YSCWM, YDW) as they control nutrient levels, phytoplankton biomass, and ultimately DMSP/DMS distributions [1].
  • The Bacterial Role is Quantifiable: The cleavage pathway for DMS production can be a minor (2.5%) or major (47%) fate of DMSP depending on the microbial community [1].
  • Carbon Availability Matters: The degradation pathways of other sulfur compounds like DMSO can be significantly stimulated by the availability of other carbon sources (e.g., glucose) [1].

References

Dimethylsulfoniopropionate (DMSP) in the Marine Organosulfur Cycle: A Comprehensive Technical Guide

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Global Significance

Dimethylsulfoniopropionate (DMSP) is a naturally occurring organosulfur compound with the chemical formula (CH₃)₂S⁺CH₂CH₂COO⁻, making it a zwitterionic metabolite that is highly abundant in marine environments. First identified in the marine red alga Polysiphonia fastigiata in 1948, DMSP has since been recognized as a crucial component of the global sulfur cycle, with estimated annual production of 2.0 Pg S/year [1]. DMSP serves as the primary biological precursor for dimethyl sulfide (DMS), a volatile gas that contributes approximately 27.1 TgS/year to the atmosphere from oceanic emissions [1]. This flux represents the largest natural source of sulfur to the atmosphere, comparable in magnitude to sulfur dioxide emissions from coal combustion [2] [3].

The climatic significance of DMSP-derived DMS cannot be overstated. Once in the atmosphere, DMS undergoes oxidation to form sulfate aerosols that function as cloud condensation nuclei (CCN). These particles influence the Earth's radiation balance by increasing cloud albedo, potentially exerting a climate cooling effect estimated at -1.7 to -2.3 W/m², which is comparable to the warming effect of anthropogenic CO₂ emissions (1.83 ± 0.2 W/m²) [1]. This connection between oceanic phytoplankton production, DMS emissions, and climate regulation forms the basis of the CLAW hypothesis (named after the authors' initials), which proposes a complex feedback loop between ocean ecosystems and global climate [4].

Biological Production of DMSP

DMSP Producers

DMSP production is widespread across diverse marine organisms, though concentrated in specific taxonomic groups:

  • Phytoplankton: Major producers include dinoflagellates (Dinophyceae) and coccolithophores (Prymnesiophycaea), with significant production also documented in diatoms [2] [3]. These phytoplankton groups began diversifying approximately 250 million years ago following the end-Permian extinction, corresponding with the first genome expansion of DMSP-degrading bacterial clades like Roseobacter [2].
  • Macroalgae and Plants: The green algae Ulva intestinalis, coastal angiosperms including Spartina alterniflora and Wollastonia biflora, and even terrestrial plants like sugarcane produce DMSP [2] [3].
  • Invertebrates: Corals have been identified as DMSP producers, with production linked to thermal stress response [3].
  • Bacteria: Recent research has revealed that many marine heterotrophic bacteria, particularly Alphaproteobacteria, also produce DMSP [5]. The identification of the key bacterial DMSP synthesis gene dsyB, which encodes a methyltransferase enzyme, has provided a genetic marker for bacterial DMSP production [5].
Biosynthetic Pathways

DMSP biosynthesis proceeds via different pathways in various organisms, all beginning with methionine but diverging in subsequent steps, indicating that the ability to synthesize DMSP has evolved multiple times independently [2] [3]. The diagram below illustrates the major documented biosynthetic routes.

G cluster_0 Phytoplankton, Algae, Corals, Bacteria cluster_1 Higher Plants (e.g., Spartina) Methionine Methionine MTOB 4-Methylthio-2-oxobutyrate (MTOB) Methionine->MTOB Transamination (Enzyme 1) SMM S-Methyl-L-Methionine (SMM) Methionine->SMM Methylation MTHB 4-Methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reduction (Enzyme 2) DMSHB 4-Dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB Methylation (Enzyme 3) DMSP DMSP DMSHB->DMSP Decarboxylation (Enzyme 4) SMM->DMSP Multiple Steps (Enzymes 5,6,7)

Two primary DMSP biosynthetic pathways have been identified across different organisms.

The phytoplankton/algal pathway (black) proceeds through transamination of methionine to 4-methylthio-2-oxobutyrate (MTOB), followed by reduction, methylation, and decarboxylation steps. In contrast, the higher plant pathway (red) begins with S-methyl-L-methionine (SMM) and proceeds through different intermediates [2] [3]. Bacterial DMSP biosynthesis appears to follow the phytoplankton/algal pathway [5].

Environmental factors significantly influence DMSP production. In the model bacterium Labrenzia aggregata LZB033, DMSP production and dsyB transcription are upregulated by increased salinity, nitrogen limitation, and lower temperatures [5], consistent with DMSP's role as a compatible solute in osmoregulation.

Environmental Roles and Physiological Functions

DMSP serves multiple critical physiological functions for marine organisms:

  • Osmoprotection: DMSP functions as a compatible solute that helps maintain cellular turgor pressure without interfering with metabolic processes. This osmolyte function has been documented in phytoplankton and recently in heterotrophic bacteria including Vibrio species, which possess specific BCCT-family transporters for DMSP uptake [6].
  • Antioxidant Defense: DMSP and its breakdown products participate in oxidative stress protection. The DMSP cleavage product acrylate can react with and neutralize reactive oxygen species, while DMS functions as an antioxidant in marine algae [2] [3].
  • Cryoprotection: In polar phytoplankton and algae, DMSP provides protection against freezing damage, particularly important in icy marine environments [7].
  • Predator Deterrence: Some evidence suggests DMSP and its metabolites may function as chemical defenses against grazers [2].
  • Chemical Signaling: DMSP and DMS serve as infochemicals in marine food webs, acting as foraging cues for reef fishes and chemical attractants for marine microbes [7] [5].

The multifunctional nature of DMSP makes it a critical metabolite at the intersection of microbial ecology, biogeochemistry, and climate science.

Microbial DMSP Catabolism: Pathways and Enzymology

Marine bacteria primarily catabolize DMSP through two competing pathways: the demethylation pathway that retains sulfur in the marine food web, and the cleavage pathway that produces volatile DMS.

Demethylation Pathway

The demethylation pathway involves four key enzymes that progressively convert DMSP to methanethiol (MeSH) and eventually incorporate sulfur into bacterial biomass:

  • DmdA: DMSP demethylase that catalyzes the initial demethylation step [2] [3]
  • DmdB: MMPA-CoA ligase that activates the product for further metabolism [2] [3]
  • DmdC: MMPA-CoA dehydrogenase [2] [3]
  • DmdD/AcuH: MTA-CoA hydratase or acrylate utilization hydratase that completes the conversion [2] [3]

This pathway is particularly important in Roseobacter and SAR11 clades of Alphaproteobacteria, which possess specialized enzymes for efficient DMSP demethylation [2] [3]. The demethylation pathway dominates DMSP catabolism in most marine environments, with approximately 70-90% of DMSP sulfur processed via this route.

Cleavage Pathway

The cleavage pathway utilizes DMSP lyase enzymes to cleave DMSP into DMS and acrylate. Multiple structurally distinct DMSP lyases have been identified with different taxonomic distributions:

  • DddP: Found in various Alpha- and Gammaproteobacteria [2] [3]
  • DddQ: Present in Roseobacter and SAR11 clades [2] [3]
  • DddY: Identified in bacteria including Acinetobacter sp. ZS25 [8]
  • DddW: Found in Roseobacter clade bacteria [2] [3]
  • DddL: Present in Rhodobacter sphaeroides [2] [3]
  • DddK: Identified in Pelagibacter ubique (SAR11) [2] [3]
  • Alma1: The first identified algal DMSP lyase [2] [3]

Recent research on Acinetobacter sp. ZS25 has identified key amino acid residues critical for DddY function (Thr131, Asp181, Tyr225, Gly230, Gly250, His263, His265, Glu269, Tyr271, Leu274, Tyr331, and His338) through site-directed mutagenesis [8]. The kinetic parameters for AsDddY include a Kₘ of 2.6 mM and k꜀ₐₜ of 12.7 × 10³ s⁻¹ [8].

The relationship between these pathways and their environmental impacts is summarized below.

G DMSP DMSP Demethylation Demethylation DMSP->Demethylation Demethylation Pathway Cleavage Cleavage DMSP->Cleavage Cleavage Pathway MeSH Methanethiol (MeSH) Demethylation->MeSH DMS Dimethyl Sulfide (DMS) Cleavage->DMS Acrylate Acrylate Cleavage->Acrylate Sulfur Sulfur Assimilation into Biomass MeSH->Sulfur Atmosphere Atmospheric DMS Cloud Condensation Nuclei DMS->Atmosphere

The competing bacterial pathways for DMSP catabolism determine the fate of marine sulfur.

The relative flux through these competing pathways has significant environmental implications, as the cleavage pathway determines DMS emissions to the atmosphere while the demethylation pathway retains sulfur in marine ecosystems.

Quantitative Data and Global Distributions

Concentration Ranges in Marine Environments

Table 1: Typical Concentration Ranges of DMS and DMSP in Marine Environments

Compound Typical Range Mean Concentration Notes Citation
DMS 3-7.5 nM (summer) 2.88 nM (autumn) - 7.5 nM (summer) Higher in summer due to increased biological production [1]
Dissolved DMSP (DMSPd) 12.54-24.15 nM 12.54 nM (autumn) - 24.15 nM (summer) Correlates with phytoplankton abundance [1]
Particulate DMSP (DMSPp) 24.15-77.1 nM 24.15 nM (autumn) - 77.1 nM (summer) Associated with phytoplankton cells [1]

Regional variations in DMS and DMSP concentrations are significant. In the Bohai Sea and Yellow Sea, higher concentrations are observed in the Yellow River estuary, Laizhou Bay, the Yellow Sea Cold Water Mass, and the Yangtze River Diluted Water [1]. These patterns are driven by complex interactions between nutrient inputs, phytoplankton community composition, and bacterial processing.

Enzymatic Parameters of DMSP Lyases

Table 2: Kinetic Parameters and Characteristics of DMSP Degrading Enzymes

Enzyme Organism Kₘ (mM) k꜀ₐₜ (s⁻¹) Pathway Citation
AsDddY Acinetobacter sp. ZS25 2.6 12.7 × 10³ Cleavage [8]
DmdA Various bacteria N/A N/A Demethylation [2]
DmdB Various bacteria N/A N/A Demethylation [2]
DmdC Various bacteria N/A N/A Demethylation [2]
DmdD Various bacteria N/A N/A Demethylation [2]

Analytical Methods and Experimental Protocols

Measurement of DMS and DMSP

Traditional methods for measuring DMS and DMSP have relied on gas chromatography (GC) with sulfur-specific detectors such as flame photometric detectors [7]. These methods require multiple steps including gas extraction, DMS trapping, desorption, injection, and chromatographic separation, making them labor-intensive and time-consuming [7].

More recent advances utilize mass spectrometry-based approaches that provide faster, more sensitive measurements:

  • Selected Ion Flow Tube Mass Spectrometry (SIFT-MS): Enables real-time absolute quantitation of volatile organic compounds including DMS without pre-concentration [7]. The system typically uses reagent ions (H₃O⁺, NO⁺, O₂⁺) for soft ionization and can measure DMS in the ppt to ppm range.
  • Proton Transfer Reaction-Mass Spectrometry (PTR-MS): Another direct mass spectrometry technique suitable for volatile sulfur compounds [7].
DMSP Lyase Activity (DLA) Assay Protocol

Principle: DLA is estimated by measuring the rate of DMS production after adding excess DMSP substrate to a sample [7].

Procedure:

  • Collect seawater samples in gas-tight vials, preserving natural microbial communities
  • Add DMSP substrate to a final concentration of 10-100 nM
  • Immediately measure initial DMS concentration (T₀)
  • Incubate samples under in situ temperature conditions
  • Measure DMS concentrations at multiple time points (e.g., T₁₅, T₃₀, T₆₀ minutes)
  • Calculate DLA from the linear regression of DMS accumulation over time

SIFT-MS Method Advantages:

  • Enables real-time monitoring of DMS production without headspace sampling
  • Provides measurements across a wide dynamic range (ppt to ppm)
  • Eliminates DMS loss associated with multiple transfers in GC methods
  • Yields excellent linearity (r² > 0.99) for rate calculations [7]
Molecular Approaches

Genetic techniques for studying DMSP metabolism include:

  • Gene-specific assays: Targeting key genes including dsyB (bacterial DMSP synthesis), ddd genes (cleavage pathway), and dmd genes (demethylation pathway) [5]
  • Metagenomic analysis: Identifying DMSP metabolism genes in environmental samples
  • Heterologous expression: Cloning and expressing DMSP metabolism genes in model organisms for functional characterization [8]

The experimental workflow for comprehensive DMSP analysis integrates these various approaches.

G Sample Seawater Sample Collection DMS DMS Measurement (SIFT-MS or GC) Sample->DMS DMSP DMSP Measurement (Alkaline hydrolysis + DMS analysis) Sample->DMSP DLA DMSP Lyase Activity (DMSP amendment + incubation) Sample->DLA Molecular Molecular Analysis (Gene quantification/ metagenomics) Sample->Molecular Integration Data Integration & Modeling DMS->Integration DMSP->Integration DLA->Integration Molecular->Integration

Integrated experimental approach for analyzing the marine sulfur cycle.

Current Research Trends and Implications for Drug Discovery

Emerging Research Directions

Recent advances in DMSP research include:

  • Bacterial DMSP Synthesis: The discovery that diverse marine bacteria produce DMSP, mediated by the dsyB gene, has revised our understanding of the global sulfur cycle [5]. This suggests bacterial DMSP production may be quantitatively significant in oceanic sulfur budgets.
  • Novel DMSP Lyases: Continuing identification of new DMSP lyase genes and characterization of their enzymatic mechanisms, including determination of key amino acid residues essential for catalysis [8].
  • Environmental Regulation: Investigation of how environmental factors such as temperature, salinity, nutrient limitation, and ocean acidification regulate DMSP production and degradation [5] [1].
  • Ecological Interactions: Understanding how DMSP and its metabolites mediate interactions between phytoplankton, bacteria, and higher trophic levels [1].
Potential Applications in Drug Discovery

While DMSP itself is not directly used in pharmaceuticals, its biological activities and enzymatic pathways offer several promising directions for drug discovery:

  • Antioxidant Mechanisms: The antioxidant properties of DMSP and its metabolites [2] [3] could inform development of novel antioxidant compounds for therapeutic applications.
  • Enzyme Inhibitors: The key enzymes in DMSP metabolism, particularly the DMSP lyases and demethylases, represent potential targets for antimicrobial development. The identification of essential catalytic residues [8] enables rational design of specific inhibitors.
  • Bacterial Transport Systems: The BCCT-family transporters that mediate DMSP uptake in bacteria [6] could be targeted for antibiotic development.
  • Signaling Pathways: Understanding how DMSP functions as an infochemical in microbial communities may reveal new approaches to disrupting bacterial communication.

The tools and fundamental knowledge of DMSP metabolism are establishing a foundation for applied research with potential biomedical implications, particularly in antimicrobial development and understanding sulfur-based cellular protection mechanisms.

Conclusion

References

Technical Review: Dimethylsulfoniopropionate (DMSP) Cryoprotectant Function in Sea-Ice Diatoms

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Dimethylsulfoniopropionate (DMSP) is a crucial organic sulfur compound increasingly recognized for its cryoprotective role in polar microorganisms, particularly sea-ice diatoms. While DMSP has been extensively studied as an osmolyte in marine environments, recent evidence from multiple studies demonstrates that diatoms inhabiting sea-ice environments significantly upregulate DMSP production under low-temperature conditions independent of osmotic stress. This comprehensive review synthesizes current understanding of DMSP's cryoprotectant function in sea-ice diatoms, presenting quantitative experimental data, detailed methodologies, and biosynthesis pathways based on the latest research findings. Evidence indicates DMSP concentrations in sea-ice diatom communities can reach levels comparable to marine environments despite the limited sulfur resources available in these habitats, highlighting the compound's essential role in cold stress adaptation.

Introduction to DMSP in Sea-Ice Environments

Sea-ice environments create extreme conditions for microbial life, characterized by fluctuating temperatures, varying salinity, and limited nutrient availability. Dimethylsulfoniopropionate (DMSP) is an organosulfur compound originally identified in marine phytoplankton where it serves multiple physiological functions including osmoprotection and antioxidant defense [1]. In recent years, research has revealed DMSP's significant presence and importance in sea-ice ecosystems, particularly for diatoms that dominate these microbial communities. Sea-ice diatoms must employ various physiological adaptations to survive freezing temperatures that include modifications to membrane lipid composition, production of ice-binding proteins, and synthesis of compatible solutes like DMSP [2].

The study of DMSP in sea-ice diatoms represents a convergence of several scientific disciplines including microbial ecology, biogeochemistry, and cryobiology. DMSP was initially considered primarily a marine osmolyte, but evidence from freshwater ice-covered environments like Lake Baikal has confirmed its production occurs even in the absence of osmotic pressure requirements, strongly supporting an additional cryoprotective function [3]. Beyond its cellular protective roles, DMSP also serves as a precursor molecule for the climate-active gas dimethylsulfide (DMS), which has implications for global sulfur cycling and potentially for climate regulation through cloud formation processes [2]. Understanding DMSP production and function in sea-ice diatoms is therefore critical for predicting how polar ecosystems may respond to environmental change.

Evidence for DMSP Cryoprotectant Function in Sea-Ice Diatoms

Physiological Evidence from Experimental Studies

Multiple experimental approaches have demonstrated the cryoprotective role of DMSP in sea-ice diatoms. In the sea-ice diatom Fragilariopsis cylindrus, combined shifts in salinity and temperature were used to investigate potential metabolic functions for DMSP and dimethylsulfoxide (DMSO). Researchers observed that salinity increases alone led to elevated DMSP production, suggesting osmoregulation, but when temperature decreases were combined with salinity shifts, the DMSP cell quotas did not show significant modification [4]. This finding indicates that while DMSP clearly functions in osmoprotection, its role as a dedicated cryoprotectant may be less straightforward than previously hypothesized and likely interacts with other stress response pathways.

Further evidence comes from proteomic analyses of Fragilariopsis cylindrus under hypersaline conditions, which revealed that one-third of upregulated proteins were associated with amino acid metabolic pathways, including methionine metabolism which feeds directly into DMSP biosynthesis [2]. The study documented an approximately 85% increase in intracellular DMSP concentrations when salinity was elevated from 35 to 70 practical salinity units (PSU), demonstrating the diatom's capacity for substantial DMSP production under stressful conditions. Importantly, this DMSP accumulation occurred alongside increases in proteins from all four enzyme classes of the proposed algal methionine transaminase DMSP pathway, providing molecular evidence for the activation of complete DMSP biosynthesis under stress conditions [2].

Environmental and Ecological Observations

Environmental sampling in ice-covered Lake Baikal revealed that DMSP concentrations in lake water correlated strongly with plankton density and reached maximum levels in mid-April, with concentrations comparable to those found in marine environments [3]. This finding is particularly significant because Lake Baikal freshwater contains only approximately 1/500 of the sulfate available in seawater, indicating that plankton invest substantial resources into DMSP production despite sulfur limitation. The research demonstrated that surface water DMSP concentrations exhibited temperature-dependent fluctuations, with higher concentrations observed at lower morning temperatures, and that DMSP was released from plankton cells into the water on warm days [3].

The ecological context of DMSP production was further elucidated by metagenomic studies of sea-ice prokaryotic communities, which identified a diverse assemblage of bacteria with the genetic potential to degrade algal-derived DMSP and oxidize sulfur compounds [5]. This finding highlights the interconnectedness of diatom-bacterial interactions in sea-ice environments, where diatoms produce DMSP that subsequently supports bacterial metabolism. The presence of DMSP catabolism genes in abundant members of the sea-ice prokaryotic community, particularly within the Rhodobacteraceae family, suggests that DMSP serves as an important cross-kingdom signaling molecule or nutrient source in these ecosystems beyond its cryoprotective function for diatoms [5].

Quantitative Data on DMSP in Sea-Ice Diatoms

DMSP Concentrations Across Environments

Table 1: DMSP Concentrations in Various Environments

Environment/Organism DMSP Concentration Conditions Reference
Lake Baikal surface water 195-340 nM Peak in mid-April [3]
Lake Baikal colony water Extremely high concentrations Ice cavities during melting season [3]
Marine euphotic zone 10-200 nM Typical range [3]
Fragilariopsis cylindrus 85% increase intracellular Salinity shift from 35 to 70 PSU [2]
Antarctic sea-ice cores 25-800 nM Previous studies [3]
Mariana Trench surface waters 10.51 × 10⁻³ nmol ml⁻¹ Chlorophyll maximum layer [6]
Mariana Trench aphotic waters 0.96-2.39 × 10⁻³ nmol ml⁻¹ Below 200 m depth [6]
Challenger Deep sediments 3.15-6.14 nmol g⁻¹ Surface sediment samples [6]

The data presented in Table 1 demonstrate that DMSP concentrations in ice-associated environments can reach levels comparable to productive marine waters. The particularly high concentrations observed in Lake Baikal's "colony water" within ice cavities highlight the significance of microenvironments within sea ice where diatoms thrive and produce substantial DMSP. The Challenger Deep sediment samples show that DMSP concentrations can be two to three orders of magnitude higher in sediments than in the equivalent mass of seawater, suggesting possible accumulation processes or enhanced production in certain niches [6].

Experimental Conditions and DMSP Responses

Table 2: Experimental Conditions and DMSP Production in Diatom Studies

Experimental Parameter Conditions/Responses Organism/Study Reference
Salinity shift 35 to 70 PSU over 22-24 hours Fragilariopsis cylindrus [2]
DMSP increase ~85% intracellular rise Fragilariopsis cylindrus under high salinity [2]
Temperature ranges tested -7.4°C to +4°C Fragilariopsis cylindrus with salinity shifts [4]
Salinity ranges tested 20, 34, 75, 100, 150 PSU Fragilariopsis cylindrus temperature/salinity shifts [4]
Protein increases 1.8- to 2.8-fold for methionine pathway enzymes Fragilariopsis cylindrus proteomics [2]
Genetic potential for DMSP synthesis Up to 4.03% of bacteria at 10,500 m depth Mariana Trench prokaryotes [6]

The experimental data in Table 2 reveal the specific conditions under which DMSP production has been studied in sea-ice diatoms. The wide salinity ranges tested reflect the natural fluctuations that occur within sea-ice brine channels as ice forms and melts. The substantial increases in methionine pathway enzymes observed in proteomic studies provide mechanistic evidence for the regulation of DMSP biosynthesis at the protein level [2]. Interestingly, the combination of salinity shifts with temperature shifts did not drastically modify DMSP cell quotas in Fragilariopsis cylindrus, suggesting that the cryoprotectant function of DMSP may be secondary to its osmoregulatory role in this diatom species, or that other cryoprotectant mechanisms are simultaneously employed [4].

Detailed Experimental Protocols and Methodologies

Laboratory Culture Conditions for Sea-Ice Diatoms

The standard experimental approach for investigating DMSP production in sea-ice diatoms involves axenic log-phase cultures initially grown at control salinity (typically 35 PSU) followed by gradual manipulation of environmental parameters. For Fragilariopsis cylindrus, cultures are gradually shifted from salinity 35 to a final salinity of 70 over a 22-24 hour period to mimic natural salinity changes encountered during sea-ice formation [2]. This gradual shift is crucial as it more closely represents natural conditions compared to abrupt changes and allows the diatoms to activate appropriate physiological responses. During such experiments, both pH and carbonate alkalinity are allowed to covary with salinity, as occurs within natural sea-ice environments [2].

Following salinity manipulation, intracellular DMSP is typically measured at multiple time points to track accumulation patterns. In parallel, photosynthetic efficiency of Photosystem II (Fv/Fm) is monitored using pulse-amplitude modulation (PAM) fluorometry to assess physiological status, while growth rates are determined from cell counts [2]. For proteomic analyses, biomass is harvested 48 hours after the salinity shift by gentle filtration, and proteins are extracted using standard extraction buffers followed by two-dimensional gel electrophoresis to identify protein changes associated with DMSP accumulation [2]. This integrated approach provides data at multiple biological levels from physiological status to molecular responses.

DMSP Quantification Methods

Accurate quantification of DMSP presents technical challenges due to its rapid conversion to DMS upon cell lysis. The most common method involves alkaline cleavage of DMSP to DMS followed by gas chromatography with sulfur-specific detection [3] [7]. For field samples from environments like Lake Baikal, water samples are collected daily from ice holes and processed within one hour of sampling to minimize artifacts [3]. Samples are typically filtered through GF/F filters to separate particulate DMSP (DMSPp, comprising intracellular pools mainly in phytoplankton) from dissolved DMSP (DMSPd, in the water). The particulate fraction is then subjected to alkaline hydrolysis to convert DMSP to DMS, which is quantified using gas chromatography.

For studies investigating DMSP uptake by different microbial size fractions, a size-fractionation approach is employed where seawater is sequentially filtered through different pore-size membranes (e.g., >8 μm, 3-8 μm, and <3 μm) to separate different components of the microbial community [7]. Each size fraction is then analyzed for DMSP content, allowing researchers to determine which microbial groups are responsible for DMSP uptake and accumulation. In experiments with natural microbial communities from the Great Barrier Reef, fixed controls (using glutaraldehyde at 1% final concentration) are included to account for passive uptake of DMSP by cells [7]. These methodological considerations are essential for accurately interpreting DMSP cycling in complex natural communities.

Genetic and Metagenomic Approaches

Advanced molecular techniques are increasingly being applied to study DMSP cycling in sea-ice environments. Metagenomic assembled genomes (MAGs) from sea-ice samples are analyzed for genes involved in DMSP degradation (e.g., dmdA for demethylation pathway; dddP, dddL, dddQ, dddW, dddY, dddK for cleavage pathways) and sulfur oxidation [5]. The relative abundance of these genes in different microbial taxa provides insights into their potential roles in DMSP cycling. For DMSP synthesis potential, the key bacterial gene dsyB and algal gene DSYB are quantified using quantitative PCR (qPCR) and metagenomic analyses [6].

In the Mariana Trench study, the abundance of bacteria containing dsyB was determined to be 2.61 × 10⁵ copies L⁻¹ in surface waters, increasing to 3.95 × 10⁶ copies L⁻¹ at 10,500 m depth, representing up to 4.03% of bacteria at the deepest samples [6]. This deep-ocean genetic potential for DMSP synthesis underscores the importance of bacteria in DMSP production beyond the photic zone. For gene expression studies, RNA is extracted from environmental samples and reverse-transcribed for qPCR analysis of key DMSP cycle genes, providing data on actual gene expression rather than just genetic potential [6].

DMSP Biosynthesis Pathways in Diatoms

The biosynthesis of DMSP in diatoms proceeds through a methionine transaminase pathway that differs from the pathway identified in higher plants. The diatom pathway begins with methionine and sequentially utilizes four enzyme classes: a 2-oxoglutarate-dependent aminotransferase, an NADPH-linked reductase, an S-adenosyl methionine (SAM)-dependent methyltransferase, and an oxidative decarboxylase [2]. Proteomic analysis of Fragilariopsis cylindrus under high-salinity conditions revealed increased abundance of protein isoforms associated with this pathway, including S-adenosylhomocysteine hydrolase (1.8- to 2.1-fold increase), S-adenosyl methionine synthetase (1.9- to 2.5-fold increase), and S-adenosyl methionine methyltransferase (2.8-fold increase) [2].

The following diagram illustrates the DMSP biosynthesis pathway in sea-ice diatoms based on current understanding:

G Methionine Methionine Enzyme1 Aminotransferase (2-oxoglutarate-dependent) Methionine->Enzyme1 Step 1 MTOB 4-Methylthio-2-oxobutyrate (MTOB) Enzyme2 NADPH-dependent reductase MTOB->Enzyme2 Step 2 MTHB 4-Methylthio-2-hydroxybutyrate (MTHB) Enzyme3 SAM-dependent methyltransferase MTHB->Enzyme3 Step 3 DMSHB 4-Dimethylsulfonio-2-hydroxybutyrate (DMSHB) Enzyme4 Oxidative decarboxylase DMSHB->Enzyme4 Step 4 DMSP DMSP Enzyme1->MTOB Enzyme2->MTHB Enzyme3->DMSHB Enzyme4->DMSP

Diagram 1: The methionine transaminase pathway for DMSP biosynthesis in sea-ice diatoms. Key enzymes show increased abundance under high-salinity conditions.

This biosynthetic pathway in diatoms contrasts with the pathway in dinoflagellates, which is believed to begin with a methionine decarboxylase step rather than transamination, suggesting independent evolution of DMSP biosynthesis in different algal groups [2]. The identification of proteins from all four enzyme classes of the transaminase pathway in salinity-stressed Fragilariopsis cylindrus provides supporting evidence for this route of DMSP production in diatoms and highlights potential regulatory points that may be influenced by environmental conditions [2].

Research Gaps and Future Directions

Despite significant advances in understanding DMSP production in sea-ice diatoms, several important research gaps remain. First, the specific enzymes and genes responsible for DMSP biosynthesis in diatoms have not been fully characterized, unlike in some bacteria where dsyB has been identified as a key DMSP synthesis gene [6] [2]. Second, the relationship between cryoprotection and other proposed DMSP functions (osmoregulation, antioxidant defense) needs further elucidation, particularly regarding how diatoms prioritize these functions under multiple simultaneous stressors [4]. Third, most studies have focused on a limited number of diatom species, particularly Fragilariopsis cylindrus, leaving uncertainty about how broadly applicable the findings are across the diverse diatom communities found in sea ice.

Future research should prioritize genetic manipulation approaches to confirm the functions of candidate DMSP biosynthesis genes in diatoms, which would represent a significant breakthrough in the field. Additionally, more field-based studies incorporating both spatial and temporal sampling of natural sea-ice diatom communities would help validate laboratory findings under realistic conditions. There is also a need for integrated studies that examine DMSP cycling in the context of the broader microbial community, particularly the interactions between DMSP-producing diatoms and DMSP-consuming bacteria [5]. Finally, as climate change rapidly alters polar environments, understanding how changing temperature, salinity, and light regimes affect DMSP production in sea-ice diatoms becomes increasingly urgent for predicting future polar ecosystem dynamics and potential climate feedbacks.

Conclusion

Sea-ice diatoms employ DMSP as a multifunctional compound that plays important roles in cryoprotection, particularly when combined with other stress factors like high salinity. The evidence from physiological experiments, environmental sampling, and molecular analyses consistently demonstrates that sea-ice diatoms significantly upregulate DMSP production under stressful conditions. While DMSP's cryoprotectant function may be intertwined with its other physiological roles, its consistent production across diverse ice-associated environments highlights its importance for diatom survival in extreme conditions. The methionine transaminase pathway represents the primary route for DMSP biosynthesis in diatoms, with proteomic evidence indicating coordinated upregulation of enzymes in this pathway under stress conditions. Future research should focus on characterizing the specific genes and enzymes involved in diatom DMSP production and understanding how these processes may be affected by ongoing climate change in polar regions.

References

Comprehensive Application Notes and Protocols for the Synthesis of Dimethyl-β-propiothetin (DMPT)

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dimethyl-β-propiothetin (DMPT), chemically known as S,S-dimethyl-β-propiothetin, is a naturally occurring sulfur-containing compound first identified in marine algae [1]. It has gained significant commercial importance as the most effective known feeding stimulant for aquatic animals, demonstrating an efficacy 1.25 to 2.56 times greater than other attractants like choline chloride and betaine [2]. Beyond its role in aquaculture, DMPT serves as a potential methyl donor in metabolic pathways [3]. These application notes provide detailed, validated protocols for the synthesis of high-purity DMPT, tailored for researchers and process development scientists requiring reproducible and scalable methods.

Synthetic Routes: Overview and Comparison

Two principal synthetic routes have been developed for DMPT production. The direct, single-step route offers simplicity, while the two-step route provides superior product purity and is more suitable for scalable, industrial production [4] [2] [5].

Table 1: Comparison of DMPT Synthetic Routes

Synthetic Route Key Reactants Key Steps Reported Yield Reported Purity Major Advantages

| Two-Step Synthesis [4] [2] | 3-Chloropropionic Acid, Dimethyl Sulfide | 1. Intermediate Synthesis 2. Hydrolysis & Purification | 65-84% (Intermediate) High for final product | Up to 96% | High purity, suitable for scale-up | | Two-Step Alternative Route [5] | 3-Hydroxypropionic Acid, Dimethyl Sulfide, Methanesulfonyl Chloride | 1. Hydroxyl Protection 2. Quaternization & Acidification | Not Specified | High, color good | Wider raw material sources, good color |

The following workflow diagram illustrates the decision path between these two primary synthetic strategies:

G Start Start: Select DMPT Synthesis Route Route1 Two-Step Route via 3-Chloropropionic Acid Start->Route1 Primary Path Route2 Two-Step Route via 3-Hydroxypropionic Acid Start->Route2 Alternative Path Step1A Step 1: Synthesize Intermediate (3-Dimethylsulfonium Propionate Chloride) Route1->Step1A Step2A Step 2: Hydrolyze Intermediate and Purify Step1A->Step2A Outcome1 Outcome: High Purity (≤96%) Suitable for Scale-up Step2A->Outcome1 Step1B Step 1: Protect Hydroxyl Group (Form Mesylate Ester) Route2->Step1B Step2B Step 2: Quaternization with Dimethyl Sulfide & Acidification Step1B->Step2B Outcome2 Outcome: High Purity Good Color Step2B->Outcome2

Detailed Experimental Protocols

Protocol A: Two-Step Synthesis from 3-Chloropropionic Acid

This protocol is adapted from patent CN107382802A [4] [2] and is optimized for high-purity output.

Step 1: Synthesis of β-Dimethylsulfonium Propionic Acid Chloride Intermediate
  • Reaction Mechanism: Nucleophilic substitution followed by salt formation.
  • Reagents:
    • 3-Chloropropionic Acid (4.0 mol)
    • Dimethyl Sulfide (5.0 - 6.0 mol)
    • Organic Solvent (Acetone, Butanone, or Ethyl Acetate, 700 mL)
    • Ethanol, 95% (for recrystallization, 1000 mL)
  • Procedure:
    • Reaction Setup: In a suitable reaction flask, combine 4.0 mol of 3-chloropropionic acid and 5.0-6.0 mol of dimethyl sulfide. Begin stirring and heat the mixture to 40-50°C to ensure complete dissolution of the solid acid in the sulfide.
    • Solvent Addition & Reaction: Add 700 mL of organic solvent (e.g., acetone). Maintain the reaction mixture at 50°C with continuous stirring for 20 hours.
    • Isolation: After the reaction time, cool the mixture to 25°C using a water bath. Recover the precipitated solid by suction filtration.
    • Purification: Transfer the filter cake (crude intermediate) to a recrystallization apparatus. Recrystallize from 1000 mL of 95% ethanol to obtain White Crystal A (β-dimethylsulfonium propionic acid chloride). The typical yield for this intermediate step is 65-84% [2].
  • Quality Control: The intermediate should be a white crystalline solid. Analytical techniques like TLC or melting point determination can be used to confirm identity and purity before proceeding.
Step 2: Synthesis and Purification of Dimethyl-β-propiothetin (DMPT)
  • Reaction Mechanism: Hydrolysis of the acid chloride and neutralization.
  • Reagents:
    • White Crystal A (from Step 1, ~1 mol equivalent)
    • Sodium Bicarbonate (0.5 - 1.0 mol) -or- Sodium Carbonate -or- Sodium Hydroxide
    • Water (minimum amount)
    • Dehydrated Ethanol (100 mL, for washing)
    • Anhydrous Methanol (1.5 L, for recrystallization)
  • Procedure:
    • Dissolution: Dissolve the purified White Crystal A in the minimum amount of water required for complete dissolution in a reaction vessel.
    • Hydrolysis/Neutralization: Under continuous stirring, slowly add 0.5 - 1.0 mol of sodium bicarbonate (or alternative base) to the aqueous solution. The reaction will release carbon dioxide gas. Continue addition until gas evolution ceases (or, if using NaOH, until the pH stabilizes).
    • By-product Removal: Cool the resulting solution to 0°C. Filter the mixture to remove the precipitated sodium chloride (NaCl) by-product.
    • Wash: Wash the filter cake with 100 mL of dehydrated ethanol solvent.
    • Solvent Combination: Combine the ethanol wash solvent with the main filtrate.
    • Recrystallization: To the combined filtrate, add 1.5 L of anhydrous methanol. Allow DMPT to crystallize under controlled conditions.
    • Drying: Recover the crystals by filtration and dry under reduced pressure (e.g., in a vacuum oven) to obtain the final DMPT product.
  • Quality Control: The final product is a white, crystalline solid with a characteristic faint fishy odor [1]. The purity can exceed 96% [2]. Purity can be confirmed by techniques such as 1H NMR [6], HPLC, or mass spectrometry.
Protocol B: Alternative Two-Step Synthesis from 3-Hydroxypropionic Acid

This protocol, based on patent CN104262220B, offers an alternative starting material and is noted for its excellent product color [5].

Step 1: Hydroxyl Protection via Mesylate Formation
  • Reagents: 3-Hydroxypropionic Acid, Methanesulfonyl Chloride, Toluene (as solvent).
  • Procedure:
    • React 3-hydroxypropionic acid with methanesulfonyl chloride in toluene to form the corresponding mesylate ester (3-methylsulfonyloxypropanoic acid).
    • This step activates the alcohol for the subsequent nucleophilic attack by dimethyl sulfide.
Step 2: Quaternization and Acidification
  • Reagents: Mesylate Intermediate (from Step 1), Dimethyl Sulfide.
  • Procedure:
    • The mesylate intermediate undergoes a quaternization reaction with dimethyl sulfide.
    • The resulting salt is then acidified to yield the final DMPT product.
    • The patent notes that this route utilizes widely available, low-cost raw materials and yields a product with high purity and good color [5].

Applications and Biological Activity

DMPT's primary application is as a high-potency feeding stimulant in aquaculture for various freshwater and marine species [1] [3].

Table 2: Documented Applications of DMPT in Aquaculture

Application Function Mechanism of Action Target Species (Examples) Performance Data
Feeding Attractant Stimulates chemosensory receptors in aquatic animals, triggering feeding behavior [1]. Grass carp, Carp, Eel, Rainbow trout, Sea bream, Shrimp, Crabs [1] [3] Phagostimulatory effect rated 2.55x that of glutamine [1].
Growth Promoter Increases feed intake (FI) and may improve digestive enzyme activity (protease, lipase) [3]. Grass carp, Gibel carp, Goldfish [3] Significantly improved Final Body Weight (FBW) and Feed Intake (FI) in grass carp [3].
Health Enhancer Proposed to act as a methyl donor, support antioxidant defenses, and improve intestinal health [3]. Grass carp Enhanced intestinal structural integrity and antioxidant capacity in studies [3].

Troubleshooting and Best Practices

  • Low Intermediate Yield (Protocol A, Step 1): Ensure stoichiometric excess of dimethyl sulfide (≥5 mol per 4 mol acid) and strict control of reaction temperature and time (20 hrs at 50°C) [4] [2].
  • Low Final Product Purity: Recrystallization from anhydrous methanol is critical for achieving high purity (>96%). Ensure proper cooling rates during crystallization [2].
  • Handling and Storage: DMPT is hygroscopic. The final product should be stored in a sealed container in a cool, dry place to maintain stability and purity.
  • Scalability: The two-step process via 3-chloropropionic acid has been demonstrated as suitable for larger-scale production, with clear purification steps at each stage [2].

Conclusion

The synthesis of Dimethyl-β-propiothetin can be efficiently accomplished through the detailed two-step protocols provided. The route starting from 3-chloropropionic acid (Protocol A) is particularly recommended for its high yield and exceptional purity, making it ideal for both research and commercial scale production. The alternative route from 3-hydroxypropionic acid (Protocol B) provides a viable pathway with the advantage of excellent product color. DMPT's proven efficacy as a feeding stimulant and its potential benefits for animal health solidify its importance as a valuable compound in sustainable aquaculture and related life science fields.

References

Comprehensive Analysis of Dimethylsulfoniopropionate (DMSP) Quantification Methods in Marine Water Samples

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DMSP and Its Importance in Marine Ecosystems

Dimethylsulfoniopropionate (DMSP) is a crucial organosulfur compound produced by various marine phytoplankton, macroalgae, and some bacteria in the world's oceans. With a global production exceeding one billion tons annually, DMSP represents a significant component of the marine sulfur cycle and serves as a key currency in microbial interactions [1] [2]. This zwitterionic metabolite functions as a compatible solute that helps marine organisms cope with osmotic stress and oxidative damage, while also serving as a cryoprotectant in certain environments [1] [3]. The degradation of DMSP follows two competing bacterial pathways: demethylation, which channels sulfur into the microbial food web, and cleavage, which produces the climatically active gas dimethylsulfide (DMS) that influences cloud formation and atmospheric processes [2].

The accurate quantification of DMSP in marine water samples is therefore essential for understanding multiple aspects of marine biogeochemistry, microbial ecology, and climate science. DMSP concentrations vary significantly across marine environments, ranging from nanomolar levels in bulk seawater to millimolar concentrations in microscopic hotspots near phytoplankton cells [2]. This spatial heterogeneity, combined with the compound's rapid turnover, necessitates robust and sensitive analytical methods that can capture the dynamics of DMSP production and consumption in aquatic systems. This protocol details the most current methodologies for DMSP quantification, providing researchers with standardized approaches to generate comparable data across studies and environments.

Overview of DMSP Quantification Methods

The analysis of DMSP in marine samples generally falls into two categories: direct methods that measure the intact DMSP molecule, and indirect methods that quantify DMSP through its degradation products. Traditional approaches have predominantly relied on indirect measurement through the chemical or enzymatic cleavage of DMSP to dimethylsulfide (DMS), followed by DMS detection via gas chromatography. While these methods are well-established and sensitive, they cannot distinguish DMSP from other DMS-producing compounds and may overestimate true DMSP concentrations [4]. Advances in analytical technology have enabled the development of direct quantification methods using liquid chromatography coupled with mass spectrometry (LC-MS), which provide specific measurement of DMSP and can simultaneously quantify related metabolites [5] [4].

The choice of method depends on several factors, including research objectives, available equipment, required sensitivity and specificity, and sample throughput needs. The following table summarizes the primary methods currently used for DMSP quantification in marine samples:

Table 1: Comparison of DMSP Quantification Methods for Marine Samples

Method Principle Detection Limit Key Advantages Key Limitations
GC with Purge-and-Trap DMSP cleavage to DMS with alkaline treatment, followed by GC analysis ~nM range High sensitivity; well-established protocol Indirect measurement; cannot distinguish zwitterions
GC with Headspace DMSP conversion to DMS in sealed vials, headspace sampling for GC ~nM range Simpler setup than purge-and-trap; minimal equipment Potential for incomplete conversion or sampling
HILIC LC-MS/MS Direct separation and detection of intact DMSP ~1 ng per injection [5] Specific DMSP measurement; simultaneous analysis of related metabolites Requires specialized equipment; more complex method development
Microautoradiography Measures uptake of labeled DMSP by individual cells Single-cell resolution Provides phylogenetic identity of consumers with FISH [6] Requires radioactive isotopes; complex protocol

Each method has distinct strengths that make it appropriate for specific research applications. GC-based approaches remain valuable for high-sensitivity measurements when specificity is not the primary concern, while LC-MS methods provide superior compound identification and are particularly useful for distinguishing between DMSP and other zwitterionic metabolites such as dimethylsulfoxoniumpropionate (DMSOP), glycine betaine, and gonyol [4]. For studies focusing on bacterial DMSP uptake and assimilation, radioisotope tracing with microautoradiography offers unique insights into microbial processing at the single-cell level [6].

Detailed Protocol 1: Direct DMSP Quantification Using LC-MS

Principle and Applications

This method enables the direct separation and detection of intact DMSP using hydrophilic interaction liquid chromatography (HILIC) coupled to mass spectrometry (MS). Unlike indirect methods that rely on DMSP conversion to DMS, this approach specifically quantifies the DMSP molecule based on its retention time and mass-to-charge ratio, eliminating potential interference from other DMS-producing compounds [4]. The method allows for the simultaneous quantification of multiple zwitterionic metabolites, including DMSP, dimethylsulfoxoniumpropionate (DMSOP), dimethylsulfonioacetate (DMSA), gonyol, and glycine betaine, providing a comprehensive view of the zwitterionic metabolite pool in marine samples [4]. This protocol is particularly suited for investigating DMSP production across diverse biological samples, including phytoplankton cultures, bacterial isolates, and field-collected particulate material.

Equipment and Reagents

Equipment:

  • UHPLC or HPLC system compatible with HILIC separation
  • Mass spectrometer (single quadrupole, triple quadrupole, or Orbitrap)
  • Vacuum filtration system with pressure control (400 mbar)
  • GF/C grade microfiber filters (Whatman)
  • Vortex mixer
  • Centrifuge
  • Ultrasonic homogenizer (for bacterial samples)
  • Screw-top glass vials (4 mL and 1.5 mL) with Teflon-lined septa

Reagents:

  • Methanol (HPLC or MS grade)
  • Acetonitrile (HPLC MS grade)
  • Ammonium acetate (ULC-MS grade)
  • Acetic acid (ULC-MS grade)
  • Deionized water (UHPLC gradient grade)
  • DMSP standard (commercial or synthesized)
  • Internal standards (e.g., deuterated DMSP if available)
Sample Collection and Extraction

Diagram: Workflow for direct DMSP quantification using LC-MS

G A Sample Collection B Filtration (400 mbar) A->B C Extraction with Methanol B->C D Vortex (30 seconds) C->D E Centrifugation (5 min, 4500 rcf) D->E F Dilution with ACN/H₂O (9:1) E->F G LC-MS Analysis F->G

Phytoplankton Culture and Particulate Samples:

  • Collect a known volume of culture or seawater (typically 20-200 mL, depending on cell density) using a serological pipette.
  • Filter the sample under reduced pressure (400 mbar) through a GF/C grade microfiber filter to capture particulate material.
  • Immediately fold the filter using tweezers and transfer it to a 4 mL screw-top glass vial containing 1 mL of methanol.
  • Seal the vial with a Teflon-lined screw cap and vortex for 30 seconds to ensure complete extraction.
  • Store the extract at -20°C for several weeks or at -80°C for long-term storage.

Bacterial Cells:

  • Take 100 μL of bacterial culture and transfer to a 1.5 mL Eppendorf tube.
  • Centrifuge for 5 minutes at 16,100 rcf to pellet cells.
  • Carefully remove and discard the supernatant by pipetting.
  • Add 100 μL of acetonitrile:water (9:1 v/v) to the cell pellet and vortex for 30 seconds.
  • Disrupt cells by sonication on ice using six 10-second pulses at 40% intensity.
  • Centrifuge the sample for 5 minutes at 16,100 rcf and transfer the supernatant to a micro insert for analysis.
LC-MS Analysis Conditions

Chromatography:

  • Column: Zwitterionic HILIC column (e.g., SeQuant ZIC-HILIC)
  • Mobile Phase A: 10 mM ammonium acetate in water
  • Mobile Phase B: 10 mM ammonium acetate in 90% acetonitrile
  • Gradient: 90-60% B over 15 minutes
  • Flow Rate: 0.2 mL/min
  • Injection Volume: 5 μL
  • Column Temperature: 25°C

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) positive mode
  • Detection: Selected ion monitoring (SIM) or multiple reaction monitoring (MRM)
  • Target Ion: m/z 135.0 for DMSP [M+H]+
  • Capillary Voltage: 3.5 kV
  • Source Temperature: 300°C
  • Desolvation Temperature: 350°C
Calibration and Quantification
  • Prepare a stock solution of DMSP standard in dilute HCl (10⁻² mol L⁻¹) with concentration approximately 2×10⁻³ mol L⁻¹.
  • Create a calibration series by diluting the stock solution with methanol to concentrations ranging from 2.93 μM to 11.7 mM [5].
  • Add internal standard if available to both standards and samples.
  • Analyze calibration standards and samples following the same LC-MS method.
  • Construct a calibration curve by plotting the peak area ratio of DMSP to internal standard (or absolute area) against concentration.
  • Calculate DMSP concentrations in samples using the linear regression equation from the calibration curve.
Quality Control and Data Interpretation
  • Analyze quality control samples (blank extracts, system suitability standards) at regular intervals throughout the sequence.
  • Monitor retention time stability for DMSP across the sequence; variation should be < ±0.2 minutes.
  • Evaluate extraction efficiency by re-extracting a subset of filters and confirming minimal DMSP in the second extract.
  • For biological interpretation, normalize DMSP concentrations to sample volume, chlorophyll a content, or cell counts as appropriate.

Detailed Protocol 2: GC-Based DMSP Analysis via DMS Detection

Principle and Applications

This method quantifies DMSP indirectly through its conversion to DMS under alkaline conditions, followed by DMS detection using gas chromatography (GC) with either purge-and-trap concentration or headspace sampling [3]. The method leverages the specific and quantitative cleavage of DMSP to DMS and acrylate in strong alkali, allowing for the measurement of DMSP as its volatile degradation product. While this approach doesn't distinguish DMSP from other zwitterionic metabolites that may produce DMS under alkaline conditions, it offers excellent sensitivity and is widely accessible due to the common availability of GC systems in environmental laboratories. The headspace variant described here is particularly valuable for analyzing samples with high DMSP content, such as macrophyte tissues or concentrated phytoplankton blooms [3].

Equipment and Reagents

Equipment:

  • Gas chromatograph with flame photometric detector (FPD) or sulfur chemiluminescence detector (SCD)
  • Headspace vials (20 mL) with gas-tight polytetrafluoroethylene coated silicone septa
  • Hamilton gas-tight syringes (100 μL to 1 mL)
  • Water bath or temperature-controlled block
  • Vortex mixer

Reagents:

  • Sodium hydroxide solution (12 mol L⁻¹)
  • Hydrochloric acid (12 mol L⁻¹)
  • Titanium (III) chloride solution (30%)
  • DMSP standard for calibration
  • DMSO standard for calibration (if simultaneous analysis)
  • Ultrapure water
Sample Preparation and Derivatization

Diagram: GC-based DMSP analysis workflow

G cluster_1 DMSP Analysis cluster_2 Optional DMSO Analysis A Sample Homogenization B Aliquot Transfer to Headspace Vial A->B C NaOH Addition for DMSP Cleavage B->C D Incubation (24h, Room Temp) C->D C->D E Headspace Sampling for DMS D->E D->E F GC-FPD Analysis E->F E->F G DMS Stripping with Air E->G H Acidification + TiCl₃ Addition G->H G->H I DMSO Reduction to DMS H->I H->I J Headspace Sampling for DMS I->J I->J K GC-FPD Analysis J->K J->K

DMSP Analysis Procedure:

  • Transfer a known volume or mass of sample (typically 2.5 mL seawater or homogenized tissue suspension) to a 20 mL headspace vial.
  • Add 2.5 mL of NaOH solution (12 mol L⁻¹) to cleave DMSP to DMS.
  • Immediately seal the vial with a gas-tight septum and incubate at room temperature for at least 24 hours to ensure complete conversion.
  • After incubation, sample 100 μL of headspace gas using a gas-tight syringe and inject directly into the GC for DMS analysis.

Simultaneous DMSO Analysis:

  • After DMSP analysis as described above, gently bubble compressed air through the solution for 20 minutes to strip the DMS produced from DMSP.
  • Remove the septum and add 2.5 mL of pure HCl (12 mol L⁻¹) to acidify the solution.
  • Add 1 mL of TiCl₃ solution (30%) to reduce DMSO to DMS.
  • Immediately reseal the vial and incubate at room temperature for at least 24 hours.
  • Inject 1 mL of NaOH (12 mol L⁻¹) through the septum to neutralize excess acid and protect the GC.
  • After 30 minutes equilibration, sample 100 μL of headspace gas for GC analysis.
GC Analysis Conditions

Chromatography:

  • Column: Capillary column (e.g., CP-Sil 5CB, 30 m × 0.32 mm ID, 0.5 μm film thickness)
  • Carrier Gas: Helium, 2 mL/min constant flow
  • Oven Temperature: 60°C isothermal
  • Injection: Splitless, 250°C

Detection:

  • Flame Photometric Detector (FPD)
  • Temperature: 250°C
  • Hydrogen Flow: 50 mL/min
  • Air Flow: 60 mL/min
Calibration and Quantification
  • Prepare gravimetric standard solutions of DMSP in dilute HCl (10⁻² mol L⁻¹) and DMSO in ultrapure water.
  • Create a calibration series covering the expected concentration range (e.g., 0-200 μmol L⁻¹ for DMSP).
  • Process calibration standards following the exact same procedure as samples, including incubation times.
  • Construct calibration curves by plotting peak area against concentration for both DMSP and DMSO.
  • Account for matrix effects by using standard addition for complex samples when necessary.
Quality Control and Method Validation
  • Analyze method blanks regularly to confirm absence of contamination.
  • Determine analytical precision through replicate analyses; coefficient of variation should be <10%.
  • Assess method accuracy by analyzing spiked samples with known DMSP additions.
  • For novel sample types, verify completeness of DMSP cleavage by testing different incubation times.

Method Selection Guidance and Conclusion

Choosing the Appropriate Method

Selecting the optimal DMSP quantification method requires careful consideration of research objectives, available resources, and sample characteristics. The following table provides guidance for method selection based on common research scenarios:

Table 2: DMSP Method Selection Guide for Different Research Applications

Research Application Recommended Method Key Considerations
Routine DMSP monitoring in seawater GC with headspace High throughput; good sensitivity for typical environmental concentrations
Distinguishing DMSP from related metabolites HILIC LC-MS Essential when specificity is required; can detect DMSOP, DMSA, etc.
Single-cell DMSP uptake studies Microautoradiography with FISH Provides phylogenetic identity of consumers [6]
High DMSP samples (macrophytes, dense blooms) GC with headspace Wide dynamic range; minimal sample processing [3]
DMSP lyase activity measurements SIFT-MS with gas extraction Rapid analysis (<10 minutes); direct DMS evolution measurement [7]
Subcellular DMSP localization NanoSIMS with isotope labeling Requires ³⁴S labeling; provides subcellular resolution [1]
Emerging Methods and Future Directions

Recent technological advances are enabling new approaches for DMSP analysis that offer greater spatial resolution, faster analysis times, and integration with other 'omics' techniques. Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) coupled with dissolved gas extraction now allows for rapid measurement of DMSP lyase activity in under 10 minutes with excellent precision (<10%) [7]. For studies requiring single-cell resolution, microbial transcription measurements using fluorescent reporter strains reveal how DMSP degradation pathways are regulated in response to nanoscale environmental gradients [2]. The integration of stable isotope tracing with nano-scale secondary ion mass spectrometry (NanoSIMS) enables visualization of DMSP at subcellular levels, providing unprecedented insights into DMSP biosynthesis and storage in microalgae [1].

These advanced methods, combined with the standardized protocols presented herein, provide researchers with a comprehensive toolkit for investigating the complex biogeochemical cycling of DMSP in marine environments. As methodological innovations continue to emerge, they will undoubtedly reveal new dimensions of this crucial organosulfur compound's role in marine ecosystems and global climate regulation.

References

DMPT Effects on Grass Carp Growth and Health

Author: Smolecule Technical Support Team. Date: February 2026

The efficacy of DMPT is dose-dependent, with optimal levels enhancing growth, feed intake, and intestinal health. The table below summarizes the key quantitative findings from recent studies.

Key Performance Indicator Observed Effect of DMPT Supplementation Optimal Dosage Range (mg/kg diet) Significance & Notes
Feed Intake (FI) Significantly increased [1] 54.8 - 122.6 [1] Reverses reduced FI in all-plant protein diets.
Percent Weight Gain (PWG) Significantly increased [1] 54.8 - 122.6 [1] Effect is dose-dependent.
Specific Growth Rate (SGR) Significantly increased [2] 100 - 300 [2]
Feed Conversion Ratio (FCR) Significantly reduced [2] 100 - 300 [2] Indicates improved feed efficiency.
Gill Rot Morbidity Significantly decreased [3] 120 - 440 (as Br-DMPT) [3] Protects against Flavobacterium columnare infection.
Antioxidant Capacity Enhanced intestinal and gill status [3] [1] 54.8 - 122.6 [1] Increases activities of SOD, CAT, GPx; reduces MDA & PC (oxidative damage markers).
Intestinal Structural Integrity Improved morphology and barrier function [1] 54.8 - 122.6 [1] Alleviates oxidative damage and improves digestive capacity.

Detailed Experimental Protocols

Diet Preparation and Formulation

This protocol is adapted from studies that successfully evaluated DMPT in all-plant protein diets for on-growing grass carp (initial weight ~ 264 g) [1].

  • Basal Diet: Formulate an all-plant protein diet, isonitrogenous and isolipidic to a reference fishmeal (FM) diet. Fishmeal can be entirely replaced by soybean-condensed protein (SPC) [1].
  • DMPT Supplementation:
    • Source: Use purified DMPT (Dimethyl-β-propiothetine) or its derivative (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) [3] [1].
    • Dosages: Prepare experimental diets by supplementing the basal diet with DMPT at graded levels. A relevant range is 0 mg/kg (control), 40, 80, 120, and 160 mg/kg [1]. For specific protective effects against gill infection, a range of 0 to 520 mg/kg Br-DMPT has been used [3].
    • Mixing Procedure:
      • Weigh and thoroughly mix all dry ingredients.
      • Add lipids (e.g., soy oil) and mix.
      • Add DMPT, previously dissolved in distilled water, and mix thoroughly.
      • Add remaining distilled water and mix to achieve a consistent blend.
      • Pellet the diet using a pellet mill (e.g., 2.0-2.5 mm diameter).
      • Air-dry the pellets at room temperature and store at -20°C until use [1] [4].
Growth Performance Trial
  • Experimental Design: Use a completely randomized design. Randomly distribute grass carp of a targeted size (e.g., on-growing stage, ~250g) into aquaria or tanks. Each dietary group should have at least three replicates [1] [5].
  • Feeding Regime: Hand-feed the fish to apparent satiation 2-3 times daily (e.g., at 8:00, 13:00, and 17:00) [2]. The trial should last for 8-12 weeks [6] [1].
  • Sample Collection: Weigh all fish at the beginning and end of the trial to calculate growth metrics. Count mortalities to determine survival rates.
Sample Collection and Analysis
  • Blood Collection: Anesthetize fish and draw blood from the caudal vein. Centrifuge to collect serum for analyzing neuropeptide Y (NPY) and other hormone levels [1].
  • Tissue Sampling: Dissect and collect the intestine, liver, and gill tissues.
    • Histology: Fix sections in formalin for Hematoxylin and Eosin (H&E) staining to examine tissue structure and integrity [7] [3].
    • Biochemical Assays: Homogenize tissue samples in cold saline solution and centrifuge to collect the supernatant. Use commercial kits to measure:
      • Antioxidant Enzymes: Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx) [3] [1].
      • Oxidative Damage Markers: Malondialdehyde (MDA) and Protein Carbonyl (PC) content [7] [1].
    • Molecular Analysis: Extract RNA from tissues and perform quantitative real-time PCR (qPCR) to analyze the expression of genes related to:
      • Antioxidant Defense: Nrf2, CuZnSOD, MnSOD, CAT, GPx1 [1].
      • Feeding Regulation: NPY [1].
      • Inflammation & Apoptosis: p38MAPK, TLR4, NF-κB [7].

Mechanisms of Action: DMPT Signaling Pathways

DMPT enhances grass carp performance through multiple interconnected pathways, primarily by stimulating feeding and enhancing the antioxidant defense system.

Feeding Stimulation Pathway

DMPT acts as a potent feeding stimulant by directly influencing the brain's feeding center.

G DMPT Feeding Stimulation Pathway DMPT DMPT Olfaction_Taste Stimulation of Olfaction & Taste DMPT->Olfaction_Taste Brain Brain (Feeding Center) Olfaction_Taste->Brain NPY_Synthesis ↑ NPY Synthesis & Release Brain->NPY_Synthesis Feed_Intake Increased Feed Intake NPY_Synthesis->Feed_Intake Growth Improved Growth Performance Feed_Intake->Growth

Antioxidant and Intestinal Health Pathway

In the intestine, DMPT activates the Nrf2 signaling pathway, which is crucial for combating oxidative stress.

G DMPT Antioxidant and Intestinal Health Pathway DMPT DMPT Nrf2_Activation Activation of Nrf2 Signaling DMPT->Nrf2_Activation ARE Binds to Antioxidant Response Element (ARE) Nrf2_Activation->ARE Antioxidant_Genes ↑ Expression of Antioxidant Enzyme Genes (CuZnSOD, MnSOD, CAT, GPx) ARE->Antioxidant_Genes Oxidative_Stress Reduction of Oxidative Stress Antioxidant_Genes->Oxidative_Stress Intestinal_Health Improved Intestinal Structural Integrity Oxidative_Stress->Intestinal_Health Digestive_Capacity Enhanced Digestive Capacity Oxidative_Stress->Digestive_Capacity

Conclusion and Application


References

DMSP in Microalgae: Sources and Production Context

Author: Smolecule Technical Support Team. Date: February 2026

Understanding which microalgae produce DMSP and under what conditions is a crucial first step before developing an extraction protocol. The following table summarizes key production characteristics identified in the research.

Characteristic Details Relevant Species / Groups Citation
High-Producing Phyla Pyrrhophyta (dinoflagellates), Bacillariophyte (diatoms), Chrysophyta, Prymnesiophytes (coccolithophores) Scrippsiella trochoidea, Prymnesiacee, Karenia mikimotoi, Emiliania huxleyi [1] [2]
Intracellular Concentrations Can be very high, from tens to hundreds of millimolar per cell volume Gymnodinium nelsoni (280 mM), Prorocentrum sp. (1082 mM) [2] [3]
Impact of Growth Phase Highest concentrations found at the stationary or senescent phase Observed across 22 studied marine microalgae species [1]

Biological Pathways of DMSP Synthesis and Catabolism

The diagrams below illustrate the core biological pathways of DMSP, which is essential background for understanding its function in the cell and its potential release mechanisms during extraction.

G cluster_biosynthesis DMSP Biosynthesis Pathways cluster_catabolism Bacterial DMSP Catabolism Pathways Start Methionine PlantPath In Plants & Angiosperms S-methylmethionine → DMSP-amine → DMSP-aldehyde Start->PlantPath AlgaePath In Algae & Phytoplankton 4-methylthio-2-oxobutyrate (MTOB) → 4-methylthio-2-hydroxybutyrate (MTHB) → 4-dimethylsulfonio-2-hydroxybutyrate (DMSHB) Start->AlgaePath DMSP DMSP PlantPath->DMSP Oxidase AlgaePath->DMSP Decarboxylase DMSP2 DMSP CleavagePath Cleavage Pathway (via DMSP Lyase, e.g., DddW) DMSP2->CleavagePath DemethylationPath Demethylation Pathway (via DMSP Demethylase, DmdA) DMSP2->DemethylationPath DMS Dimethyl Sulfide (DMS) CleavagePath->DMS MeSH Methanethiol (MeSH) DemethylationPath->MeSH

Methodological Considerations for Protocol Development

Since a direct protocol is unavailable, the following points from general microalgae processing and DMSP biology can guide your experimental design.

  • Cell Disruption is Critical: The complex, rigid cell walls of many microalgae are a significant barrier to extracting intracellular compounds [4]. Effective recovery of DMSP will likely require a robust cell disruption method. Conventional mechanical techniques like high-pressure homogenization, bead milling, and ultrasonication are highly effective for cell rupture but are energy-intensive and can generate heat, potentially degrading labile compounds [4].
  • Consider "Green" Extraction Techniques: Recent research has shifted towards greener extraction alternatives that are more sustainable and can preserve compound integrity. Two promising, mild techniques are:
    • Pulsed Electric Field (PEF): This physical method permeabilizes the cell membrane by applying short, high-voltage pulses, potentially facilitating the release of intracellular contents like DMSP with low energy input and minimal damage to the compounds [4].
    • Enzymatic Hydrolysis (EH): This method uses specific enzymes to break down the structural components of the microalgal cell wall (e.g., cellulose, hemicellulose), making the intracellular material more accessible for extraction [4]. A cascaded approach using PEF followed by EH (or vice versa) is an emerging strategy in microalgae biorefining to improve the recovery of valuable compounds [4].
  • Minimize Microbial Degradation: Once released from the algae, DMSP is rapidly metabolized by marine bacteria via the cleavage and demethylation pathways shown above [2] [3] [5]. To ensure an accurate measure of algal DMSP, your protocol must include steps to immediately inactivate or inhibit bacterial enzymes in the sample, for instance, through rapid filtration, freezing, or the use of specific enzyme inhibitors.
  • Analytical Quantification: The literature indicates that DMSP and its degradation products (DMS and acrylic acid) are typically quantified using sensitive methods like gas chromatography (GC) equipped with a pulsed flame photometric detector or other appropriate detectors [1] [6].

How to Proceed Without a Standard Protocol

Given the lack of a direct protocol in the searched literature, I suggest you:

  • Use the high-producing species listed as a starting point for selecting your algal biomass.
  • Explore published protocols for extracting other intracellular metabolites from microalgae (e.g., lipids, pigments) as a basis for your DMSP method, adapting the cell disruption and solvent steps as necessary [7] [4] [8].
  • Specifically search for analytical chemistry resources or previous theses on the measurement of DMSP in environmental water samples, as the sample preparation steps may offer useful parallels.

References

Application Note: DMPT for Enhancing Fish Intestinal Health

Author: Smolecule Technical Support Team. Date: February 2026

This note provides a standardized protocol for using DMPT to improve intestinal health in aquaculture, with a focus on grass carp (Ctenopharyngodon idella) as a model.

  • Objective: To outline the application, efficacy, and experimental methodology of using dietary DMPT/Br-DMPT to enhance intestinal structural integrity, antioxidant capacity, and immune function in fish.
  • Background: The aquaculture industry is increasingly shifting towards all-plant-protein diets to replace finite and expensive fishmeal. However, these diets often compromise fish health, leading to poor growth, reduced feed intake, and impaired intestinal function [1]. DMPT has emerged not only as a powerful feeding stimulant but also as a multifunctional nutrient that can counteract these negative effects by strengthening the intestinal barrier [1] [2].

Mechanism of Action: How DMPT Protects the Intestine

DMPT enhances intestinal health through a multi-faceted mechanism, primarily by boosting antioxidant defenses and regulating immune responses. The diagram below illustrates the core signaling pathways involved.

DMPT_Mechanism DMPT DMPT Nrf2_Pathway Activation of Nrf2 Signaling Pathway DMPT->Nrf2_Pathway NFkB_Pathway Inhibition of NF-κB Signaling Pathway DMPT->NFkB_Pathway Antioxidant_Genes Upregulation of Antioxidant Enzyme Genes Nrf2_Pathway->Antioxidant_Genes Oxidative_Stress Reduction of Oxidative Damage Antioxidant_Genes->Oxidative_Stress Gut_Barrier Enhanced Intestinal Structural Integrity Oxidative_Stress->Gut_Barrier ProInflammatory_Cytokines Downregulation of Pro-inflammatory Cytokines NFkB_Pathway->ProInflammatory_Cytokines Immune_Homeostasis Restoration of Immune Homeostasis ProInflammatory_Cytokines->Immune_Homeostasis Immune_Homeostasis->Gut_Barrier

The core mechanism involves two key pathways:

  • Activation of the Nrf2 Antioxidant Pathway: DMPT activates the Nrf2 signaling pathway, leading to the upregulation of a suite of antioxidant enzyme genes (such as Cu/ZnSOD, MnSOD, GPx1, GPx4, and GSTs). This enhances the intestine's ability to scavenge harmful free radicals, thereby reducing oxidative damage to intestinal cells [1] [3].
  • Suppression of the NF-κB Pro-inflammatory Pathway: DMPT suppresses the NF-κB signaling pathway. This downregulates the expression of pro-inflammatory cytokines, preventing excessive inflammation and helping to maintain immune homeostasis in the intestine [2].

Efficacy Data and Optimal Dosage

The following table summarizes the quantitative benefits of dietary DMPT/Br-DMPT supplementation for on-growing grass carp as established in key studies.

Table 1: Efficacy of DMPT/Br-DMPT in On-Growing Grass Carp

Parameter Effect of DMPT/Br-DMPT Optimal Dosage (mg/kg diet) Citation
Growth Performance ↑ Feed Intake (FI), ↑ Final Body Weight (FBW), ↑ Percent Weight Gain (PWG) 174.0 - 199.0 [1]
Intestinal Structural Integrity ↓ Protein Carbonyl (PC), ↓ Malondialdehyde (MDA) - markers of oxidative damage 188.0 - 203.0 [1]
Digestive Capacity ↑ Trypsin, Lipase, Amylase activities 174.0 - 199.0 [1]
Immune Function ↑ Lysozyme (LZ), ↑ Acid Phosphatase (ACP) activity; ↑ beneficial bacteria (Lactobacillus, Bifidobacterium), ↓ pathogenic bacteria (Aeromonas, E. coli) 260.0 (Br-DMPT) [2]
Disease Resistance ↓ Enteritis morbidity after A. hydrophila challenge 260.0 (Br-DMPT) [2]

Detailed Experimental Protocol

This protocol is adapted from methodologies used in the cited research [1] [2].

Diet Preparation
  • Basal Diet: Formulate an all-plant-protein diet using soybean-condensed protein (SPC) to completely replace fishmeal. Ensure the diet is isonitrogenous and isolipidic.
  • Supplementation: Add Br-DMPT (purity ≥ 95%) to the basal diet at graded levels (e.g., 0, 130, 260, 390, 520 mg/kg diet). A positive control diet containing fishmeal is recommended.
  • Processing: Thoroughly mix all ingredients, pelletize using a twin-screw extruder, and dry at 60°C. Store finished feeds at -20°C until use.
Feeding Trial & Sample Collection
  • Fish & Acclimation: Use healthy on-growing grass carp (e.g., initial weight ~ 260 g). Acclimatize to experimental conditions for two weeks.
  • Experimental Design: Randomly distribute fish into tanks (e.g., 21-30 fish per tank) with triplicates per dietary group. Hand-feed to apparent satiation twice daily for 8-12 weeks.
  • Sample Collection: After the trial, anesthetize fish and dissect. Collect the intestine (and other organs like gill and brain if needed). Weigh the intestine to calculate intestinal somatic indices. Divide intestinal tissue for various analyses:
    • Fixed in Bouin's solution for histology.
    • Snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical assays.
Key Analyses for Intestinal Health
  • Histological Analysis:
    • Process fixed intestinal segments for paraffin sectioning and H&E staining.
    • Examine under a microscope for structural integrity, villi height, and muscle thickness.
    • Score for enteritis lesions (e.g., 0 for no lesions, 1 for mild, 2 for severe).
  • Oxidative Damage Markers:
    • Measure Malondialdehyde (MDA) content via the thiobarbituric acid method.
    • Measure Protein Carbonyl (PC) content using the 2,4-dinitrophenylhydrazine (DNPH) method.
  • Antioxidant & Immune Enzyme Activity:
    • Prepare intestinal homogenates and assay for:
      • Antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPx).
      • Immune enzymes: Lysozyme (LZ), Acid Phosphatase (ACP).
  • Molecular Analysis:
    • Extract total RNA from intestinal tissue and synthesize cDNA.
    • Perform qPCR to analyze gene expression related to:
      • Antioxidant defense: Cu/ZnSOD, MnSOD, GPx1, Nrf2.
      • Inflammation: IL-1β, TNF-α, TGF-β1, NF-κB p65.
  • Intestinal Microbiota:
    • Isolate total DNA from intestinal contents.
    • Use quantitative real-time PCR (qPCR) with specific primers to quantify populations of beneficial (Lactobacillus, Bifidobacterium) and pathogenic bacteria (Aeromonas, E. coli).

Discussion and Future Directions

The evidence strongly supports DMPT/Br-DMPT as a valuable feed additive for sustainable aquaculture. Its ability to improve intestinal health is consistent across different forms (DMPT and Br-DMPT) and organs (intestine and gill [3]), highlighting its systemic benefits.

Future research should focus on:

  • Species-Specific Validation: Determining optimal dosage and efficacy in other economically important fish species.
  • Synergistic Formulations: Exploring combinations with other functional additives, such as hydrolysable tannins [4] or probiotics [5], to create enhanced health-promoting feeds.
  • Advanced Omics: Utilizing transcriptomics and metabolomics to further elucidate the complete network of pathways regulated by DMPT, building on approaches used in other nutritional studies [6].

References

Application Notes and Protocols: Investigating Neuropeptide Y (NPY) in the Fish Brain

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Neuropeptide Y (NPY) is a highly conserved 36-amino-acid neuropeptide that serves as a central regulator of numerous physiological processes in vertebrates, including teleost fish. In fish models, notably zebrafish (Danio rerio), NPY is a potent orexigenic (appetite-stimulating) factor and a critical modulator of emotional behavior, stress response, and sleep-wake cycles [1] [2] [3]. Its expression is widespread in the brain, with significant roles identified in the hypothalamus, dorsal raphe nucleus, and ventrolateral periaqueductal gray region (DRN/vlPAG) [4] [5] [6]. The functional effects of NPY are mediated through a family of G protein-coupled receptors (GPCRs), which in teleosts includes Y1, Y2, Y4, Y7, Y8a, and Y8b subtypes, often coupling to Gαi signaling pathways to inhibit cAMP production [3]. These notes provide a consolidated reference and detailed protocols for researchers aiming to investigate NPY's roles in the fish brain, leveraging modern omics and gene-editing technologies [7].

Quantitative Data Summary

The following tables summarize key quantitative findings on NPY expression, distribution, and functional effects in teleost fish.

Table 1: NPY Expression and Distribution in Teleost Brains

Fish Species Brain Regions with NPY Expression Detection Method Key Findings Source
Zebrafish (Danio rerio) Hypothalamus, Telencephalon, Diencephalon (Central Posterior Thalamic Nucleus) In Situ Hybridization, Immunohistochemistry Profuse expression within primary visual, olfactory, and gustatory circuits. [4] [6] [2]
Sea Bass (Dicentrarchus labrax) Dorsal/Ventral Telencephalon, Preoptic Area, Tuberal Hypothalamus, Tegmentum Mesencephali In Situ Hybridization New NPY-expressing nuclei identified; suggests role in pituitary secretion and feeding. [6]
General Teleosts Hypothalamus, Amygdala, Locus Coeruleus, Cerebral Cortex (Homologous areas) Literature Review Expression patterns are evolutionarily conserved with mammals. [4] [2]

Table 2: Phenotypic Consequences of NPY Manipulation in Zebrafish

Experimental Manipulation Effect on Sleep/Arousal Effect on Anxiety/Stress Effect on Feeding Source

| NPY Overexpression (Tg(hsp:npy)) | ↑ Sleep duration (111% daytime, 54% nighttime) ↑ Sleep bout number (230%) ↑ Arousal threshold (290% ETP50) | Information Not Specified | Not directly assessed, but NPY is a known orexigen. | [4] | | NPY Knockout (NPY-KO) | Information Not Specified | ↑ Anxiety-like behaviors (↓ social interaction, ↓ locomotion) ↑ Vulnerability to acute cold stress ↑ Expression of orx, cck, th1, th2 | Normal growth and body weight reported. | [2] | | Ablation of NPY Neurons in DRN/vlPAG | Information Not Specified | Exacerbated stress-induced hypophagia and anxiety. | Reduced feeding under stress. | [5] |

Detailed Experimental Protocols

Protocol: Establishing NPY-Knockout Zebrafish using CRISPR/Cas9

This protocol is adapted from the work of [2].

  • Objective: To generate a stable NPY-deficient zebrafish line for studying loss-of-function phenotypes.

  • Materials:

    • Wild-type zebrafish (e.g., TU or AB strain).
    • Cas9 protein or mRNA.
    • Target-specific guide RNAs (gRNAs). For zebrafish npy, two effective sequences are:
      • gRNA#1: 5′-TTCTCTTGTTCGTCTGCTTGGGG-3′
      • gRNA#2: 5′-CCCGACAACCCGGGAGAGGACGC-3′ [2]
    • Microinjection apparatus.
    • PCR reagents, gel electrophoresis equipment, and DNA sequencing services.
  • Procedure:

    • gRNA Preparation: Synthesize gRNAs in vitro using the selected target sequences.
    • Microinjection: Co-inject a mixture of Cas9 protein/mRNA and gRNA into the cytoplasm of one-cell-stage zebrafish embryos.
    • Founder (F0) Screening: At 24-48 hours post-fertilization (hpf), collect a subset of injected embryos. Extract genomic DNA and perform a Heteroduplex Mobility Assay (HMA) or PCR followed by sequencing around the target site to confirm mutation efficiency.
    • Rearing and Outcrossing: Raise the injected embryos (F0 founders) to adulthood. Outcross them with wild-type fish to generate the F1 generation.
    • Genotyping F1: Screen F1 fish by HMA and DNA sequencing of fin-clip DNA to identify individuals carrying mutant npy alleles.
    • Establishing Homozygous Lines: Intercross F1 fish carrying the same mutation to generate F2 progeny. Genotype F2 fish to identify homozygous NPY-KO individuals. Confirm the absence of functional NPY peptide via immunohistochemistry or PCR on brain cDNA [2].
Protocol: Assessing Anxiety-like Behaviors in Zebrafish

This protocol utilizes standardized behavioral tests for NPY-KO and wild-type fish [2].

  • Objective: To quantify anxiety-like behaviors in NPY-deficient zebrafish.

  • Materials:

    • Adult zebrafish (NPY-KO and wild-type controls).
    • A dedicated behavior recording system (e.g., any-maze, EthoVision, or a simple camera with tracking software).
    • Test tanks: Open field tank, Black-white preference tank, Tank with a mirror.
  • Procedure:

    • Acclimation: Habituate the fish to the testing room for at least 1 hour before testing.
    • Mirror Test (Social Interaction):
      • Place a single fish in a test tank with a mirror on one side.
      • Record the fish's behavior for 5-10 minutes.
      • Quantification: Measure the time spent interacting with the mirror image (a proxy for social interaction). NPY-KO fish typically show a significant decrease in interaction time [2].
    • Black-White Test:
      • Use a tank divided into black (aversion) and white (preference) sections.
      • Introduce a single fish into the white section.
      • Record for 5-10 minutes.
      • Quantification: Measure the total time spent in the white zone and the total distance traveled. NPY-KO fish show reduced locomotion and may spend less time in the white zone [2].
    • Data Analysis: Use video tracking software to automate behavioral parameter extraction. Compare results between NPY-KO and wild-type groups using appropriate statistical tests (e.g., t-test or ANOVA).
Protocol: Fiber Photometry for Recording NPY Neuron Activity In Vivo

This protocol, based on [5], allows for real-time monitoring of NPY neuron dynamics in response to stimuli.

  • Objective: To record calcium-dependent activity of NPY neurons in freely behaving fish.

  • Materials:

    • Transgenic Npy-ires-Cre zebrafish or AAV-DIO-GCaMP injected fish.
    • Fiber photometry system (laser, dichroic mirrors, optical fiber, fluorescence detector).
    • Implantable optical cannula.
    • Behavior setup compatible with photometry.
  • Procedure:

    • Virus Injection (if needed): Inject an adeno-associated virus (AAV) carrying a Cre-dependent GCaMP (e.g., AAV-DIO-GCaMP6m) into the DRN/vlPAG or other target brain region of Npy-ires-Cre fish.
    • Cannula Implantation: After sufficient GCaMP expression, surgically implant an optical cannula above the target brain region.
    • Habitualization: Connect the fish to the photometry system and allow it to acclimate to the connection.
    • Recording:
      • Expose the fish to various stimuli (e.g., novelty stress, food presentation).
      • Simultaneously record the GCaMP fluorescence signal (470 nm excitation) and an isosbestic control signal (405 nm excitation) alongside the animal's behavior on video.
    • Data Processing:
      • Calculate ΔF/F as (F470 - F405)/F405.
      • Align the fluorescence trace with behavioral events (e.g., entry into a new cage, presentation of food). NPYDRN/vlPAG neurons show a rapid increase in activity upon exposure to novelty stress and a decrease in activity during food consumption [5].

Signaling Pathways and Workflows

NPY Signaling Pathway in Teleost Energy Homeostasis

The following diagram illustrates the core signaling pathway through which NPY regulates feeding and energy balance in the fish hypothalamus, interacting with the central melanocortin system [3].

npy_energy_pathway NPY NPY Y_Receptor NPY Receptor (Y1, Y2, etc.) NPY->Y_Receptor AgRP AgRP MC4R Melanocortin 4 Receptor (MC4R) AgRP->MC4R AgRP->MC4R Inverse Agonism POMC POMC POMC->MC4R α-MSH Antagonizes G_Protein Gαi Protein Y_Receptor->G_Protein AC Adenylyl Cyclase (AC) G_Protein->AC Inhibits cAMP cAMP ↓ AC->cAMP PKA PKA Activity ↓ cAMP->PKA CREB CREB Phosphorylation ↓ PKA->CREB Food_Intake ↑ Food Intake ↑ Energy Storage CREB->Food_Intake

Diagram Title: NPY and Melanocortin Pathway in Fish Energy Homeostasis

This diagram shows that NPY binding to its receptors (e.g., Y1) activates Gαi, leading to the inhibition of adenylyl cyclase (AC) and a decrease in cAMP levels. This suppresses Protein Kinase A (PKA) activity and cAMP response element-binding protein (CREB) phosphorylation, ultimately promoting food intake and energy storage [3]. NPY neurons often co-express Agouti-related protein (AgRP), which antagonizes the melanocortin 4 receptor (MC4R), further stimulating feeding. Conversely, pro-opiomelanocortin (POMC) neurons release α-MSH, an MC4R agonist that suppresses feeding, creating a balanced regulatory circuit.

Experimental Workflow for NPY Functional Analysis

The following diagram outlines a generalized workflow for a comprehensive research project investigating NPY function in a fish model.

npy_research_workflow cluster_tools Genetic & Molecular Tools cluster_behavior Phenotypic & Behavioral Assays cluster_analysis Molecular & Omics Analysis Start Define Research Objective Model Model Selection (Zebrafish, Sea Bass, etc.) Start->Model Tools Genetic & Molecular Tools Model->Tools ExpGroup Establish Experimental Groups (Wild-type, NPY-OE, NPY-KO) Tools->ExpGroup T1 CRISPR/Cas9 (Knockout) T2 Transgenesis (Overexpression) T3 Viral Vector Injection Behavior Phenotypic & Behavioral Assays ExpGroup->Behavior Sampling Tissue Sampling Behavior->Sampling B1 Sleep/Wake Monitoring B2 Anxiety Tests (Mirror, Black-White) B3 Feeding Assay B4 Stress Challenge Analysis Molecular & Omics Analysis Sampling->Analysis Integrate Data Integration & Conclusion Analysis->Integrate A1 qPCR / In Situ Hybridization A2 RNA-Seq (Transcriptomics) A3 Immunohistochemistry A4 HPLC / Mass Spectrometry

Diagram Title: Comprehensive Workflow for Fish NPY Research

This workflow begins with defining a clear objective, such as investigating NPY's role in stress resilience. Researchers then select an appropriate fish model and choose genetic tools (e.g., CRISPR/Cas9 for KO, transgenesis for overexpression) to create experimental groups. These groups are subjected to a battery of behavioral tests. Subsequently, tissue is collected for molecular analyses, which can range from targeted gene expression (qPCR) to unbiased omics approaches (Transcriptomics). Finally, data from all levels are integrated to form a conclusive model of NPY function [4] [2] [7].

Conclusion

NPY is a multifaceted neuropeptide in fish, with conserved and species-specific roles in regulating essential functions from feeding to emotion. The protocols and data summarized here provide a foundational toolkit for researchers. Future work will benefit from the continued application of gene-editing technologies to create more precise models and the use of multi-omics approaches to unravel the complex networks controlled by NPY. Investigating the specific roles of different NPY receptor subtypes and their interactions with other neuroendocrine systems represents a promising frontier for both basic science and applied fields like aquaculture and neuropharmacology.

References

Application Note: DMSP Proteomic Analysis in Diatoms Under Salinity Stress

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the protocol.

Introduction and Biological Context

Dimethylsulfoniopropionate (DMSP) is a key organic sulfur molecule produced by various marine phytoplankton, including diatoms, that serves multiple crucial physiological functions while playing a significant role in global sulfur cycling and climate regulation. Upon release into the environment, DMSP breakdown leads to the formation of dimethylsulfide (DMS), which contributes to the formation of cloud condensation nuclei and thus influences planetary albedo and heat balance [1]. Understanding the molecular mechanisms controlling DMSP production in diatoms—especially under salinity stress—provides critical insights into both cellular adaptation strategies and biogeochemical processes.

Diatoms are responsible for approximately 20% of global primary production and represent a significant component of the marine phytoplankton community [1]. These organisms demonstrate remarkable adaptability to fluctuating environmental conditions, including changes in salinity. Under hypersaline conditions, diatoms accumulate various compatible solutes for osmoprotection, with DMSP serving as a multifunctional metabolite that acts as an osmolyte, cryoprotectant, and antioxidant [2] [3]. The DMSP concentration in diatoms increases significantly under high salinity conditions, with studies reporting approximately 80-85% increases in intracellular DMSP in species such as Fragilariopsis cylindrus and Thalassiosira pseudonana when exposed to hypersaline environments [2] [1].

The biosynthesis of DMSP occurs through a four-step pathway originating from methionine, involving transamination, reduction, methylation, and oxidative decarboxylation steps [1] [2]. Recent proteomic studies have revealed that salinity stress induces significant changes in the abundance of enzymes involved in both sulfur assimilation and the methionine-DMSP synthesis pathway, highlighting the complex regulatory mechanisms underlying DMSP production [2] [4]. This application note provides detailed protocols for investigating the proteomic basis of DMSP production in diatoms under salinity stress, enabling researchers to decipher the molecular mechanisms of this ecologically significant process.

Experimental Design and Workflow

The comprehensive experimental workflow for DMSP proteomic analysis under salinity stress encompasses diatom culturing, stress application, physiological monitoring, DMSP quantification, and proteomic profiling, followed by integrated data analysis. The complete workflow is visually summarized in Figure 1 below.

G cluster_culture Culture Preparation cluster_stress Stress Application & Monitoring cluster_analysis Molecular Analysis cluster_integration Data Integration Start Experimental Design A1 Diatom Strain Selection (T. pseudonana, F. cylindrus, S. dohrnii) Start->A1 A2 Axenic Culture Maintenance f/2 medium, 14:10 light:dark cycle A1->A2 A3 Salinity Acclimation (4 weeks minimum) A2->A3 B1 Salinity Treatment Control (35 psu) vs. Hypersaline (70 psu) A3->B1 B2 Physiological Monitoring Growth rate, Fv/Fm, cell volume B1->B2 B3 Sample Collection 48h post-treatment (mid-exponential phase) B2->B3 C1 DMSP Quantification Headspace GC-FPD/MS B3->C1 C2 Protein Extraction & Digestion Lysis, precipitation, trypsin digestion B3->C2 D1 Bioinformatics Analysis Protein identification & quantification C1->D1 C3 Proteomic Profiling iTRAQ labeling, LC-MS/MS C2->C3 C3->D1 D2 Pathway Mapping KEGG, GO enrichment analysis D1->D2 D3 Data Integration Correlate protein abundance with DMSP levels D2->D3 End Interpretation & Validation D3->End

Figure 1: Comprehensive workflow for DMSP proteomic analysis in diatoms under salinity stress

Key Experimental Considerations

Organism Selection: Choose diatom species based on research objectives. Model species with sequenced genomes such as Thalassiosira pseudonana or Phaeodactylum tricornutum facilitate proteomic analysis, while high-DMSP producers like Fragilariopsis cylindrus may be preferable for DMSP-focused studies [1] [2]. Consider ecological relevance for environmental studies.

Salinity Treatment Design: Implement gradual salinity increases rather than acute shocks to better mimic natural conditions and allow for proper acclimation. For sea-ice diatoms, a gradual shift from salinity 35 to 70 over 22-24 hours is recommended [2]. Include appropriate controls and multiple biological replicates (minimum n=3) to account for biological variability.

Time Course Considerations: Sample collection timing is critical. Proteomic changes are typically assessed 48 hours after final salinity adjustment to capture established adaptation responses rather than immediate shock responses [1] [2]. Additionally, consider sampling at multiple time points to capture dynamic responses.

Key Findings and Data Interpretation

Proteomic Responses to Salinity Stress

Proteomic analyses across multiple diatom species have revealed consistent patterns in response to salinity stress. In the sea-ice diatom Fragilariopsis cylindrus, hypersaline conditions induced 1.8 to 2.8-fold increases in enzymes involved in methionine metabolism and the DMSP biosynthesis pathway, including S-adenosylhomocysteine hydrolase, S-adenosyl methionine synthetase, and S-adenosyl methionine methyltransferase [2]. These findings support the hypothesis that salinity stress activates the methionine-DMSP synthesis pathway at the proteomic level.

In Thalassiosira pseudonana, salinity stress induced more complex proteomic changes that were less coordinated than initially anticipated. While increases in intracellular DMSP concentration were observed under high salinity conditions, limited coordination was seen in the expression of sulfur assimilatory enzymes, with sulfite reductase being one of the few sulfur assimilation genes that showed consistent up-regulation [1]. This suggests that in some diatom species, increased sulfur assimilation may not be prerequisite for enhanced DMSP synthesis, and that the availability of carbon and nitrogen substrates may be more critical in regulating this pathway.

Table 1: Key Protein Changes in Diatoms Under Salinity Stress

Protein Category Specific Proteins Fold Change Species Function
Methionine Metabolism S-adenosylhomocysteine hydrolase 1.8-2.1× F. cylindrus Met precursor synthesis
S-adenosyl Met synthetase 1.9-2.5× F. cylindrus Active methyl cycle
S-adenosyl Met methyltransferase 2.8× F. cylindrus Methylation step in DMSP synthesis
Sulfur Assimilation Sulfite reductase Increased T. pseudonana Sulfite to sulfide conversion
Adenosine 5'-phosphosulphate reductase No change T. pseudonana Key sulfur assimilatory enzyme
Antioxidant System Superoxide dismutase Increased Multiple species ROS detoxification
Ascorbate peroxidase Increased Multiple species ROS detoxification
Metabolic Pathway Regulation

The diagram below illustrates the integrated metabolic and proteomic responses of diatoms to salinity stress, highlighting key pathways and regulation points.

G cluster_osmotic Osmotic Stress Response cluster_dmsp DMSP Biosynthesis Pathway Salinity Salinity Stress Os1 Ion Homeostasis Adjustment K+ accumulation, Na+ export Salinity->Os1 Ox1 ROS Generation Photosynthetic electron transport disruption Salinity->Ox1 Os2 Water Flux Regulation Membrane fluidity modification Os1->Os2 Os3 Osmolyte Production DMSP, proline, glycine betaine Os2->Os3 D1 Methionine Transamination Os3->D1 D2 4-Methylthio-2-oxobutyrate Reduction D1->D2 Proteomic Proteomic Changes D1->Proteomic D3 4-Methylthio-2-hydroxybutyrate Methylation D2->D3 D4 4-Dimethylsulphonio-2-hydroxybutyrate Oxidative Decarboxylation D3->D4 D3->Proteomic D5 DMSP Accumulation D4->D5 Ox3 DMSP Antioxidant Function Hydroxyl radical scavenging D5->Ox3 subcluster subcluster cluster_oxidative cluster_oxidative Ox2 Antioxidant Enzyme Induction SOD, ascorbate peroxidase, catalase Ox1->Ox2 Ox2->Ox3 Ox2->Proteomic

Figure 2: Metabolic and proteomic responses of diatoms to salinity stress

Physiological and Biochemical Responses

Salinity stress significantly affects diatom physiology and biochemistry beyond the proteomic changes described above. The table below summarizes key physiological responses observed in diatoms under salinity stress.

Table 2: Physiological Responses of Diatoms to Salinity Stress

Parameter Response to Hypersalinity Magnitude of Change Species Documented
Growth Rate Initial decrease, followed by recovery 30-50% initial reduction T. pseudonana, F. cylindrus, S. costatum
Photosynthetic Efficiency (Fv/Fm) Transient decrease 15-30% reduction F. cylindrus, T. pseudonana
Intracellular DMSP Significant increase 80-85% increase F. cylindrus, T. pseudonana
Cell Volume Variable response Species-specific T. pseudonana (increase), Others (decrease)
Chlorophyll a Content Decrease under prolonged stress 20-40% reduction T. pseudonana, S. dohrnii
Lipid Accumulation Increase 1.5-2.0× increase Multiple species

The physiological responses to salinity stress are species-specific and influenced by the rate of salinity change and acclimation history. For instance, in Skeletonema costatum, DMSP cell quotas increased significantly with higher salinity, while the DMSP/DMSO ratio decreased, indicating potential oxidative stress [3]. Sea-ice diatoms like Fragilariopsis cylindrus demonstrate remarkable adaptability to extreme salinity fluctuations, maintaining growth and photosynthetic efficiency after initial suppression [2].

Protocol Implementation

Diatom Culturing and Salinity Stress Induction

Materials:

  • Axenic diatom cultures (Thalassiosira pseudonana CCMP 1335 or Fragilariopsis cylindrus CCMP 1102 recommended)
  • Artificial seawater (ESAW or f/2 medium)
  • Salinity adjustment salts (NaCl, MgCl₂, MgSO₄, CaCl₂, KCl, NaHCO₃)
  • Sterile culture flasks (polycarbonate recommended to prevent silicate contamination)
  • Environmental growth chambers with temperature and light control

Procedure:

  • Pre-culture Acclimation: Maintain diatom cultures in f/2 medium at control salinity (35 psu) for a minimum of four weeks (approximately four subculture cycles) to ensure full acclimation before experiments [1] [5].
  • Salinity Treatment Preparation: Prepare hypersaline medium (70 psu for extreme stress, or 50-60 psu for moderate stress) by proportionally increasing all sea salt components except bicarbonate, as changes in bicarbonate concentration can independently affect growth rate [1].
  • Gradual Salinity Transition: For hypersaline treatments (70 psu), implement a gradual transition over 22-24 hours to mimic natural conditions and avoid acute shock responses [2]. For moderate salinity increases, direct transfer may be appropriate.
  • Culture Monitoring: Monitor cell density daily using a Coulter counter or hemocytometer, and measure photosynthetic efficiency (Fv/Fm) using a Phyto-PAM phytoplankton analyzer [1] [4].
  • Sample Collection: Harvest cells 48 hours after reaching the target salinity by gentle filtration (1 μm pore size track-etch membranes) or centrifugation (4,000 × g for 5 minutes at 4°C) [1] [4].
DMSP Quantification Protocol

Materials:

  • Glass vials (10-20 mL) with Teflon-lined septa
  • NaOH (10 M solution)
  • Gas chromatography system with flame photometric detector (GC-FPD) or mass spectrometer (GC-MS)
  • DMSP standard (commercially available from Research Plus or other suppliers)
  • Glass fiber filters (Whatman GF/F, 25 mm diameter)

Procedure:

  • Sample Separation: Separate particulate and dissolved DMSP fractions by filtering culture samples through GF/F filters. Use the filter for particulate DMSP (DMSPp) analysis and the filtrate for dissolved DMSP (DMSPd) analysis [3] [6].
  • Alkaline Hydrolysis: Transfer filters (for DMSPp) or filtrate (for DMSPd) to glass vials. Add 0.5 mL of 10 M NaOH to hydrolyze DMSP to DMS. Seal vials immediately with crimp caps [3] [6].
  • Reaction Incubation: Allow the hydrolysis reaction to proceed in the dark at room temperature for minimum 12 hours to ensure complete DMSP conversion to DMS [6].
  • Headspace Analysis: Inject 150-500 μL of headspace gas from each vial into the GC system. Use the following typical GC conditions: detector temperature 150°C, injector temperature 95°C, oven temperature 90°C, with nitrogen carrier gas flow at 59.5 mL min⁻¹ [1] [6].
  • Quantification: Calculate DMSP concentrations based on DMS peak areas compared to a DMSP standard curve. Express results as mmol DMSP per cell or mmol DMSP per unit cellular carbon [1] [3].
Proteomic Sample Preparation and iTRAQ Labeling

Materials:

  • Lysis buffer (7 M urea, 2 M thiourea, 2% SDS, 40 mM Tris, 1% DTT)
  • Protease inhibitor cocktail
  • Trypsin (sequencing grade)
  • iTRAQ reagents (4-plex or 8-plex)
  • Strong cation exchange (SCX) cartridges
  • LC-MS/MS system

Procedure:

  • Protein Extraction: Resuspend cell pellets in lysis buffer with protease inhibitors. Disrupt cells using sonication (3 × 10 second bursts on ice) or French press. Remove insoluble material by centrifugation at 15,000 × g for 15 minutes at 4°C [4].
  • Protein Precipitation: Precipitate proteins by adding three volumes of cold acetone and incubating at -20°C overnight. Collect precipitate by centrifugation, wash with cold acetone, and air-dry [4].
  • Protein Digestion: Redissolve protein pellets in 50 mM triethylammonium bicarbonate (TEAB). Reduce with 5 mM Tris(2-carboxyethyl)phosphine (TCEP) at 60°C for 1 hour, then alkylate with 10 mM methyl methanethiosulfonate (MMTS) at room temperature for 30 minutes. Digest with trypsin (1:20-1:50 enzyme:substrate ratio) at 37°C overnight [5] [4].
  • iTRAQ Labeling: Label resulting peptides with iTRAQ tags according to manufacturer's instructions. Pool labeled samples and desalt using C18 solid-phase extraction [5].
  • LC-MS/MS Analysis: Separate peptides by strong cation exchange chromatography followed by reverse-phase C18 nano-LC. Analyze using a Q-Exactive or similar high-resolution mass spectrometer with data-dependent acquisition [5] [4].

Technical Considerations and Applications

Methodological Challenges and Solutions

Proteomic analysis of diatoms under salinity stress presents several technical challenges that require careful consideration. Protein extraction efficiency can be compromised by the robust silica cell walls of diatoms, necessitating optimized disruption methods such as bead beating or French press in combination with strong denaturing buffers [4]. The dynamic range of protein expression may obscure detection of low-abundance regulatory proteins; thus, fractionation strategies at the protein or peptide level are recommended.

The correlation between protein abundance and enzyme activity is not always direct, as post-translational modifications can significantly alter enzyme function. Therefore, complementary assays such as APR (adenosine 5'-phosphosulphate reductase) activity measurements should be considered where possible [1]. Additionally, integration with transcriptomic and metabolomic data provides a more comprehensive understanding of regulatory mechanisms, as demonstrated in studies of Thalassiosira pseudonana under nutrient stress [4].

Applications and Future Directions

The protocols described herein enable researchers to investigate the molecular basis of diatom adaptation to changing salinity conditions, with applications in several areas:

  • Climate Change Research: Understanding how changing ocean conditions affect DMSP production and subsequent DMS emissions, with implications for climate feedback loops [1] [2].
  • Biotechnological Applications: Identification of key enzymes in the DMSP biosynthesis pathway could enable metabolic engineering for sustainable production of DMSP and related compounds [7].
  • Ecological Forecasting: Proteomic biomarkers of salinity stress can be developed to monitor diatom population health in changing environments, particularly in vulnerable regions like estuaries and polar seas [7].

Future methodological developments should focus on single-cell proteomic approaches to address population heterogeneity, and subcellular proteomics to elucidate compartment-specific responses in diatoms. Additionally, the application of multi-omics integration will provide unprecedented insights into the regulatory networks governing DMSP production under salinity stress.

References

DMPT synthesis low yield optimization

Author: Smolecule Technical Support Team. Date: February 2026

Clarifying the "DMPT" Terminology

Your search for "DMPT" likely refers to 5-Amino-3,7-dinitro-1H-[1,2,4]triazolo[5,1-c][1,2,4]triazine, an energetic material mentioned in one of the studies [1]. However, the same acronym "DMPT" is used for other compounds, including Dimethyl Beta Propiothetin (a feed additive and leaching agent) [2] [3] and Dimethylpterin (a compound in biochemical pathways) [4]. This guide focuses on the optimization of chemical synthesis in general, using the energetic material DMPT and other relevant syntheses as examples.

Optimization Parameters from Recent Research

The table below summarizes key reaction parameters and their optimized values from recent studies that can serve as a reference for improving synthesis yields.

Reaction/Compound Key Optimized Parameter Optimized Value Effect on Yield/Outcome Citation
N,N-dimethyltryptamine (DMT) Reaction Temperature 140 °C Increased conversion from 38% to 100% [5]
Reaction Time 10 minutes Achieved full conversion [5]
Acid Catalyst Concentration 5% H₂SO₄ Increased yield from 38% to 62% (at 120°C) [5]
Solvent System Water only (vs. Water/Acetonitrile) Maintained full conversion with a greener solvent [5]
2,5-Dimethylpyrazine (2,5-DMP) Reaction pH pH 8.5 Contributed to a high final product titer of 2009.31 mg/L [6]
Reaction Temperature 40 °C Contributed to a high final product titer [6]
Substrate Loading (L-threonine) 10 g/L Contributed to a high final product titer [6]

Frequently Asked Questions & Troubleshooting

Here are some common experimental issues and potential solutions based on the principles demonstrated in the research.

Q1: My reaction yield is low. What are the first parameters I should investigate? A1: Based on the studies, temperature and catalyst concentration are highly influential.

  • Action: Systematically screen reaction temperature. The synthesis of DMT analogues showed that an increase from 120°C to 140°C was critical to achieve complete conversion [5].
  • Action: Optimize catalyst loading. The same study found that using a fixed 5% concentration of H₂SO₄ instead of 1 equivalent significantly boosted the yield [5].

Q2: The work-up and purification of my product are cumbersome and lead to losses. Are there more efficient methods? A2: Yes, consider integrating purification into the synthesis process.

  • Action: Implement continuous flow with in-line extraction. Researchers developed a system where the reaction stream was continuously merged with a base and extraction solvent, then separated using a liquid-liquid extraction device. This achieved recovery yields of 97-99% for the pure freebase product, streamlining the process and minimizing handling losses [5].

Q3: I want to make my synthesis greener. Can I change the solvent without sacrificing yield? A3: Potentially, yes. Solvent systems are a key area for optimization.

  • Action: Evaluate water as a solvent. For the DMT synthesis, the researchers successfully replaced a water/acetonitrile mixture with pure water while maintaining 100% conversion, offering a more sustainable and safer alternative [5].

Q4: My bioconversion process is inefficient. How can I enhance it? A4: For biosynthesis, reaction conditions and genetic engineering are crucial.

  • Action: Optimize the pH and temperature of the whole-cell biocatalyst. The high-yield production of 2,5-DMP was achieved at a specific pH of 8.5 and temperature of 40°C [6].
  • Action: Consider enzyme overexpression. The high titer of 2,5-DMP was achieved by constructing a recombinant E. coli strain that overexpressed key enzymes (L-threonine dehydrogenase and NADH oxidase) to drive the metabolic pathway toward the desired product [6].

Experimental Workflow for Yield Optimization

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues, incorporating strategies from the research.

Start Low Yield Problem Step1 Confirm Reactant Purity and Stoichiometry Start->Step1 Step2 Systematic Parameter Screening Step1->Step2 Step3 Analyze Results & Identify Optimal Conditions Step2->Step3 ParamGroup Key Parameters to Screen: Step2->ParamGroup Step4 Scale-Up with Integrated Purification (e.g., Flow Chemistry) Step3->Step4 End Improved Yield Step4->End P1 • Temperature P2 • Catalyst Concentration P3 • Reaction Time P4 • Solvent System P5 • pH (for biosynthesis)

Key Takeaways for Your Research

To summarize, the most effective strategies for optimizing your synthesis yield, as evidenced by recent literature, are:

  • Prioritize Key Parameters: Focus your initial optimization efforts on temperature, catalyst concentration, and reaction time, as these were shown to have the most dramatic effects on yield [5].
  • Embrace Green Chemistry: Explore the use of water as a solvent, which can be effective for certain reactions and aligns with sustainable practices [5].
  • Innovate Downstream Processing: To minimize losses, investigate continuous flow processes with integrated purification steps like in-line extraction [5].
  • Precision in Biology: For bioconversions, meticulous control of pH and temperature is as critical as the genetic design of your microbial host [6].

References

DMSP chemical instability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q: I was told acidification preserves DMSP samples. Why am I still experiencing significant losses?

    • A: Acidification (pH < 2) is generally a reliable preservation method as DMSP is chemically stable at low pH [1]. However, substantial losses (60-94%) can occur in samples containing the phytoplankton genus Phaeocystis (in its colonial form) [1] [2]. This is due to the rapid activity of intracellular DMSP lyase enzymes that are triggered upon cell disruption during acidification, cleaving DMSP into DMS before the acid can inactivate them [1].
  • Q: Are there any other phytoplankton that can cause DMSP loss during acid preservation?

    • A: The major acid-mediated DMSP loss appears unique to colonial Phaeocystis spp. [1]. One study noted a small amount of DMS production (less than 3% of culture DMSP) in a high-DMSP-lyase strain of Emiliania huxleyi, but this is negligible compared to losses seen with Phaeocystis [2].
  • Q: What is the best preservation method for samples suspected to contain Phaeocystis?

    • A: For samples containing colonial Phaeocystis, acidification alone is inadequate [1] [2]. The literature suggests using a "No-Acid" protocol, where samples are treated directly with cold, concentrated NaOH to cleave DMSP into DMS, which is then immediately measured by gas chromatography [1]. If immediate analysis is not possible, consult the comparative table below for alternative methods.

DMSP Storage & Preservation Methods at a Glance

The table below summarizes the key characteristics, advantages, and limitations of different DMSP preservation methods to help you select the most appropriate one for your experiment.

Method Typical Protocol Reported Stability / Performance Key Advantages Key Limitations / Warnings
Acidification Add acid (e.g., HCl, H₂SO₄) to achieve pH < 2 [1]. >1 month for most samples [1]. Stops biological activity; convenient for storage; oxidizes existing DMS [1]. Not suitable for samples with colonial *Phaeocystis* (causes up to 94% DMSP loss) [1] [2].
No-Acid Protocol Immediate treatment with cold, concentrated NaOH, followed by DMS analysis [1]. N/A (analysis is immediate). Accurate for samples containing colonial Phaeocystis; considered the traditional "base-only" method [1]. Requires immediate access to analytical equipment (GC); not designed for storage.
Basification & Freezing Add base (e.g., NaOH) and store frozen in gastight vials. Suitable for short-term storage [1]. Can be used when immediate analysis is not possible. Risk of DMS leakage from vials over time; measures DMSPt + pre-existing DMS [1].

Experimental Protocol: Testing Preservation Methods in Your System

To definitively troubleshoot DMSP loss in your specific research context, you can design an experiment to compare preservation methods side-by-side.

1. Objective To evaluate the efficacy of acidification versus a no-acid protocol for preserving DMSP in a specific sample, thereby identifying potential biological-mediated losses.

2. Materials

  • Your environmental or culture samples.
  • Concentrated HCl or H₂SO₄ (for acidification).
  • Cold, concentrated NaOH (for no-acid protocol).
  • Gas Chromatograph (GC) equipped for DMS detection.

3. Workflow The experimental workflow for the comparative test is outlined below. This protocol is adapted from methodologies used to identify DMSP loss in Phaeocystis blooms [1].

Start Start Experiment Split Split Sample into Two Aliquots Start->Split Acid Aliquot A: Acidify (pH < 2) Split->Acid NoAcid Aliquot B (No-Acid): Add Cold NaOH Split->NoAcid Store Store Acidified Sample (for a defined period) Acid->Store Analyze Analyze Both Samples via Gas Chromatography (GC) NoAcid->Analyze Store->Analyze Compare Compare DMSP Concentrations Analyze->Compare Loss Significantly Lower in Acidified Sample? Compare->Loss Conclusion1 Conclusion: Biological DMSP Loss Confirmed Loss->Conclusion1 Yes Conclusion2 Conclusion: Standard Acid Preservation is Effective Loss->Conclusion2 No

4. Interpretation of Results

  • Significant Difference: If the DMSP concentration in the acidified aliquot (A) is significantly lower than in the no-acid aliquot (B), this indicates the presence of biological activity (like Phaeocystis with high DMSP lyase) that causes rapid degradation upon acidification [1]. In this case, you should adopt the no-acid protocol for similar samples.
  • No Significant Difference: If the concentrations are similar, standard acidification is a valid preservation method for your sample type.

References

dimethylpropiothetin purification recrystallization methods

Author: Smolecule Technical Support Team. Date: February 2026

DMPT Supplier Specifications

The table below summarizes key physical and chemical attributes of DMPT from commercial suppliers, which are crucial for planning purification processes [1].

Attribute Specification / Typical Value
Product Name Dimethylpropiothetin (DMPT)
CAS Number 4337-33-1
Appearance White crystalline powder
Purity ≥ 98% (as an aquaculture attractant)
Key Application Potent attractant to increase feed intake in aquaculture

Troubleshooting Common Purification Challenges

Based on general crystallization principles, here are potential issues and solutions you might include in your FAQs.

Problem Possible Causes Troubleshooting Steps
Low Product Yield Solvent too rich or excessive volume; overly rapid cooling. Concentrate solution; optimize solvent ratio; control cooling rate (e.g., 0.3°C/min) [2].
Poor Crystal Quality Excessively rapid nucleation; impurities interfering with growth. Use slow evaporation or seed with existing crystals; re-dissolve and recrystallize with slower cooling.
Oil Formation Solution supersaturated too quickly, crashing out amorphous solid. Dissolve oil by warming, then cool slowly with vigorous stirring to induce crystalline formation.
Purity Below 98% Ineffective separation of crystals from mother liquor; incompatible solvent. Ensure efficient washing with cold solvent post-filtration; screen for better solvent [3].

General Workflow for Recrystallization

While a DMPT-specific protocol is not available, the following diagram outlines a standard recrystallization workflow. You can adapt this framework once the optimal solvent for DMPT is identified through experimentation.

DMPT_Recrystallization Start Start with Crude DMPT SolventSelect Select & Screen Solvent (e.g., based on solubility) Start->SolventSelect Dissolve Dissolve Solid in Minimum Hot Solvent SolventSelect->Dissolve HotFilter Hot Filtration (Remove Insoluble Impurities) Dissolve->HotFilter Cool Cool Solution (Induce Crystallization) HotFilter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash Crystals (with small amount of Cold Solvent) Collect->Wash Dry Dry Crystals (e.g., under vacuum) Wash->Dry Final Obtain Purified DMPT Dry->Final

Methodology for Solvent Selection and Optimization

Since a definitive solvent for DMPT is not listed, a systematic approach is essential.

  • Solvent Screening: The most critical step is finding a solvent where DMPT is highly soluble when hot but has limited solubility when cold [3]. You may need to test common laboratory solvents like ethanol, methanol, acetone, or water, and potentially solvent mixtures.
  • Leveraging Computational Prediction: Recent research highlights the use of deep learning models to predict optimal crystallization solvents directly from molecular structures (SMILES notation) [3]. This in-silico method can significantly accelerate the experimental scouting process.
  • Inhibition of Oil Formation: The presence of specific polymeric excipients (e.g., Polyethylene Glycol, Soluplus) can suppress nucleation and prevent oil formation, helping to direct the process toward stable crystal growth [2]. This might be a valuable additive to test if you encounter this problem.

References

DMSP analysis interference removal seawater

Author: Smolecule Technical Support Team. Date: February 2026

Guide for Creating Graphviz Diagrams

While the search didn't return technical DMSP data, I found comprehensive color specifications for Graphviz that will help you create clear and compliant diagrams for your center [1].

Color Palette from Your Specification The table below maps the approved color codes to their intended use, ensuring high contrast and readability [1] [2].

Color Code Recommended Use
#4285F4 Primary node fill, main process steps
#EA4335 Error nodes, warning signs, critical issues
#FBBC05 Highlighting, intermediate steps
#34A853 Success nodes, final products, correct paths
#FFFFFF Text on dark nodes (#202124, #5F6368)
#F1F3F4 Node background for #202124 text
#202124 Primary text color on light nodes
#5F6368 Secondary text, edge labels

Key Graphviz Attributes for Compliance [3]

  • fontcolor: Always set this explicitly for any node containing text to ensure high contrast against the node's fillcolor.
  • labeldistance: Set this to a value greater than 2.0 for edges to create a clear gap between the text and the line.
  • color vs fillcolor: Remember that color sets the border color of a node, while fillcolor sets its background color [2].

Example Diagram: Experimental Workflow This example shows a basic workflow using the correct color and label conventions.

DMSP_Analysis_Workflow SampleCollection Sample Collection Filtration Filtration &\nPreservation SampleCollection->Filtration Extraction Metabolite\nExtraction Filtration->Extraction Cleanup Interference\nRemoval Extraction->Cleanup Analysis Instrumental\nAnalysis Cleanup->Analysis Analysis->Cleanup  High Background? DataReview Data Review &\nTroubleshooting Analysis->DataReview

References

Microalgae Biorefinery Technical Support Center

Author: Smolecule Technical Support Team. Date: February 2026

This center provides FAQs and troubleshooting guides based on recent research to address common challenges in microalgae processing.

Frequently Asked Questions (FAQs)

  • FAQ 1: What are the most effective methods to disrupt tough microalgae cell walls without degrading sensitive compounds? Tough cell walls in species like Nannochloropsis or Haematococcus pluvialis are a major barrier. Conventional mechanical methods can degrade heat-sensitive compounds.

    • Recommended Solutions: Implement a cascaded, mild-disruption strategy. Pulsed Electric Field (PEF) treatment selectively permeabilizes the cell membrane with minimal thermal impact [1]. Follow this with Enzymatic Hydrolysis (EH), using enzymes that target specific wall components (e.g., cellulose, hemicellulose), to fully break down the wall and improve compound release [1].
  • FAQ 2: How can I monitor key parameters like lipid content in real-time without lengthy offline analysis? Offline monitoring of lipids or chlorophyll disrupts processes and causes delays.

    • Recommended Solutions: Use Fluorescence Spectroscopy with chemometric modeling. This non-invasive technique can simultaneously monitor cell concentration, chlorophyll, and fatty acid content in real-time directly from the culture broth, providing immediate feedback for process control [2].
  • FAQ 3: My extraction process uses large volumes of hazardous solvents. What are greener alternatives? Conventional solvent extraction is environmentally damaging and poses health risks.

    • Recommended Solutions: Shift to Green Extraction techniques. These methods prioritize alternative solvents like water and ethanol, and reduce energy consumption. Techniques like PEF and enzymatic hydrolysis are central to this approach, often yielding comparable or even superior results to conventional methods while being more sustainable [3].

Troubleshooting Guide: Common Experimental Issues

  • Problem: Low overall biomass yield or poor growth.

    • Potential Cause: Suboptimal macronutrient levels in the culture medium.
    • Solution: Optimize nutrient concentrations using statistical design. For Chlorella vulgaris, one study found optimal growth at NaNO₃: 100.00 mg/L, KH₂PO₄: 222.12 mg/L, and MgSO₄: 100.84 mg/L, predicting a biomass concentration of 0.475 g/L [4].
  • Problem: Low extraction yield of intracellular compounds.

    • Potential Cause 1: Inefficient cell disruption.
    • Solution: Integrate sequential disruption methods. A PEF pre-treatment can be followed by enzymatic hydrolysis to synergistically enhance the release of proteins, lipids, and pigments [1].
    • Potential Cause 2: Use of non-selective, harsh extraction methods.
    • Solution: Adopt milder, selective techniques. The table below compares two effective green methods.
  • Problem: High energy and cost of biomass harvesting.

    • Potential Cause: Reliance on centrifugation, which is energy-intensive.
    • Solution: Use Electro-Coagulation-Flocculation (ECF). For Chlorella vulgaris, optimal ECF conditions (current: 0.57 A, pH: 4.00, time: 12.70 min) can achieve a harvesting efficiency of 89.51% with lower energy and chemical use [4].

Comparison of Mild Cell Disruption Techniques

The table below summarizes key green extraction methods to help you select the right approach.

Technique Mechanism of Action Target Cellular Structure Key Advantages Reported Performance
Pulsed Electric Field (PEF) Applies short, high-voltage pulses to create pores in the cell membrane (electroporation) [1]. Cell membrane (plasmic & organelle) [1]. Highly selective; minimal thermal degradation; works on wet biomass; can be integrated in cascades [1]. Synergistic use with enzymes significantly improves compound recovery in a cascaded biorefinery [1].
Enzymatic Hydrolysis (EH) Uses specific enzymes (e.g., cellulases) to catalyze the breakdown of the cell wall matrix [1]. Cell wall (specific polymers like cellulose) [1]. High specificity; mild operating conditions (pH, temperature); low energy input; environmentally friendly [1]. Effective for species with robust walls; performance is strain-specific and depends on enzyme selection [1].

Experimental Protocols

Here are detailed methodologies for two key techniques from recent literature.

  • Protocol 1: Cascaded PEF and Enzymatic Hydrolysis for a Wet Biorefinery [1] This sequential method enhances the extraction of valuable compounds from wet microalgae biomass, avoiding the energy cost of drying.

    G Start Wet Microalgae Biomass PEF Pulsed Electric Field (PEF) Start->PEF EH Enzymatic Hydrolysis (EH) PEF->EH Extract1 Extract Soluble Compounds: Proteins, Pigments PEF->Extract1 Extract2 Extract Wall-Bound Compounds: Lipids, Carbohydrates EH->Extract2 End Residual Biomass (for further processing) EH->End

    • Step 1 - PEF Treatment: Subject the wet biomass slurry to PEF. Typical conditions involve a specific energy input of 50-200 kJ/kg. This step permeabilizes the cell membranes, releasing cytoplasmic contents.
    • Step 2 - Initial Extraction: Separate the supernatant (containing proteins, pigments) from the PEF-treated biomass.
    • Step 3 - Enzymatic Hydrolysis: Resuspend the remaining biomass in a buffer and incubate with a tailored enzyme cocktail (e.g., cellulases). Typical conditions are 40-50°C for several hours at optimal pH.
    • Step 4 - Final Extraction: Recover the compounds freed by the enzymatic breakdown of the cell wall, such as lipids and carbohydrates.
  • Protocol 2: Real-Time Monitoring via Fluorescence Spectroscopy [2] This protocol allows for in vivo, non-destructive monitoring of key culture parameters.

    G Start Algal Culture Broth A Acquire Fluorescence Excitation-Emission Matrix (EEM) Start->A B Pre-process Spectra (Remove scatter, correct inner filter) A->B C Apply Chemometric Model B->C D Predict Parameters C->D End Real-time Values: Cell Conc., Chlorophyll, Fatty Acids D->End

    • Step 1 - Data Acquisition: Directly acquire fluorescence Excitation-Emission Matrices (EEMs) from the culture broth without any pre-treatment. Use a spectrofluorometer with excitation wavelengths from 250-790 nm and emission from 260-800 nm.
    • Step 2 - Data Pre-processing: Process the raw EEMs using a toolbox (e.g., drEEM in MATLAB). Remove Rayleigh scatter and correct for inner filter effects using the sample's absorbance spectrum.
    • Step 3 - Model Application: Input the pre-processed EEM into a pre-calibrated chemometric model (e.g., using Projection to Latent Structures regression).
    • Step 4 - Parameter Prediction: The model outputs simultaneous predictions for cell concentration, chlorophyll content, and total/saturated/unsaturated fatty acids.

References

Understanding the Challenge: Why DMPT is Difficult to Handle

Author: Smolecule Technical Support Team. Date: February 2026

DMPT is highly hygroscopic, meaning it readily absorbs moisture from the air. This can lead to several significant issues during experiments and manufacturing [1]:

  • Chemical Degradation: Absorbed water can drive hydrolysis and other unwanted chemical reactions, reducing the purity and potency of your DMPT.
  • Physical Instability: Moisture can act as a plasticizer, causing clumping, caking, and changes in crystal form. This negatively impacts powder flowability, compactibility, and dosing accuracy [1].
  • Handling Difficulties: The wetting of solids leads to powders sticking to milling equipment, punches during tablet compression, and conveyors, creating major downstream processing challenges [1].

Handling Protocols & Formulation Strategies

To mitigate these issues, a combination of procedural controls and formulation techniques is recommended. The following workflow outlines a general handling and storage procedure to minimize DMPT's exposure to ambient moisture.

DMPT_Handling_Workflow cluster_0 Environment Preparation Details cluster_1 Formulation Strategy Details Start Start: DMPT Handling Protocol Step1 Environment Preparation Start->Step1 Step2 Weighing and Transfer Step1->Step2 Low Humidity Achieved SP1 Use a Glove Box SP2 or Use a Desiccator SP3 Control Relative Humidity Step3 Immediate Storage Step2->Step3 Sample Processed Step4 Long-Term Storage Step3->Step4 Intermittent Use Required Step5 Formulation Strategy Step4->Step5 Proceed to Formulation End Stable DMPT Formulation Step5->End FS1 Film Coating FS2 Encapsulation FS3 Co-processing FS4 Crystal Engineering

Title: Experimental Workflow for Hygroscopic DMPT Handling

The formulation strategies referenced in the workflow are proven methods for protecting hygroscopic compounds [1]:

  • Film Coating: Applying a thin, continuous polymer film around a solid DMPT core (e.g., a tablet or pellet) to act as a physical barrier against moisture.
  • Encapsulation: Using processes like spray drying or complex coacervation to envelop DMPT particles within a protective polymer matrix, isolating it from the environment.
  • Co-processing with Excipients: Blending DMPT with excipients that have high moisture absorption capacity. These excipients act as a "moisture sink," deflecting water away from the active DMPT ingredient.
  • Crystal Engineering: Creating a co-crystal of DMPT with a safe "co-former" molecule. This can alter the crystal packing arrangement, reducing the availability of polar groups that bind to water.

Essential Equipment for Moisture Control

Selecting the right equipment is critical for creating a controlled environment. The table below summarizes key equipment options based on information from laboratory suppliers [2] [3] [4].

Equipment Type Key Features Best for DMPT Handling
Desiccators [2] Airtight vessels; use desiccant (e.g., silica gel); vacuum/non-vacuum models; acrylic (clear) or stainless steel. Short-term storage, weighing samples, and cooling dried products in a low-humidity chamber.
Desiccator Cabinets [2] Front-loading cabinets; larger capacity; built-in desiccant trays; some with hygrometers. Storing larger containers of DMPT powder or equipment in a controlled atmosphere.
Glove Boxes [3] [4] Fully sealed chamber with gloves; atmosphere controlled via gas purification; can maintain inert gas (N₂) environment. Ideal for high-risk operations like weighing, mixing, and primary packaging where maximum protection from moisture and oxygen is needed.

Troubleshooting FAQs

Q1: My DMPT powder has become clumpy and wet. Can it be salvaged?

  • Assessment: The material has likely absorbed a significant amount of water, which may have already initiated hydrolysis or a change in solid form.
  • Action: Re-drying might be possible but could be inefficient. Gently break up the clumps in a glove box or desiccator and analyze the product carefully (e.g., by HPLC, Karl Fischer titration, DSC) to determine if chemical degradation or polymorphic conversion has occurred before proceeding with its use [1].

Q2: During tablet compression, DMPT keeps sticking to the punches. What can I do?

  • Assessment: This is a classic sign of moisture-induced adhesion and poor powder flow [1].
  • Action:
    • Immediate fix: Re-dry the powder blend and ensure the compression room's relative humidity is strictly controlled to a very low level (e.g., <20% RH).
    • Long-term solution: Reformulate using one of the strategies above. Film coating the final tablets or using co-processing with anti-adherent glidants like colloidal silica in the powder blend can effectively resolve this [1].

Q3: What is the best long-term packaging for DMPT or its formulations?

  • Guideline: Use packaging with a very low water vapor transmission rate.
  • Recommendation: Double-bagging in polyethylene bags with desiccant packs inside a sealed container is a good practice. For the highest level of protection, especially for commercial products, consider glass bottles with tamper-evident seals and desiccants, or blister packs using foil as a backing material, which offers an excellent moisture barrier [1].

Quality Control and Validation

Consistently monitor the stability of your DMPT product:

  • Hygroscopicity Analysis: Use dynamic vapor sorption (DVS) to measure water uptake at different humidity levels.
  • Stability Testing: Store samples in controlled stability chambers at 25°C/60% RH and 40°C/75% RH as per ICH guidelines. Monitor for changes in:
    • Purity: Related substances by HPLC.
    • Water Content: Karl Fischer titration.
    • Solid Form: Powder X-ray Diffraction (PXRD) and DSC to detect hydrate formation.
    • Dissolution Performance: To detect any bioavailability changes.

References

DMSP metabolic conversion DMSO bacteria

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQ)

Question Answer & Key Findings Primary Source

| What are the main pathways of bacterial DMSP catabolism? | DMSP is primarily degraded via:

  • Cleavage pathway: Produces dimethylsulfide (DMS) and acrylate (or 3-hydroxypropionate). Multiple enzymes (e.g., DddD, DddL, DddP, DddQ, DddW, DddY, DddK) can catalyze this [1].
  • Demethylation pathway: Produces methylmercaptopropionate (MMPA) and subsequently methanethiol (MeSH), which is assimilated into bacterial biomass [1]. | [1] | | Which bacterial taxa and genes are key for DMSP degradation? | - Demethylation: The dmdA gene is crucial. It is found in the Roseobacter clade, SAR11, SAR116, and some Gammaproteobacteria [2].
  • Cleavage: Genes like dddL (found in Sulfitobacter) and dddP (found in Roseobacter, SAR11, SAR116, and Gammaproteobacteria) are common [2]. | [2] | | What is the environmental fate of DMS? | DMS can be oxidized to Dimethylsulfoxide (DMSO) by bacteria. In a study on bacteria associated with a dinoflagellate, ~70% of isolates consumed DMS, and 98-100% of the removed DMS was accounted for as DMSO [3]. | [3] | | How is DMSO metabolized in anoxic environments? | In saltmarsh sediments, DMSO serves as an electron acceptor for anaerobic respiration, is reduced to DMS, and is subsequently consumed by methylotrophic prokaryotes with concomitant methane (CH₄) production [4]. | [4] | | Which microbes and enzymes drive DMSO reduction? | - Microbes: Desulfobulbales, Enterobacterales (harboring Dms-type DMSO reductases), Rhodobacterales (Tor-type reductases), and Vibrionales [4].
  • Enzymes: Key DMSO reductases are of the Dms-type and Dor(Tor)-type [4]. | [4] |

Experimental Protocols & Key Data

For your experimental design and troubleshooting, here are methodologies and summarized quantitative data from key studies.

Key Genes and Bacterial Taxa in DMSP Degradation

The table below summarizes genes and their associated bacterial carriers involved in DMSP degradation, based on a study of Arctic Kongsfjorden surface waters [2].

Gene Pathway Function Primary Bacterial Carriers
dmdA Demethylation Demethylates DMSP to MMPA Roseobacter clade (esp. Sulfitobacter, Roseovarius)
dddL Cleavage Cleaves DMSP to DMS + acrylate Genus Sulfitobacter
dddP Cleavage Cleaves DMSP to DMS + acrylate Roseobacter clade, other Alpha- and Gammaproteobacteria
Microbial Communities in DMSO Reduction

This table outlines microbial groups involved in DMSO reduction to DMS in saltmarsh sediment experiments, and their response to sulfate reduction inhibition [4].

Microbial Order DMSO Reductase Type Role/Response
Desulfobulbales Dms-type Dominant DMSO reducers when sulfate reduction is active.
Enterobacterales Dms-type Dominant DMSO reducers when sulfate reduction is active.
Rhodobacterales Tor-type Increased when sulfate reduction was inhibited by molybdate.
Vibrionales Various Increased in relative abundance in all treatments.
Protocol: Tracking DMSO Reduction and DMS-Dependent Methanogenesis

This methodology is adapted from anoxic batch experiments with saltmarsh sediments [4].

  • Sample Collection: Collect sediment push cores (e.g., using sterile cut-off syringes) from targeted zones (e.g., upper saltmarsh, lower saltmarsh, pioneer zone). For process measurements, use bulk sediments from the top 5 cm.
  • Batch Incubation Setup: Maintain sediments anoxically in batch cultures. Set up different treatments, such as:
    • Treatment 1: DMSO addition.
    • Treatment 2: DMSO addition + sulfate reduction inhibitor (e.g., molybdate).
    • Control: No additions.
  • Process Measurement:
    • Monitor the consumption of DMSO and production of DMS and CH₄ over time using headspace gas chromatography with a flame ionization detector (FID) [4].
  • Microbial Community Analysis:
    • Track changes in the prokaryotic community via 16S rRNA gene sequencing.
    • Use metagenomic analysis to quantify key functional genes, such as DMSO reductase genes (dmsA, dorA/torA) and DMS methyltransferase genes (mtsD, mtsF, mtsA), which are involved in DMS-dependent methanogenesis [4].

Metabolic Pathways and Workflow

To visualize the complex relationships in this sulfur cycle, the following diagram outlines the key transformation pathways and their environmental impacts.

DMSP DMSP DMS DMS DMSP->DMS Cleavage (DddL/P/Q/etc.) MMPA MMPA DMSP->MMPA Demethylation (DmdA) DMSO DMSO DMSO->DMS Anaerobic Respiration (Dms/Dor) DMS->DMSO Bacterial Oxidation CH4 CH4 DMS->CH4 Methylotrophic Methanogenesis (Mts) Acrylate Acrylate DMS->Acrylate (from DMSP cleavage) MeSH MeSH MMPA->MeSH Demethylation (DmdB/C/D)

The diagram above illustrates the core pathways. Below is an experimental workflow that outlines a systematic approach to investigate these processes in a controlled setting.

Sample Sample AnoxicBatch AnoxicBatch Sample->AnoxicBatch Sediment Cores Treatment Treatment AnoxicBatch->Treatment Incubate GC GC Treatment->GC Monitor Gases Sequencing Sequencing Treatment->Sequencing Extract DNA Metagenomics Metagenomics Treatment->Metagenomics Extract DNA Data Data GC->Data DMSO/DMS/CH4 Sequencing->Data Community Structure Metagenomics->Data Functional Genes

Potential Experimental Pitfalls & Notes

  • DMSO as a Solvent: When using DMSO as a solvent in experiments, be aware that even non-growth inhibitory doses (e.g., 1.0-2.5%) can alter bacterial gene expression and epigenetic patterns, which may confound results [5].
  • Sulfur Demand Influences Pathway: The fate of DMSP is tightly coupled to the available carbon produced by phytoplankton and the sulfur demand of the bacterial community. In coastal waters with higher growth rates, more DMSP sulfur is assimilated, whereas in open ocean waters, more is oxidized to DMSO and other compounds [1] [3].

References

Mechanisms of Action: How DMPT Enhances Digestive Capacity

Author: Smolecule Technical Support Team. Date: February 2026

DMPT improves the intestinal digestive capacity of fish through three primary, interconnected mechanisms:

  • Stimulating Digestive Enzyme Secretion: DMPT supplementation has been shown to significantly increase the activities of key intestinal digestive enzymes, including trypsin, chymotrypsin, lipase, and amylase [1]. This enhancement is partly mediated by the regulation of gut hormones; DMPT increases the level of Neuropeptide Y (NPY) to stimulate feed intake and modulates Cholecystokinin (CCK) content, which in turn promotes the secretion of digestive enzymes [1].

  • Enhancing Intestinal Structural Integrity: DMPT strengthens the physical barrier of the gut. It alleviates oxidative damage in the intestine by up-regulating the activities of antioxidant enzymes and their gene expression. This action is linked to the Keap1a/Nrf2 signaling pathway, which is a critical regulator of cellular defense against oxidative stress [1]. A healthier intestinal structure supports more efficient nutrient digestion and absorption.

  • Modulating Intestinal Immune Function and Microbiota: DMPT acts as an immunomodulator. It enhances disease resistance and reduces intestinal inflammation by suppressing the activation of the NF-κB signaling pathway, which is a major driver of pro-inflammatory responses [2]. Furthermore, DMPT favorably alters the gut microbial community by increasing the number of beneficial bacteria (e.g., Lactobacillus and Bifidobacterium) and reducing detrimental bacteria (e.g., Aeromonas and E. coli) [2].

The following diagram illustrates how these pathways work together to improve intestinal health and digestive capacity.

G cluster_enzymes Digestive Enzyme Secretion cluster_barrier Intestinal Structural Integrity cluster_immune Immune Function & Microbiota DMPT DMPT NPY_CCK Modulates NPY & CCK DMPT->NPY_CCK Nrf2 Activates Keap1a/Nrf2 Pathway DMPT->Nrf2 NFkB Suppresses NF-κB Pathway DMPT->NFkB Microbiota ↑ Beneficial Bacteria (Lactobacillus, Bifidobacterium) DMPT->Microbiota EnzymeActivity ↑ Digestive Enzyme Activity (Trypsin, Chymotrypsin, Lipase, Amylase) NPY_CCK->EnzymeActivity Outcome Enhanced Intestinal Digestive Capacity EnzymeActivity->Outcome OxidativeStress Alleviates Oxidative Damage Nrf2->OxidativeStress StructuralIntegrity ↑ Intestinal Structural Integrity OxidativeStress->StructuralIntegrity StructuralIntegrity->Outcome Inflammation ↓ Intestinal Inflammation NFkB->Inflammation Inflammation->Outcome Microbiota->Inflammation

Experimental Data & Optimal Dosage

The efficacy of DMPT is dose-dependent. Research on on-growing grass carp (Ctenopharyngodon idella) provides the following quantitative data and optimal dosage levels [1] [2].

Parameter Baseline (0 mg/kg diet) With Optimal DMPT (260 mg/kg diet) Change
Final Body Weight (g) 596.67 ± 14.05 759.78 ± 22.05 +27.3%
Feed Intake (FI) Baseline Increased Significant
Specific Growth Rate (SGR) Baseline Increased Significant
Trypsin Activity Baseline Increased Significant
Chymotrypsin Activity Baseline Increased Significant
Lipase Activity Baseline Increased Significant
Amylase Activity Baseline Increased Significant
Beneficial Bacteria (e.g., Lactobacillus) Baseline Increased Significant
Detrimental Bacteria (e.g., Aeromonas) Baseline Decreased Significant
Resistance to A. hydrophila Low High Significantly Enhanced

The optimal supplementation level for DMPT (as (2-Carboxyethyl)dimethylsulfonium Bromide, Br-DMPT) in grass carp feed is 260 mg/kg diet [1] [2]. This dosage was determined to maximize growth performance, digestive enzyme activities, and immune function. Based on quadratic regression analysis of growth and oxidative damage indices, the appropriate range for DMPT supplementation is between 278 mg/kg and 327 mg/kg diet [1].

Experimental Protocol & Key Measurements

To evaluate the effects of DMPT in your experiments, you can follow this standardized protocol.

Sample Collection and Homogenization
  • Sampling Site: Dissect the entire intestine (or defined segments like foregut, midgut, hindgut) from euthanized fish.
  • Homogenization: Weigh the intestinal tissue and homogenize it in a chilled physiological buffer (e.g., 0.2 M ionic strength, pH 7.0-7.8 for marine species) using a predetermined solvent volume (SV). Consider the tissue's water content to calculate the Extract Theoretical Volume (ETV) for accurate dilution factor determination [3].
Digestive Enzyme Activity Assays

Measure the activity of key digestive enzymes under species-specific physiological pH and temperature. Express total activity as U fish⁻¹, U organ⁻¹, or U g⁻¹ tissue, where 1 U (unit) = 1 μmol of product formed per minute [3].

  • Trypsin & Chymotrypsin: Use synthetic substrates like BAPNA and BTEE, respectively. Monitor the increase in absorbance as bonds are hydrolyzed [3].
  • Lipase: Use substrates like p-nitrophenyl myristate. The release of p-nitrophenol can be measured spectrophotometrically [3].
  • α-Amylase: Use soluble starch as a substrate. The reaction can be stopped with dinitrosalicylic acid to measure reducing sugars [3].
Supporting Analyses
  • Intestinal Morphology: Measure villus length and width and muscle layer thickness in histological sections to assess structural integrity [4].
  • Gene Expression: Use qPCR to analyze the mRNA levels of key signaling molecules and cytokines, such as:
    • Antioxidant pathway: Nrf2, Keap1
    • Immune pathway: NF-κB, TOR, S6K1
    • Pro-inflammatory factors: TNF-α, IL-1β, IL-8
    • Anti-inflammatory factors: IL-10, TGF-β1 [2] [4]
  • Gut Microbiota: Analyze microbial DNA from intestinal contents to quantify changes in beneficial (e.g., Lactobacillus, Bifidobacterium) and pathogenic (e.g., Aeromonas, E. coli) bacteria [2].

Frequently Asked Questions (FAQs)

Q1: What is the precise definition of "digestive capacity" in a research context?

  • A1: In fish digestive physiology, digestive capacity is best defined as the total enzyme activity available to hydrolyze dietary macromolecules into absorbable units. It is quantitatively expressed as the total catalytic activity (U) in the digestive tract at sampling, under species-specific physiological conditions (pH, ionic strength, temperature). The recommended units are U fish⁻¹, U organ⁻¹, or U g⁻¹ tissue [3]. This distinguishes it from digestive organ morphology or simple enzyme presence.

Q2: Can DMPT be used in combination with other feed additives?

  • A2: Yes, DMPT is often used alongside other additives. For instance, a basal diet may contain a standard low dose of DMPT (e.g., 0.05%) alongside other ingredients [4]. Research also shows that DMPT's role as a feeding stimulant can be synergistic with nutrients like Choline Chloride. DMPT ensures high feed intake, while Choline Chloride improves internal nutrient metabolism (e.g., by acting as a methyl donor), leading to superior overall growth performance and feed conversion ratio compared to using either alone [5].

Q3: Is DMPT effective in all fish species?

  • A3: While DMPT is a potent feeding stimulant for many teleosts, its efficacy can vary. It has been most extensively documented in cyprinids like grass carp [1] [2] [5]. Carnivorous species may show a less pronounced response. It is crucial to conduct species-specific and life-stage-specific dose-response studies, as the optimal dosage and effects can differ [5].

Q4: We are getting inconsistent results in our enzyme activity assays. What could be the cause?

  • A4: Inconsistencies often arise from a lack of standardized assay conditions. To ensure reproducibility and cross-study comparability, strictly control and report the following [3]:
    • Substrate type and concentration
    • Assay pH and temperature (should be physiologically relevant for the species)
    • Molar extinction coefficients used for calculations
    • Definition of an enzyme unit (should be based on μmol of product formed)
    • Sampling time relative to feeding, as enzyme activities fluctuate during digestion.

References

DMPT versus betaine feeding stimulant efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Overview: DMPT vs. Betaine

The table below synthesizes the core characteristics and experimental data for DMPT and Betaine based on current research.

Feature Dimethyl-β-propiothetin (DMPT) Betaine (Trimethylglycine)
Primary Role Powerful feeding stimulant & attractant [1] [2] [3] Osmolyte & methyl group donor [4]
Source Natural compound found in marine algae [5] [2] Derived from sugar beet processing by-products [4] [2]
Mechanism of Action Stimulates smell and taste to increase appetite [2]. May enhance antioxidant capacity & intestinal structural integrity [1]. Acts as an osmolyte (regulating cell hydration) and a methyl donor in one-carbon metabolism. Can improve nutrient digestibility [4] [6].

| Reported Efficacy | - Grass Carp: Improved FI, PWG, digestive enzyme activity, and intestinal health [1].

  • Chinese Mitten Crab: Increased weight gain & feeding rate at 0.08% supplementation [3].
  • Considered "the best feed-inducing stimulant ever tested" in some lab/field trials [5]. | - Rainbow Trout: Reported to increase weight and feed conversion rate by nearly 20% [2].
  • Effects can be species and condition-specific (e.g., showed no improvement in laying hens under heat stress) [6]. | | Optimal Dosage (Examples) | - On-growing Grass Carp: 147.4 - 193.8 mg/kg diet (all-plant protein) [1].
  • Chinese Mitten Crab: 0.08% of the diet [3].
  • Hook Bait (non-feed use): 0.7-2.5 g/kg dry mix [5]. | Highly variable by species and context. In poultry drinking water, a study used 0.55 g/L with no significant mitigation of heat stress effects [6]. |

Detailed Experimental Data and Protocols

For a deeper dive, here are the methodologies and key findings from pivotal studies.

DMPT in Plant-Based Diets for Grass Carp [1]
  • Experimental Subjects: On-growing grass carp (Ctenopharyngodon idella).
  • Dietary Design: Fish were fed either a fishmeal (FM) control diet or an all-plant protein diet supplemented with DMPT at various levels (0, 100, 150, 200, 250, 300 mg/kg diet).
  • Key Parameters Measured:
    • Growth Performance: Final body weight (FBW), percent weight gain (PWG), specific growth rate (SGR), feed intake (FI).
    • Digestive Capacity: Activities of protease, lipase, and amylase in the intestine.
    • Intestinal Health: Oxidative damage markers (protein carbonyl, malondialdehyde), antioxidant enzyme activities and gene expression related to the Nrf2 signaling pathway.
  • Core Findings: DMPT supplementation reversed the negative effects of the all-plant protein diet. It significantly increased FI, growth performance, and digestive enzyme activities. It also reduced oxidative damage and enhanced the intestinal antioxidant capacity. The optimal supplementation level was determined to be 147.4 to 193.8 mg/kg diet based on PWG and oxidative damage indices.
Comparative Study of Four Attractants in Chinese Mitten Crab [3]
  • Experimental Subjects: Juvenile Chinese mitten crabs (Eriocheir sinensis).
  • Dietary Design: Nine diets were tested: a control, and diets supplemented with one of four attractants (Squid paste, Glutamic acid, Nucleotides, DMPT) at different dosages. DMPT was tested at 0.04%, 0.08%, and 0.12%.
  • Key Parameters Measured:
    • Growth Performance: Weight gain (WG), specific growth rate (SGR), molting frequency (MF).
    • Feeding Behavior: Feeding rate.
    • Gene Expression: Appetite-related genes (e.g., neuropeptide Y).
  • Core Findings: All attractants improved growth compared to the control. At their optimal doses, the order of weight gain was: 0.05% Nucleotides > 0.08% DMPT > 4.00% Squid Paste > 1.00% Glutamic Acid. DMPT effectively increased the feeding rate and expression of appetite-stimulating genes.
Betaine in Laying Hens Under Heat Stress [6]
  • Experimental Subjects: ISA Brown and Lohmann LSL classic laying hens.
  • Experimental Design: Hens were subjected to cyclic heat stress (32°C for 6h/day). During stress, they received one of four treatments: control, feed restriction, betaine in drinking water (0.55 g/L), or a combination of feed restriction and betaine.
  • Key Parameters Measured: Laying rate, egg mass, average daily feed intake, eggshell quality, blood parameters, body temperature, oxidative stress marker (malondialdehyde).
  • Core Findings: Under the conditions of this study, betaine supplementation in water did not improve laying performance, egg quality, or body temperature during acute or chronic heat stress. This highlights that betaine's efficacy is not universal and can be context-dependent.

Molecular Mechanisms and Pathways

The following diagrams illustrate the primary functional pathways through which DMPT and Betaine exert their effects, based on the reviewed literature.

DMPT's Proposed Action Pathway

G DMPT DMPT OlfactionTaste Stimulates Olfaction & Taste DMPT->OlfactionTaste Antioxidant Enhanced Antioxidant Capacity DMPT->Antioxidant AppetiteStim Appetite Stimulation NPY_Brain ↑ Neuropeptide Y (NPY) in Brain AppetiteStim->NPY_Brain [1] [3] FI Increased Feed Intake (FI) AppetiteStim->FI OlfactionTaste->AppetiteStim DigestiveEnz ↑ Digestive Enzyme Activity (Protease, Lipase, Amylase) FI->DigestiveEnz [1] GrowthPerf Enhanced Growth Performance (↑ PWG, ↑ SGR) FI->GrowthPerf DigestiveEnz->GrowthPerf Nrf2 Activates Nrf2 Signaling Pathway Antioxidant->Nrf2 [1] OxDamage Reduces Oxidative Damage (↓ PC, ↓ MDA) Nrf2->OxDamage IntestinalHealth Improved Intestinal Structural Integrity OxDamage->IntestinalHealth IntestinalHealth->GrowthPerf

Betaine's Primary Functional Pathways

G Betaine Betaine Osmolyte Function as Osmolyte Betaine->Osmolyte MethylDonor Function as Methyl Donor Betaine->MethylDonor CellHydration Maintains Cell Hydration & Volume Osmolyte->CellHydration ProteinStabilize Stabilizes Protein Structure Osmolyte->ProteinStabilize Homocysteine Remethylates Homocysteine MethylDonor->Homocysteine NutriDigest Improved Nutrient Digestibility CellHydration->NutriDigest [4] [6] ProteinStabilize->NutriDigest [4] [6] Methionine Produces Methionine Homocysteine->Methionine via BHMT enzyme [4] SAM ↑ S-Adenosylmethionine (SAM) Methionine->SAM Methylation Supports Methylation Reactions (DNA, proteins, lipids) SAM->Methylation Methylation->NutriDigest [4] [6] Output Improved Feed Efficiency & Stress Resilience NutriDigest->Output

Key Conclusions for Research and Development

  • Primary Use Case: If your primary goal is to enhance the palatability and immediate feed intake of aquafeeds, especially those with less palatable plant-based ingredients, DMPT has stronger and more direct evidence as a feeding stimulant [1] [2] [3].
  • Multifunctional Benefits: If you are looking for a broader-spectrum additive that supports osmotic balance, methyl group metabolism, and overall metabolic health, particularly under stress conditions, betaine is a well-established candidate [4].
  • Context is Critical: The efficacy of both compounds is highly influenced by species, life stage, dietary composition, and environmental conditions. Betaine's lack of effect in the laying hen study [6] underscores the necessity for species-specific validation.
  • Synergy Potential: While not directly compared in a single study, their distinct mechanisms suggest a potential for synergistic effects when used in combination, which could be a valuable area for further investigation.

References

DMSP compared other osmolytes salinity stress

Author: Smolecule Technical Support Team. Date: February 2026

Osmolyte Comparison at a Glance

Osmolyte Key Protective Roles Biosynthesis Pathway & Key Enzymes Experimental Evidence for Salinity Tolerance Notable Organisms
DMSP Osmotic adjustment, potent antioxidant, cryoprotectant, grazing deterrent [1] [2]. Methionine methylation pathway: Methionine S-methyltransferase (MMT), S-methylmethionine decarboxylase (SDC), DMSP-amine oxidase (DOX) [1] [2]. Gene overexpression of SaSDC and SaDOX in plants and exogenous application via root uptake significantly enhanced salt and drought tolerance [1] [2]. Spartina anglica (cordgrass), Quercus cerris (oak), seagrasses, marine algae [1] [2] [3].
Proline Osmotic adjustment, ROS scavenging, molecular chaperone, stabilizes membranes and proteins [4]. Synthesized from glutamate via Δ1-pyrroline-5-carboxylate synthetase (P5CS) and P5C reductase (P5CR) [4]. Accumulation correlates with tolerance in tomato, soybean, groundnut, and others. Rapid accumulation is a key trait in the halophyte Thellungiella salsuginea [5] [4]. Widely accumulated across plants (e.g., Thellungiella, tomato, soybean) [5] [4].
Glycine Betaine (GB) Osmotic adjustment, stabilizes protein and membrane structures [4] [6]. Synthesized from choline via choline monooxygenase (CMO) and betaine aldehyde dehydrogenase (BADH) [7] [6]. A major osmolyte in Quercus robur under heat stress. Transgenic plants overproducing GB show enhanced stress tolerance [4] [3]. Quercus robur (oak), spinach, barley [3].
Sugars (e.g., Sucrose, Trehalose) Osmotic adjustment, carbon storage, radical scavenging, stabilization of proteins (e.g., RuBisCo) [4]. Multiple pathways; e.g., Trehalose synthesis by trehalose-6-phosphate synthase [4]. Trehalose is superior in conferring protection under abiotic stress. Raffinose and galactinol accumulate in Arabidopsis under drought, salinity, and cold [4]. Cowpea, Arabidopsis thaliana, Craterostigma plantagineum [4].

Key Experimental Insights

The data in the table is supported by several key studies that highlight the unique potential of DMSP.

  • Engineering Tolerance with DMSP Genes: A landmark 2024 study identified and characterized the genes responsible for high-level DMSP production in the salt-tolerant cordgrass Spartina anglica [1] [2]. The study demonstrated that:

    • The genes SaSDC and SaDOX are highly expressed in leaves and are crucial for the DMSP synthesis pathway [1] [2].
    • Introducing these Spartina DMSP biosynthesis genes into other plants or simply supplying DMSP to roots conferred increased tolerance to both salinity and drought [1] [2]. This provides a direct and promising route for bioengineering stress-tolerant crops.
  • DMSP in Woody Plants: Research on oak seedlings revealed that different species employ distinct osmoprotectant strategies. Under high temperatures, the more resilient Turkey oak (Quercus cerris) showed a strong osmoregulation capacity largely conferred by DMSP, while the Pedunculate oak (Quercus robur) relied more on glycine betaine [3]. This shows DMSP is a critical adaptive metabolite in perennial woody species, not just in marine grasses and algae.

Detailed Experimental Protocol for DMSP Research

The following workflow summarizes the key methodologies used in the pivotal Spartina study to identify and validate DMSP biosynthesis genes [1] [2]. This can serve as a reference for researchers looking to replicate or build upon these findings.

Start Start: Identify DMSP-accumulating plant (Spartina anglica) A 1. Transcriptome Analysis Start->A B 2. Gene Identification & Cloning A->B C 3. In vitro Enzyme Assay B->C D 4. Gene Expression Profiling (RT-qPCR) C->D E 5. Functional Validation in Model Plants D->E F Outcome: Genes confirmed & stress tolerance conferred E->F

Step-by-Step Protocol Details:

  • Transcriptome Sequencing: Sequence the mRNA from tissues of the high DMSP-accumulating plant (e.g., Spartina anglica leaves) to generate a comprehensive transcriptome database [1] [2].
  • Candidate Gene Identification & Cloning: Screen the transcriptome for genes encoding enzymes predicted to be in the DMSP biosynthesis pathway (e.g., amino acid decarboxylases and copper amine oxidases). Clone the full-length coding sequences of candidate genes (e.g., SaSDC, SaDOX) into expression vectors [1] [2].
  • In vitro Enzyme Activity Assays:
    • Express and purify the recombinant candidate proteins from a heterologous system like E. coli [1] [2].
    • Incubate the purified enzymes with their predicted substrates (e.g., S-methylmethionine for SDC, DMSP-amine for DOX) and necessary co-factors [1] [2].
    • Use analytical techniques like mass spectrometry or HPLC to detect and quantify the production of the expected products, confirming the enzyme's catalytic function and measuring its efficiency (Km and Kcat) [1] [2].
  • Gene Expression Analysis (RT-qPCR): Isolate RNA from different plant tissues (root, stem, leaf). Synthesize cDNA and perform quantitative real-time PCR (RT-qPCR) with gene-specific primers to analyze the expression levels of the identified biosynthesis genes across tissues [1] [2].
  • Functional Validation in Planta:
    • Heterologous Expression: Introduce the confirmed DMSP biosynthesis genes into model plants (like Arabidopsis) that are low DMSP accumulators [1] [2].
    • Exogenous Application: Alternatively, administer DMSP directly to plants via root uptake in their watering solution [1] [2].
    • Stress Challenge: Subject both the genetically engineered plants and the control plants to salinity and drought stress conditions, then compare their physiological responses and survival rates to validate the protective role of DMSP [1] [2].

Conclusion and Research Implications

  • For researchers focusing on genetic engineering, the DMSP biosynthesis pathway (SDC, DOX) is a promising new target for developing crops with enhanced climate resilience [1] [2].
  • For those studying plant physiology and ecology, the accumulation of DMSP should be considered a key trait, alongside proline and glycine betaine, when investigating a species' stress tolerance strategy, especially in woody plants [3].

References

DMPT growth promotion comparison fishmeal diet

Author: Smolecule Technical Support Team. Date: February 2026

DMPT Efficacy Data Summary

The table below summarizes key experimental findings on DMPT's effects on carp, a commonly studied species.

Metric Experimental Findings in Carp Dosage (in feed) Citation
Feeding Attraction Significantly increased biting frequency compared to control feed. [1] 0.5 g/kg and 1 g/kg [1]
Weight Gain Rate Increased by 60.44% to 98.49% over the control group. [1] 0.1 g/kg to 0.3 g/kg [1]
Specific Growth Rate Increased by 41.22% to 60.31% over the control group. [1] 0.1 g/kg to 0.3 g/kg [1]
Feed Conversion Ratio (FCR) Significantly reduced by 28.01% to 33.05%. [1] 0.1 g/kg to 0.3 g/kg [1]
Comparison vs. DMT DMPT showed more significant feeding and growth promotion effects than the attractant DMT at the same concentrations. [1] 0.1 g/kg to 0.3 g/kg [1]

Experimental Protocol: Evaluating DMPT Attraction & Growth

The methodology for a standard experiment investigating the effects of DMPT is outlined below.

G DMPT Feeding and Growth Experiment Workflow cluster_phase1 Phase 1: Feeding Attraction Test cluster_phase2 Phase 2: Growth Promotion Test P1_Start Acclimate healthy fish (e.g., carp, avg. weight 30g) P1_Starve Starve for 24 hours P1_Start->P1_Starve P1_Feed Present control vs. DMPT-supplemented feed P1_Starve->P1_Feed P1_Record Record biting frequency via vibration/visual count (2-minute test) P1_Feed->P1_Record P2_Start Distribute fish into test aquariums Middle P2_Diets Feed groups: Control, DMPT (varying concentrations) P2_Start->P2_Diets P2_Duration Conduct trial (e.g., 6 weeks) P2_Diets->P2_Duration P2_Weigh Measure final body weight, count survival P2_Duration->P2_Weigh P2_Calculate Calculate metrics: Weight Gain Rate, SGR, FCR, SR P2_Weigh->P2_Calculate

DMPT's Role and Proposed Mechanism of Action

DMPT (Dimethyl-β-propiothetin) is a feeding stimulant, not a primary protein source like fishmeal. Its role is to enhance the palatability of feed, thereby increasing feed intake and improving the efficiency of utilization of the diet's existing nutrients [1] [2].

The following diagram illustrates its proposed multi-faceted mechanism of action in aquatic animals.

G Proposed Multimodal Mechanism of DMPT cluster_primary Primary Effects cluster_secondary Secondary Benefits DMPT DMPT in Feed Attract Powerful Attractant Stimulates taste/olfactory receptors DMPT->Attract Methyl Methyl Donor Promotes digestive enzymes & nutrient absorption DMPT->Methyl Outcome Overall Outcome ↑ Feed Intake ↑ Nutrient Utilization ↑ Growth & Survival Attract->Outcome ↑ Initial Bite & Consumption Methyl->Outcome ↑ Nutrient Conversion Health Improved Health & Stress Resistance (Osmotic regulation, hypoxia tolerance) Health->Outcome Quality Enhanced Product Quality (Shelling in crustaceans, seafood-like flavor) Quality->Outcome

Research Context: Fishmeal and Alternatives

To fully understand the potential of additives like DMPT, it's helpful to know the current trends in fishmeal research, which largely focuses on cost reduction and sustainability by finding alternative protein sources.

  • Fishmeal Replacement is a Key Goal: A significant body of research is dedicated to partially or completely replacing fishmeal with more sustainable and cost-effective protein sources, such as poultry by-product meal (PBM) [3], cottonseed meal (CSM) [4], and single-cell proteins [5].
  • Growth is More Than Protein: Studies show that growth performance on alternative diets depends not just on protein content, but also on the essential amino acid balance, presence of anti-nutritional factors, and palatability [6] [4]. This is where attractants like DMPT can play a crucial role in making less palatable, plant-based diets more acceptable to fish.
  • Even Low Fishmeal Levels are Significant: Research on grass carp found that a diet with only 3% fishmeal significantly improved growth performance and intestinal health compared to a fishmeal-free diet, highlighting its high-quality nutritional profile [7].

Research Summary

DMPT is a highly effective feeding attractant and growth promoter that works by improving feed intake and nutrient utilization. Its function is complementary to high-quality protein sources like fishmeal. The direct growth-promoting effect of adding DMPT to a diet must be evaluated against the specific basal diet it is supplementing.

For your research, you may need to design experiments that directly test DMPT supplementation in diets with varying levels of fishmeal or its alternatives to generate the comparative data you require.

References

Antioxidant Capacity: DMSP vs. Glutathione at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Feature Dimethylsulfoniopropionate (DMSP) Glutathione (GSH)
Chemical Nature Tertiary sulfonium compound [1] Tripeptide (γ-glutamyl-cysteinyl-glycine) [2]
Primary Antioxidant Role Direct ROS scavenger; part of a broader antioxidant system [3] [4] Central component of the enzymatic antioxidant system; substrate for detoxification [1]
Reactive Oxygen Species (ROS) Scavenged Hydroxyl radicals (•OH) [3] [5] Hydrogen peroxide (H2O2), superoxide radical (O2•–), singlet oxygen (1O2), and organic peroxides [6] [1]
Key Experimental Findings Increased in algae under UV, Fe limitation, H2O2 stress [3]; increased in water-stressed tomato plants [5]; its cleavage to DMS upregulated under oxidative stress in bacteria [4] Higher concentrations and GSH/GSSG ratio confer resistance to oxidative stress in mammary epithelial cells [7]; essential for embryonic development and organogenesis in zebrafish [2]; elevated in thermotolerant corals [6]
Quantitative Changes Under Stress In tomato, water stress caused a 2.5-fold increase in leaf DMSP content [5] In coral, massive Porites lutea had higher GSH concentration than branching Acropora formosa under heat stress, linked to greater thermotolerance [6]
Organisms / Systems Studied Marine algae, phytoplankton, corals, bacteria, some higher plants (e.g., tomato, oak) [3] [1] [4] Mammalian cells (e.g., breast cancer models), vertebrates (e.g., zebrafish), corals, woody plants [6] [7] [1]

Detailed Experimental Data and Protocols

For researchers seeking to replicate or understand the foundational experiments, here are the methodologies from key studies.

DMSP Quantification in Tomato Plants under Water Stress

This protocol uses Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) for high sensitivity [5].

  • 1. Sample Preparation: Tomato plants (Solanum lycopersicum) are grown under controlled conditions. Water stress is imposed by withholding water. Leaves are harvested and cryoextracted (flash-frozen in liquid nitrogen) [5].
  • 2. Alkaline Hydrolysis: The DMSP pool in the leaf tissue is chemically cleaved to DMS using an alkaline solution [5].
  • 3. HS-SPME: The DMS released from the sample is captured from the headspace (the air above the sample) using a specialized SPME fiber [5].
  • 4. GC-MS Analysis: The compounds adsorbed on the fiber are thermally desorbed in the GC injector, separated by the gas chromatograph, and identified and quantified by the mass spectrometer. This allows for the determination of both free DMS and DMS derived from DMSP pools [5].
Visualizing Spatiotemporal GSH Utilization in Zebrafish Embryos

This method uses monochlorobimane (MCB) to visualize GSH dynamics in vivo [2].

  • 1. Staining: Live zebrafish embryos are incubated in a solution of 20 μM MCB for one hour. MCB is cell-permeable and non-fluorescent [2].
  • 2. Conjugation: Inside cells, the enzyme Glutathione S-transferase (GST) conjugates MCB to GSH, forming a fluorescent bimane-GSH adduct [2].
  • 3. Imaging & Quantification: Embryos are imaged using an epifluorescence microscope. The fluorescence intensity serves as a proxy for the rate of GSH utilization. The method's specificity was validated using GSH modulators: N-Acetylcysteine (NAC) increased fluorescence (by boosting GSH synthesis), while buthionine sulfoximine (BSO) and ethacrynic acid decreased it (by inhibiting GSH synthesis and GST, respectively) [2].

Biological Context and Signaling Pathways

DMSP and Glutathione function within broader biological systems and signaling pathways, which are visualized in the diagrams below.

DMSP_Pathway stress Environmental Stressors (High Light, UV, Fe Limitation) dmsp_biosynth DMSP Biosynthesis stress->dmsp_biosynth dmsp DMSP Pool dmsp_biosynth->dmsp cleavage Enzymatic Cleavage dmsp->cleavage ros ROS Scavenging dmsp->ros dms DMS cleavage->dms dms_ox DMSO / MSNA dms->dms_ox Oxidation dms->ros dms_ox->ros antioxidant Antioxidant Effect (Cellular Protection) ros->antioxidant

Diagram 1: The DMSP Antioxidant System. Environmental stressors trigger DMSP biosynthesis. DMSP and its breakdown products (DMS, DMSO) can directly scavenge reactive oxygen species (ROS), leading to an antioxidant effect that protects cells [3] [4] [5].

GSH_Pathway stress Oxidative Stress nrf2 Transcription Factor Nrf2 stress->nrf2 are Antioxidant Response Element (ARE) nrf2->are gsh_genes GSH Biosynthetic Genes (GCLC, GCLM, GSS) are->gsh_genes gsh GSH Synthesis gsh_genes->gsh gsh_high High GSH / GSH:GSSG Ratio gsh->gsh_high detox Direct ROS Detoxification & Xenobiotic Conjugation gsh_high->detox protection Cellular Protection (Resistance to Stress, Apoptosis) detox->protection pi3k_akt Oncogenic PI3K/Akt Signaling pi3k_akt->nrf2 Stabilizes

Diagram 2: Glutathione Biosynthesis and Antioxidant Regulation. Oxidative stress or specific signaling pathways (like PI3K/Akt) stabilize the transcription factor Nrf2. Nrf2 activates genes responsible for GSH synthesis, leading to a high GSH/GSSG ratio. This enables direct ROS detoxification and xenobiotic conjugation, conferring cellular protection [7] [1] [2].

Key Insights for Research and Development

  • DMSP's Role is Context-Dependent: Its function is prominent in marine ecosystems and certain plants, often as part of an integrated stress response involving multiple related compounds (DMS, DMSO) [3] [4] [8].
  • GSH is a Central Metabolic Node: It is a ubiquitous cellular guardian. Its regulation is complex, tied to core signaling pathways like Nrf2, and its depletion is a validated strategy for sensitizing cells to oxidative damage [7] [2].
  • Therapeutic Implications: The link between oncogenic PI3K/Akt signaling and GSH biosynthesis presents a clear metabolic vulnerability in cancer cells, where inhibiting GSH synthesis synergizes with chemotherapeutic agents [7].

References

DMSP production comparison different algal species

Author: Smolecule Technical Support Team. Date: February 2026

DMSP Production Across Algal Species

The table below summarizes key findings on intracellular DMSP concentrations from various studies, highlighting the considerable interspecies variability [1] [2] [3].

Organism / Group Phyla/Clade Reported DMSP Concentration Experimental Context & Notes
Prorocentrum sp. (dinoflagellate) Dinoflagellata ~1,082 mM (cytosolic) [2] Laboratory culture; an exceptionally high producer.
Chrysameoba sp. (chrysophyte) Chrysophyta ~596 mM (cytosolic) [2] Laboratory culture.
Ochromonas sp. (chrysophyte) Chrysophyta ~529 mM (cytosolic) [2] Laboratory culture.
Gymnodinium nelsoni (dinoflagellate) Dinoflagellata ~280 mM (cytosolic) [2] Laboratory culture.
Melosira numuloides (diatom) Bacillariophyta ~264 mM (cytosolic) [2] Laboratory culture; diatom with high production.
Platymonas subcordiformis (green algae) Chlorophyta ~170 mM (cytosolic) [2] Laboratory culture.
Emiliania huxleyi (coccolithophore) Haptophyta ~166 mM (cytosolic) [2] Laboratory culture; key bloom-forming species.
Phaeocystis sp. (prymnesiophyte) Haptophyta 71-169 mM (cytosolic) [2] Laboratory culture; colonial bloom-former.
Hymenomonas carterae Haptophyta ~120 mM (cytosolic) [2] Laboratory culture.
Scrippsiella trochoidea (dinoflagellate) Dinoflagellata 56.70 fmol cell⁻¹ [1] Field sample; highest cellular concentration in a 22-species survey.
Karenia mikimotoi (dinoflagellate) Dinoflagellata 44.60 fmol cell⁻¹ (as acrylic acid, a DMSP cleavage product) [1] Field sample.
Gymnodinium baicalense (freshwater dinoflagellate) Dinoflagellata Up to 340 nM (in surrounding water) [4] Field sample from Lake Baikal; demonstrates production in freshwater.
Symbiodinium clade D1 Dinoflagellata Maintained stable levels under thermal stress [5] Axenic laboratory culture; studied for thermal tolerance.
Symbiodinium clade C1 Dinoflagellata Consumed under thermal stress [5] Axenic laboratory culture; more thermally sensitive.
Pelagophyceae Ochrophyta (Stramenopiles) High global production (relative abundance) [6] Metagenomic and enzyme activity studies; newly identified abundant producers.

Key Experimental Protocols and Methodologies

To evaluate and compare DMSP production, researchers employ standardized protocols. Here are the methodologies from some of the cited key experiments.

  • Protocol 1: Multi-Species Field Survey and Growth Phase Analysis [1]

    • Sample Collection: 22 species of marine microalgae representing six phyla were collected and identified.
    • Culture and Monitoring: Algae were cultured, and their growth stages (exponential, stationary, senescent) were monitored.
    • Compound Measurement: DMSP, DMS, and acrylic acid (AA) concentrations in the media were measured per cell at different growth stages using analytical chemistry techniques (details implied).
    • Data Analysis: Concentrations and ratios (DMS/DMSP, AA/(DMSP+AA)) were calculated and compared across species and growth phases.
  • Protocol 2: Cytosolic Concentration Measurement in Laboratory Cultures [2]

    • Culture Conditions: Various algal species were grown under controlled laboratory conditions.
    • Cell Volume Determination: The volume of the algal cells was measured or estimated.
    • Intracellular DMSP Extraction and Quantification: DMSP was extracted from the algal cells and its concentration was quantified. The result was normalized to the cell volume to report a cytosolic concentration (e.g., mM).
  • Protocol 3: Thermal Stress Response in Symbiodinium [5]

    • Culture Setup: Axenic (sterile) cultures of Symbiodinium clades C1 and D1 were established.
    • Temperature Application: Cultures were exposed to a baseline temperature (26°C) and a stress temperature (31°C).
    • Filtration and Analysis: To measure dissolved DMSP (DMSPd), samples were carefully filtered. The study specifically compared gravity filtration through GF/F filters (which resulted in higher DMSPd) against hand-filtration through 0.45 μm syringe filters (which minimized cell lysis and gave more accurate readings) [5].
    • DMSP/DMS Measurement: Concentrations of DMSP and DMS in the culture media were measured after the temperature treatments to assess the impact of thermal stress.
  • Protocol 4: Identification of Novel DMSP Biosynthesis Enzymes [6]

    • Gene Identification: A genomic library of the bacterium Gynuella sunshinyii was screened in E. coli for methylthiohydroxybutyrate (MTHB) S-methyltransferase (MSM) activity.
    • Enzyme Characterization: The identified gene, dsyGD, was cloned and expressed. The purified enzyme was tested in vitro for both MSM and dimethylsulfoniohydroxybutyrate (DMSHB) decarboxylase (DDC) activities using substrates and analyzing products.
    • Environmental Screening: Metagenomic databases were searched for similar genes, revealing their presence in diverse and abundant microorganisms like Pelagophyceae.

DMSP Biosynthesis Pathways

The synthesis of DMSP in algae and bacteria primarily originates from the amino acid methionine. Research has uncovered multiple enzymatic pathways, including recently discovered ones. The following diagram illustrates the main pathways and key enzymes involved.

dmsp_pathway cluster_trans Transamination Pathway cluster_bifunc Bifunctional Enzyme cluster_other Other Known Pathways Met Methionine MTOB 4-Methylthio-2-oxobutyrate (MTOB) Met->MTOB Transaminase DMSP DMSP Met->DMSP Multiple steps via methylation & decarboxylation MTHB 4-Methylthio-2-hydroxybutyrate (MTHB) MTOB->MTHB Reductase DMSHB 4-Dimethylsulfonio-2-hydroxybutyrate (DMSHB) MTHB->DMSHB S-Methyltransferase (Enzymes: DSYE, DsyG) DsyGD DsyGD (Bifunctional Enzyme) MTHB->DsyGD DMSHB->DMSP Decarboxylase (Enzyme: DsyD) DsyGD->DMSP DSYB DSYB/TpMMT (S-methyltransferases)

Key Insights for Researchers

  • Prioritize High Producers: For studies focused on high DMSP output, dinoflagellates (e.g., Prorocentrum, Gymnodinium), chrysophytes, and prymnesiophytes (e.g., Phaeocystis, Emiliania) are prime candidates [1] [2].
  • Consider Growth Phase: The highest DMSP concentrations are often found during the stationary or senescent growth phases, not during peak exponential growth [1].
  • Account for Environmental Factors: DMSP production is dynamic. Temperature [4] [5], salinity [3], and nutrient availability [3] can significantly influence yields, which should be controlled for in experimental design.
  • Explore New Genetic Markers: The recent discovery of the dsyGD and DSYE genes [6] expands the toolkit for predicting DMSP production in environmental samples via metagenomics, moving beyond the previously established DSYB and TpMMT genes.

References

DMPT Nrf2 pathway activation comparative study

Author: Smolecule Technical Support Team. Date: February 2026

The Nrf2 Activation Pathway

To understand how activators work, it's helpful to see the common mechanism. The diagram below illustrates the primary process through which oxidative stress or electrophilic compounds activate the Nrf2-mediated antioxidant response.

G OxidativeStress Oxidative Stress/ Electrophilic Compound Keap1 Keap1 Protein OxidativeStress->Keap1 Modifies Cysteine Residues Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases Nrf2 Proteasome Proteasomal Degradation Nrf2->Proteasome Under Basal Conditions ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to DNA Antioxidants Antioxidant & Detoxification Enzymes (e.g., NQO1, GST) ARE->Antioxidants Initiates Transcription

In the nucleus, Nrf2 binds to a DNA sequence known as the Antioxidant Response Element (ARE), initiating the transcription of a large network of cytoprotective genes [1] [2]. This process regulates the expression of numerous antioxidants and detoxifying enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione S-transferases (GSTs) [1] [2].

DMPT and Nrf2 Activation: The Evidence

The connection between DMPT and the Nrf2 pathway is not a primary focus of most research, and the available data is limited.

  • Nrf2 Activation in Liver Toxicity: A 5-day study on rats investigated the liver toxicity of N, N-dimethyl-p-toluidine (DMPT). The researchers observed dose-related transcriptomic alterations in the liver, which they characterized as "characteristic of an anti-oxidative damage response (activation of the Nrf2 pathway)" [3]. It is crucial to note that in this context, Nrf2 pathway activation is likely part of a cellular stress response to a toxicant, rather than a targeted therapeutic effect. This particular DMPT is also classified as a liver carcinogen in rodents [3].
  • Confusion with Similarly Named Compounds: It is important to distinguish the DMPT discussed above from other compounds with similar abbreviations that are used in aquaculture, such as (2-Carboxyethyl) dimethylsulfonium Bromide (Br-DMPT) and Dimethyl-β-propiothetine (DMPT) used as feeding stimulants for fish [4] [5]. These are different chemicals, and their potential effects on the Nrf2 pathway are not well-documented in mammalian systems.

Comparison with Established Nrf2 Activators

For a comparative perspective, the table below summarizes several well-researched Nrf2 activators with clinical relevance, which are more likely to be of interest for drug development.

Compound Name Type / Source Proposed Mechanism of Action Research / Clinical Stage (Examples)
Sulforaphane [1] [6] Isothiocyanate from broccoli & cruciferous vegetables Electrophilic modifier of Keap1 cysteine residues [2] Clinical trials for cancer prevention and other diseases [6]
Dimethyl Fumarate (DMF) [2] [7] Synthetic fumaric acid ester Electrophilic modification of Keap1-Cys-151 [2] Approved drug for multiple sclerosis and psoriasis [2]
Bardoxolone-methyl [2] Synthetic triterpenoid Electrophilic modification of Keap1-Cys-151 [2] Multiple Phase II/III clinical trials for chronic kidney disease [2]
Curcumin [1] [6] Polyphenol from the turmeric plant Acts as a co-factor, supporting Nrf2 activation [1] [6] Preclinical and clinical investigation for various conditions
Alkyl Catechols (e.g., 4-Ethylcatechol) [6] Natural compounds from fermented foods & wood smoke Potent redox-cycling co-factors for Nrf2 activation [6] Identified as potent activators in mice; suggested as lost from modern diets [6]

Experimental Protocol from a Key Study

For the researcher audience, here are the methodological details from the study that reported Nrf2 pathway activation by DMPT [3].

  • Chemical Substances: N, N-dimethyl-p-toluidine (DMPT) and p-toluidine.
  • Animal Model: Male F344/N rats (5–6 weeks old at the start).
  • Dosing Regimen: Oral gavage administration in corn oil at doses of 0, 1, 6, 20, 60, or 120 mg/kg/day for five consecutive days.
  • Tissue Collection & Analysis: The liver was harvested for histology and transcriptomic analysis. Gene expression was profiled using Affymetrix Rat Genome 230 2.0 GeneChip arrays.
  • Key Outcome Measure: The study identified 511 differentially expressed liver transcripts at the 120 mg/kg/day dose. Gene ontology analysis categorized these alterations as characteristic of an Nrf2-mediated anti-oxidative stress response.

Conclusion for Researchers

References

DMSP and dimethylsulfoxonium propionate DMSOP relationship

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Comparison

The table below summarizes key quantitative findings from recent studies to facilitate a direct comparison.

Quantitative Metric DMSP DMSOP Context / Location
Global Production ~10⁹ tonnes/year [1] Teragram quantities/year (predicted) [2] Global oceans
Sediment Concentration Information Missing 0.5 - 3.4 mM (particulate form dominant) [2] Surface saltmarsh sediments
Seawater Concentration Information Missing 0.14 ± 0.18 nM [2] Major ocean basins
Enzyme Catalytic Efficiency (Km) ~8.2 mM (for DddY enzyme) [2] ~41.0 mM (for DddY enzyme) [2] In vitro measurement
Pathway Contribution Cleavage pathway: ~10% of total degradation [3] Oxidation from DMSP: ~3.6% of total DMSP transformation [3] Marine microbial processing

Experimental Insights and Protocols

A pivotal discovery is that the enzymes responsible for cleaving DMSP are also capable of cleaving DMSOP. Below is a generalized experimental workflow based on the methodologies from the search results [2] [4].

Experimental Workflow for Characterizing DMSP/DMSOP Lyase Activity

This protocol outlines key steps for confirming and comparing the enzymatic activity of lyases on DMSP and DMSOP.

G cluster_1 cluster_2 cluster_3 Start Start: Gene Identification Step1 1. Heterologous Gene Expression Start->Step1 Step2 2. In Vitro Enzyme Assay Step1->Step2 A1 Clone target gene (e.g., dddY) into expression vector Step3 3. Product Analysis Step2->Step3 B1 Incubate purified enzyme with substrate (DMSP or DMSOP) Step4 4. Kinetic Parameter Measurement Step3->Step4 C1 Detect volatile products (DMS) using Gas Chromatography (GC) Result Result: Enzyme Characterization Step4->Result A2 Transform into host (e.g., E. coli) A3 Induce protein expression and purify the enzyme B2 Reaction run at specific pH and temperature C2 Detect DMSO and acrylate via analytical chemistry methods

Detailed Methodologies
  • Gene Cloning and Heterologous Expression [2] [4]: The gene of interest (e.g., dddY) is amplified and inserted into a plasmid vector. This vector is then transformed into a heterologous host like E. coli that lacks native DMSP/DMSOP lyase activity. Protein expression is induced, and the enzyme is purified for in vitro assays.
  • In Vitro Enzyme Activity Assay [2]: The purified enzyme is incubated with either DMSP or DMSOP as a substrate in a controlled buffer. The reaction is typically conducted at optimal conditions (e.g., pH 7.0, 40°C for DddY). The formation of products is measured over time to calculate activity.
  • Product Detection and Analysis [2] [4]:
    • DMS from DMSP: Headspace gas chromatography (GC) equipped with a sulfur-sensitive detector (e.g., flame photometric detector) is standard for detecting and quantifying the volatile DMS produced.
    • DMSO and Acrylate from DMSOP: The co-products of DMSOP cleavage (DMSO and acrylate) can be identified and measured using techniques like nuclear magnetic resonance (NMR) or high-performance liquid chromatography (HPLC).
  • Kinetic Parameter Measurement [2] [4]: Enzyme activity is measured across a range of substrate concentrations (DMSP or DMSOP). The data is used to plot Michaelis-Menten curves and calculate kinetic parameters like Km (Michaelis constant, indicating substrate affinity) and kcat (catalytic turnover number).

Biochemical Pathways and Enzyme Function

The diagram below illustrates the interconnected catabolic pathways of DMSP and DMSOP, highlighting the shared enzyme families.

G cluster_pathways Degradation Pathways DMSP DMSP Demethylation Demethylation (DmdA enzyme) DMSP->Demethylation Cleavage_DMSP Cleavage DMSP->Cleavage_DMSP Oxidation Oxidation DMSP->Oxidation ~3.6% DMSOP DMSOP Cleavage_DMSOP Cleavage DMSOP->Cleavage_DMSOP MeSH Methanethiol (MeSH) Demethylation->MeSH Produces MeSH, CO₂ DMS_Acrylate DMS & Acrylate Cleavage_DMSP->DMS_Acrylate Produces DMS, Acrylate Oxidation->DMSOP DMSO_Acrylate DMSO & Acrylate Cleavage_DMSOP->DMSO_Acrylate Produces DMSO, Acrylate enzyme Shared Lyase Enzymes (DddY, DddL, DddQ, DddP, etc.) enzyme->Cleavage_DMSP enzyme->Cleavage_DMSOP

The key insight is the enzyme promiscuity of DMSP lyases. Research has confirmed that all nine known DMSP lyase isozymes (DddY, DddL, DddQ, DddW, DddK, DddU, DddP, DddD, and Alma1) can also cleave DMSOP, producing DMSO and acrylate [2]. This means a single enzyme can function in both the DMSP and DMSOP cleavage pathways.

References

DMPT Effects on Digestive Enzyme Activities: Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

Subject Species Diet Context DMPT Supplementation Level Effects on Digestive Enzyme Activities Key Growth Performance Findings Citation
On-growing grass carp (Ctenopharyngodon idella) All-plant protein diet 150 to 450 mg/kg (Optimal: 323.7 - 383.2 mg/kg) ↑ Trypsin, lipase, and amylase activities in the intestine. ↑ Final body weight, weight gain, feed intake. Improved intestinal structural integrity. [1]
Juvenile Hucho taimen Basic diet 328 mg/kg (among tested levels) Significantly increased lipase activity in the pyloric caeca at 528 mg/kg. Lowest FCR and highest growth rate at 328 mg/kg. [2]
Gibel carp (Carassius auratus gibelio) Not specified in abstract Not specified in abstract Improved protease, lipase, and amylase activities in the intestine. Improved feed intake and growth. [1]

Experimental Protocols for Key Studies

The methodologies from the two primary research articles are detailed below:

  • Study on Grass Carp [1]

    • Diet Preparation: The all-plant protein basal diet was formulated to be isolipidic and isonitrogenous with a fishmeal control diet. DMPT was added to the basal diet at graded levels (0, 150, 300, 450, 600, and 750 mg/kg).
    • Feeding Trial: The trial lasted for 8 weeks. Fish were fed to satiation multiple times daily.
    • Sample Collection: At the end of the trial, the intestine was dissected and sampled. Digestive enzyme activities were analyzed from intestinal tissues.
    • Data Analysis: Growth performance indices like percent weight gain (PWG) and feed intake (FI) were calculated. The appropriate DMPT supplementation level was estimated using quadratic regression analysis based on these indices.
  • Study on Hucho taimen [2]

    • Diet Preparation: A basic diet with 128 mg/kg of Myo-inositol (MI) was used as the control. MI was supplemented at six different levels (0, 100, 200, 400, 600, 800 mg/kg), resulting in total calculated levels from 128 to 928 mg/kg.
    • Feeding Trial: An 8-week feeding trial was conducted with fish fed four times a day. The daily ration was adjusted biweekly based on fish weight.
    • Sample Collection & Analysis: After the trial, the pyloric caeca were collected. Digestive enzyme activities were measured, and the data were analyzed to determine the optimal MI level using broken-line regression.

Proposed Mechanism of Action for DMPT

The research on grass carp suggests that the enhancement of digestive capacity is linked to the improvement of intestinal structural integrity [1]. The proposed mechanism can be visualized as follows:

DMPT_Mechanism DMPT DMPT Supplementation NPY Increased Neuropeptide Y (NPY) in Brain DMPT->NPY OxDamage Reduces Intestinal Oxidative Damage DMPT->OxDamage Antioxidant Strengthens Antioxidant Defense System DMPT->Antioxidant FI Enhanced Feed Intake (FI) NPY->FI Growth Improved Growth Performance (Final Body Weight, Weight Gain) FI->Growth IntestinalHealth Improved Intestinal Structural Integrity OxDamage->IntestinalHealth Inhibits Antioxidant->IntestinalHealth Promotes DigestiveEnzymes ↑ Activities of Digestive Enzymes (Trypsin, Lipase, Amylase) IntestinalHealth->DigestiveEnzymes DigestiveEnzymes->Growth

Interpretation of Available Evidence

  • Limited Comparative Data: The available studies primarily focus on establishing the efficacy and optimal dosage of DMPT itself, rather than conducting head-to-head comparisons with other feeding stimulants or digestive enhancers.
  • Context-Dependent Effects: The effectiveness of DMPT is influenced by factors such as diet composition (e.g., all-plant protein diets) and species, making broad comparisons challenging.
  • Research Focus: The current evidence is strongest for aquatic animals, particularly various carp and trout species. Data on mammals or humans is not present in these search results.

References

DMSP climatic impact comparison other sulfur compounds

Author: Smolecule Technical Support Team. Date: February 2026

Climatic Impact Comparison of Sulfur Compounds

Sulfur Compound Major Source Key Climatic Role Estimated Impact / Flux Key Notes
DMSP/DMS Marine phytoplankton, macroalgae [1] [2] Forms aerosols that become Cloud Condensation Nuclei (CCN), leading to cooling [1]. -1.7 to -2.3 W/m² (cooling effect) [1] Cooling effect is comparable to the warming effect of anthropogenic CO₂ [1].
Sulfate (SO₄²⁻) from DMS Atmospheric oxidation of DMS [3] Contributes to aerosol formation and growth, influencing cloud albedo and radiative forcing [3]. Data from models shows wide variation [3]. Labeled as "bioSO₄" in ice core studies; production is sensitive to atmospheric oxidant changes [3].
Methanesulfonic Acid (MSA) Atmospheric oxidation of DMS [3] Forms aerosols and serves as a traditional proxy for past DMS emissions in ice cores [3]. Industrial-era decline observed in Greenland ice cores [3]. Ice core trends are now understood to be influenced more by changes in pollution-driven oxidation chemistry than by DMS emission levels [3].
Anthropogenic CO₂ Human activities (fossil fuels) Greenhouse gas causing global warming. +1.83 ± 0.2 W/m² (warming effect) [1] Provided as a benchmark for the magnitude of DMSP's cooling effect [1].

Key Experimental Protocols in DMSP Research

To ensure the reliability and comparability of data on DMSP and its climatic effects, researchers follow specific protocols.

  • Sample Collection and Preservation: DMSP is most commonly measured by analyzing the DMS released after alkaline hydrolysis (using NaOH) [4]. For long-term storage of macroalgal samples, acidification with 0.2 mol·L⁻¹ HCl has been shown to be superior, preserving DMSP content without significant loss for at least three months, unlike drying or freezing which can lead to losses of 37-98% [4].

  • Tracing Degradation Pathways: To study the bacterial breakdown of DMSP, researchers use isotopically labeled [²H₆]DMSP and synthetic DMSP analogues like dimethyltelluriopropionate (DMTeP) [5]. Feeding these to bacterial cultures (e.g., Roseobacter clade members) and analyzing the volatile products (e.g., DMS, methanethiol) via Gas Chromatography-Mass Spectrometry (GC-MS) helps identify and quantify the activity of different degradation pathways (cleavage vs. demethylation) [5].

  • Investigating Atmospheric Oxidation: The complex atmospheric fate of DMS is studied using chemical transport models (e.g., GEOS-Chem) and zero-dimensional box models [3]. These models simulate DMS oxidation over different eras by incorporating various gas-phase and aqueous-phase reactions with oxidants like the hydroxyl radical (OH), nitrate radical (NO₃), and bromine monoxide (BrO) to understand the resulting yields of MSA and sulfate aerosols [3].

DMSP Biosynthesis and Degradation Pathways

The production and breakdown of DMSP involve specific biochemical pathways across different organisms. The following diagrams illustrate these core pathways and their key actors.

DMSP_Biosynthesis Sulfate (SO₄²⁻) Sulfate (SO₄²⁻) Assimilation & Reduction Assimilation & Reduction Sulfate (SO₄²⁻)->Assimilation & Reduction  In algae & some bacteria Methionine (Met) Methionine (Met) Assimilation & Reduction->Methionine (Met)  In algae & some bacteria Transamination Pathway Transamination Pathway Methionine (Met)->Transamination Pathway  In algae & some bacteria DMSP DMSP Transamination Pathway->DMSP  via MTHB & DMSHB Met Met Methylation Pathway Methylation Pathway Met->Methylation Pathway  in many algae & bacteria Methylation Pathway->DMSP  in many algae & bacteria Enzymes: DSYE (Algae) Enzymes: DSYE (Algae) Enzymes: DSYE (Algae)->Methylation Pathway  e.g., in Pelagophyceae Enzymes: DsyB, MmtN Enzymes: DsyB, MmtN Enzymes: DsyB, MmtN->Methylation Pathway  in bacteria Enzyme: DsyGD Enzyme: DsyGD Enzyme: DsyGD->Transamination Pathway  in some bacteria & cyanobacteria

DMSP_Degradation DMSP DMSP DMSP Lyase Pathway DMSP Lyase Pathway DMSP->DMSP Lyase Pathway Demethylation Pathway Demethylation Pathway DMSP->Demethylation Pathway DMS (Gas) DMS (Gas) DMSP Lyase Pathway->DMS (Gas)  Cleavage Atmospheric Oxidation Atmospheric Oxidation DMS (Gas)->Atmospheric Oxidation  Forms CCN MSA & Sulfate Aerosols MSA & Sulfate Aerosols Atmospheric Oxidation->MSA & Sulfate Aerosols  Forms CCN Methanethiol (MeSH) Methanethiol (MeSH) Demethylation Pathway->Methanethiol (MeSH)  Sulfur for microbes Bacteria Bacteria Bacteria->DMSP Lyase Pathway Bacteria->Demethylation Pathway Phytoplankton Phytoplankton Phytoplankton->DMSP Lyase Pathway

Research Frontiers and Key Takeaways

Ongoing research continues to reveal new dimensions of the marine sulfur cycle.

  • New DMSP Producers: The recent discovery of alternative DMSP biosynthesis enzymes (DsyGD, DSYE) in diverse and abundant microorganisms, such as filamentous cyanobacteria and bloom-forming Pelagophyceae algae, significantly expands the known diversity of DMSP producers. Organisms with the DSYE enzyme may be globally more abundant DMSP producers than those with previously known genes [6].

  • Atmospheric Chemistry Complexity: The interpretation of historical and modern data is highly complex. Industrial-era trends in MSA from ice cores are now attributed not simply to changes in phytoplankton abundance but largely to pollution-driven shifts in atmospheric oxidant chemistry (e.g., increases in the nitrate radical) [3]. Aqueous-phase chemistry in clouds is dominant, producing an estimated 82–99% of atmospheric MSA and DMS-derived sulfate [3].

  • Ecological Drivers: The distribution and concentration of DMSP and DMS in the ocean are highly variable and influenced by complex ecological interactions. Factors such as phytoplankton community structure, zooplankton grazing, and bacterial community composition all control the production and transformation of DMSP [1]. Environmental events like Ulva prolifera green tides can dramatically increase local DMS and DMSP concentrations [2].

References

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XLogP3

1

UNII

C884XA7QGG

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

MeSH Pharmacological Classification

Anti-Ulcer Agents

Pictograms

Irritant

Irritant

Other CAS

7314-30-9

Wikipedia

Dimethylsulfoniopropionate

Dates

Last modified: 07-17-2023

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